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Core Science & Biosynthesis

Foundational

Cbz-2,3-Dichloro-D-Phenylalanine chemical properties

An In-depth Technical Guide to the Chemical Properties of Cbz-2,3-Dichloro-D-Phenylalanine For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of Cbz-2,3-Dichloro-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide science, the use of non-canonical amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced potency, stability, and selectivity. Cbz-2,3-Dichloro-D-Phenylalanine is a synthetic amino acid derivative that embodies several key features for rational drug design. It combines the classical carboxybenzyl (Cbz) protecting group with a D-configured phenylalanine core bearing a dichlorinated phenyl ring. This unique combination of structural motifs makes it a valuable building block for creating sophisticated peptides and small molecule drugs.

The introduction of chlorine atoms onto the phenyl ring significantly alters the electronic and steric properties of the amino acid side chain, potentially influencing molecular interactions and improving metabolic stability.[1] The D-configuration provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based drugs. This guide offers a detailed examination of the chemical properties, synthesis, reactivity, and potential applications of Cbz-2,3-Dichloro-D-Phenylalanine, providing a foundational resource for its use in research and development.

PropertyValue
Molecular Formula C₁₇H₁₅Cl₂NO₄
Molecular Weight 384.21 g/mol
IUPAC Name (2R)-2-(Benzyloxycarbonylamino)-3-(2,3-dichlorophenyl)propanoic acid
CAS Number 114873-13-1 (related structure)

The Carboxybenzyl (Cbz) Protecting Group: A Foundation of Peptide Synthesis

The carboxybenzyl group (Cbz or Z) was introduced by Max Bergmann and Leonidas Zervas in 1932 and represented a landmark achievement in chemistry, enabling controlled, stepwise peptide synthesis for the first time.[2] Its enduring utility is a testament to its robust yet selectively cleavable nature.

Key Characteristics:

  • Stability : Cbz-protected amines are stable under a wide range of conditions, including basic and mildly acidic media, which allows for flexibility in multi-step synthetic routes.[2][]

  • Crystallinity : The introduction of the Cbz group often enhances the crystallinity of amino acids and peptide intermediates, simplifying their purification.[][4]

  • Selective Removal : The Cbz group is orthogonal to many other protecting groups, such as Boc and Fmoc.[5] It is most commonly removed by catalytic hydrogenolysis, which proceeds under mild conditions, or by strong acidic conditions like HBr in acetic acid.[2][4]

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate.

  • Dissolution : Dissolve the amino acid (e.g., 2,3-Dichloro-D-Phenylalanine) (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a similar base, cooling the mixture in an ice bath. The pH should be maintained between 8 and 10 to prevent racemization and decomposition of the reagent.[4]

  • Addition of Cbz-Cl : While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise. It is crucial to keep the temperature below 5 °C during the addition.[2]

  • Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up : Wash the mixture with a non-polar solvent like diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl.[2] The Cbz-protected amino acid will precipitate out of the solution.

  • Extraction and Purification : Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[2]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Cbz group.

  • Setup : Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.

  • Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This process should be repeated three times to ensure an inert atmosphere.[2]

  • Reaction : Stir the mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

  • Filtration : Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution : The catalyst can be pyrophoric and should be kept wet during handling.[2]

  • Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected amine.

G cluster_protection Cbz Protection Workflow cluster_deprotection Cbz Deprotection Workflow Amino_Acid D-Amino Acid (e.g., 2,3-Dichloro-D-Phenylalanine) Reaction_P Schotten-Baumann Reaction Amino_Acid->Reaction_P Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_P Base Aqueous Base (e.g., Na2CO3) Base->Reaction_P Cbz_AA Cbz-Protected Amino Acid Reaction_P->Cbz_AA Cbz_AA_D Cbz-Protected Amino Acid Reaction_D Catalytic Hydrogenolysis Cbz_AA_D->Reaction_D H2_PdC H2, Pd/C H2_PdC->Reaction_D Deprotected_AA Free Amino Acid Reaction_D->Deprotected_AA Byproducts Toluene + CO2 Reaction_D->Byproducts

Caption: General workflows for the protection and deprotection of amino acids using the Cbz group.

The 2,3-Dichloro-D-Phenylalanine Core: A Unique Building Block

The properties of Cbz-2,3-Dichloro-D-Phenylalanine are largely dictated by its core amino acid structure. The presence of two chlorine atoms on the phenyl ring and the D-stereochemistry are key differentiators.

Properties Conferred by Dichloro-Substitution
  • Electronic Effects : The two electron-withdrawing chlorine atoms decrease the electron density of the aromatic ring. This can influence π-π stacking interactions and potentially introduce halogen bonding capabilities, which are increasingly recognized as important in ligand-receptor binding.

  • Lipophilicity : Halogenation generally increases the lipophilicity of a molecule. This can enhance membrane permeability and alter the pharmacokinetic profile of a peptide or drug containing this residue.

  • Metabolic Stability : The C-H bonds on the aromatic ring are common sites of metabolic oxidation by cytochrome P450 enzymes. The presence of chlorine atoms at the 2 and 3 positions blocks these sites, potentially increasing the metabolic half-life of the parent molecule.[6]

Significance of D-Stereochemistry

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo. The incorporation of D-amino acids, such as D-phenylalanine, renders the resulting peptide bonds resistant to cleavage by these enzymes, significantly extending their biological lifetime.[7]

Predicted Spectroscopic Data

While experimental data for this specific molecule is not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[8]

Spectroscopy Predicted Characteristics
¹H NMR - Aromatic Protons : Complex multiplet signals expected between δ 7.0-7.5 ppm. - Cbz Protons : A singlet for the CH₂ group around δ 5.1 ppm and a multiplet for the phenyl group between δ 7.2-7.4 ppm. - Backbone Protons : Multiplets for the α-CH and β-CH₂ protons, with coupling to the amide proton. - Amide Proton : A doublet around δ 8-9 ppm.
¹³C NMR - Carbonyl Carbon : Signal expected around δ 170-175 ppm. - Aromatic Carbons : Multiple signals between δ 125-140 ppm, including two signals for the chlorine-bearing carbons. - Cbz Carbons : Signals for the CH₂ group (~67 ppm), the carbonyl (~156 ppm), and the aromatic carbons.
Mass Spec (ESI-MS) - [M-H]⁻ : Expected at m/z 382.03. - Isotopic Pattern : A characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would be observed for the molecular ion peak.

Potential Applications in Research and Drug Development

Cbz-2,3-Dichloro-D-Phenylalanine is a specialized building block with significant potential for creating novel peptides and peptidomimetics with tailored properties.

  • Peptide and Protein Design : The incorporation of this amino acid can be used to probe structure-activity relationships (SAR). The steric bulk and electronic nature of the dichlorophenyl group can be used to map the binding pockets of receptors and enzymes.

  • Enhanced Therapeutic Properties : Peptides containing this residue are expected to exhibit increased resistance to proteolysis due to the D-configuration. The dichlorinated side chain may also enhance binding affinity and improve the pharmacokinetic profile.[6][9]

  • Drug Discovery : As a fragment or starting material, it can be used in the synthesis of small molecule inhibitors of protein-protein interactions or enzyme active sites.[10] The unique substitution pattern provides a scaffold that is not readily accessible from natural sources.

G Start Cbz-2,3-Dichloro-D-Phenylalanine Peptide_Synth Solid-Phase or Solution-Phase Peptide Synthesis Start->Peptide_Synth Small_Mol_Synth Small Molecule Synthesis Start->Small_Mol_Synth Result_Peptide Novel Peptide / Peptidomimetic Peptide_Synth->Result_Peptide Result_Small_Mol Novel Small Molecule Drug Candidate Small_Mol_Synth->Result_Small_Mol Prop1 Increased Proteolytic Stability (from D-configuration) Result_Peptide->Prop1 Prop2 Altered Receptor Binding (Steric/Electronic Effects) Result_Peptide->Prop2 Prop3 Improved Pharmacokinetics (Lipophilicity & Metabolic Stability) Result_Peptide->Prop3 Result_Small_Mol->Prop2 Result_Small_Mol->Prop3 Application Therapeutic Applications (e.g., Enzyme Inhibitors, PPI Modulators) Prop1->Application Prop2->Application Prop3->Application

Caption: Potential applications and resulting properties from using Cbz-2,3-Dichloro-D-Phenylalanine.

Conclusion

Cbz-2,3-Dichloro-D-Phenylalanine stands as a highly functionalized and valuable building block for synthetic chemistry. While detailed experimental data on this specific compound is limited, a thorough understanding of its constituent parts—the reliable Cbz protecting group, the bio-altering dichlorophenyl moiety, and the stability-enhancing D-chiral center—provides a strong basis for its application. Its properties make it an attractive candidate for the synthesis of peptides and small molecules with enhanced stability, novel binding characteristics, and improved pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this promising reagent into their discovery and development workflows.

References

Sources

Exploratory

Synthesis Route of Cbz-2,3-Dichloro-D-Phenylalanine: A Technical Guide

Executive Summary The incorporation of halogenated, unnatural amino acids into peptide sequences is a cornerstone of modern drug development. These modifications enhance lipophilicity, improve proteolytic stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of halogenated, unnatural amino acids into peptide sequences is a cornerstone of modern drug development. These modifications enhance lipophilicity, improve proteolytic stability, and refine target binding affinity[1]. Cbz-2,3-Dichloro-D-Phenylalanine (CAS: 1270295-36-7) is a highly specialized chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and custom peptidomimetics[2].

This whitepaper outlines a highly stereoselective and scalable synthetic route for this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic and kinetic causalities that dictate reagent selection, stereocontrol, and high-yield protection strategies.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, Cbz-2,3-Dichloro-D-Phenylalanine, can be disconnected into three primary synthon components:

  • The Carboxybenzyl (Cbz) Protecting Group: Introduced via Benzyl chloroformate (Cbz-Cl)[3].

  • The Chiral α-Carbon Core: Requiring the strict D-configuration (R-stereocenter).

  • The Aromatic Side Chain: Derived from 2,3-dichlorobenzyl chloride[4].

The Chiral Challenge: Resolution vs. Asymmetric Synthesis

Historically, unnatural amino acids were synthesized as racemates (e.g., via the alkylation of diethyl acetamidomalonate) and subsequently resolved using enzymatic kinetic resolution (such as Acylase I)[5]. However, this classical approach inherently caps the theoretical yield of the desired enantiomer at 50%.

To bypass this limitation, modern synthetic routes employ Asymmetric Synthesis using a chiral auxiliary. The Schöllkopf bislactim ether method is highly effective here[6]. By utilizing the bislactim ether of cyclo(-L-Val-Gly-), we can establish a rigid, planar enolate where the bulky isopropyl group of the L-Valine residue sterically blocks the Re face. This forces the 2,3-dichlorobenzyl electrophile to attack exclusively from the Si face, directly yielding the D-configuration with an enantiomeric excess (e.e.) exceeding 95%[6].

G A 2,3-Dichlorobenzyl Chloride + Schöllkopf Auxiliary B Asymmetric Alkylation (LDA, THF, -78°C) A->B C Chiral Intermediate (Bislactim Ether) B->C Diastereoselective C-C Bond Formation D Acidic Hydrolysis (TFA/H2O) C->D E 2,3-Dichloro-D-Phenylalanine (>95% e.e.) D->E Cleavage of Auxiliary F Cbz Protection (Cbz-Cl, Na2CO3, H2O/Dioxane) E->F G Cbz-2,3-Dichloro-D-Phenylalanine (Target Molecule) F->G Schotten-Baumann Conditions

Workflow for the asymmetric synthesis and Cbz protection of 2,3-dichloro-D-phenylalanine.

Step-by-Step Experimental Methodologies

Protocol A: Asymmetric Synthesis of 2,3-Dichloro-D-Phenylalanine

This step establishes the unnatural amino acid core with the requisite stereochemistry.

Rationale: Lithium diisopropylamide (LDA) is used as a non-nucleophilic strong base to quantitatively deprotonate the Schöllkopf auxiliary under kinetic control at -78 °C. The low temperature prevents unwanted side reactions and maximizes facial selectivity during the carbon-carbon bond formation[6].

Procedure:

  • Enolate Formation: Dissolve the Schöllkopf auxiliary (bislactim ether of cyclo(-L-Val-Gly-), 1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C. Add LDA (1.05 eq) dropwise. Stir for 30 minutes.

  • Electrophilic Addition: Slowly add 2,3-dichlorobenzyl chloride (1.1 eq)[4] dissolved in a minimum volume of anhydrous THF.

  • Reaction Progression: Maintain the temperature at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

    • In-Process Control (IPC): Monitor the disappearance of the starting bislactim ether via TLC (Hexane/EtOAc 4:1) using UV detection.

  • Hydrolysis: Quench the reaction with saturated aqueous NH4Cl. Extract the intermediate with diethyl ether. To cleave the auxiliary and liberate the free amino acid, treat the concentrated intermediate with 0.25 M aqueous Trifluoroacetic acid (TFA) at room temperature for 12 hours[6].

  • Isolation: Neutralize the solution, concentrate under reduced pressure, and purify via ion-exchange chromatography to yield pure 2,3-Dichloro-D-Phenylalanine.

Protocol B: N-Terminal Protection via Schotten-Baumann Conditions

The Carboxybenzyl (Cbz or Z) group is introduced to mask the nucleophilic α-amine, preventing its participation in undesired coupling reactions during downstream peptide synthesis[7].

Rationale: The reaction utilizes Schotten-Baumann conditions—a biphasic aqueous/organic system[3][8]. The aqueous base (Na2CO3) serves three critical functions: it deprotonates the amino acid to ensure solubility, maintains the amine in its nucleophilic (unprotonated) state, and neutralizes the HCl byproduct generated by the nucleophilic acyl substitution[3][9]. Strict temperature control (<5 °C) is vital to suppress the competitive hydrolysis of Cbz-Cl into benzyl alcohol[3].

Procedure:

  • Dissolution: Suspend 2,3-Dichloro-D-Phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na2CO3, 2.5 eq) and 1,4-dioxane (1:1 v/v ratio)[3].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to drop below 5 °C.

  • Acylation: While vigorously stirring, add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes[3].

    • Self-Validating IPC: Monitor the pH continuously. The pH must remain between 9.0 and 10.0. If the pH drops below 8.5 (due to HCl generation), the amine will protonate and the reaction will stall. Add additional 1 M Na2CO3 if necessary.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours[3].

    • Self-Validating IPC: Perform a Ninhydrin test on an aliquot. A negative result (no purple color) confirms the complete absence of free primary amines.

  • Work-Up: Extract the aqueous layer with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts[3]. Discard the organic layer.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1 M HCl[3]. The Cbz-protected amino acid will precipitate or form an oil. Extract the product thoroughly with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined EtOAc layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Cbz-2,3-Dichloro-D-Phenylalanine as a white to off-white solid[3].

G A D-Amino Acid in Aqueous Base (pH 9-10) B Deprotonation of α-Amine (Formation of Nucleophile) A->B C Addition of Cbz-Cl (Dropwise, <5°C) B->C D Is pH > 8.5 maintained? C->D E Nucleophilic Attack on Cbz-Cl (Tetrahedral Intermediate) D->E Yes (Base neutralizes HCl) H Amine Protonation (Reaction Stalls) D->H No (pH drops) F Elimination of Chloride (Formation of Carbamate) E->F G Acidification to pH 2 (Precipitation of Product) F->G

Mechanistic logic and pH control during Schotten-Baumann Cbz protection.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative metrics and critical parameters for the two-step synthesis based on established literature standards for unnatural amino acid derivatives.

Reaction StepKey ReagentsTemp / TimeExpected YieldStereochemical Purity (e.e.)Critical Control Point
Asymmetric Alkylation Schöllkopf Auxiliary, LDA, 2,3-Dichlorobenzyl chloride-78 °C to RT / 16 h75 - 82%> 95% (D-isomer)Strict anhydrous conditions; temperature control during LDA addition.
Auxiliary Cleavage 0.25 M TFA (aq)RT / 12 h85 - 90%> 95% (D-isomer)Complete removal of TFA via ion-exchange prior to next step.
Cbz Protection Cbz-Cl, 1 M Na2CO3, Dioxane/H2O< 5 °C to RT / 4 h88 - 95%Retained (> 95%)Maintenance of pH > 8.5; dropwise addition of Cbz-Cl to prevent hydrolysis.

Conclusion

The synthesis of Cbz-2,3-Dichloro-D-Phenylalanine requires precise stereochemical control and robust protection strategies. By utilizing the Schöllkopf chiral auxiliary, researchers can bypass the yield limitations of enzymatic resolution, securing the D-enantiomer with high optical purity. Subsequent protection via strictly controlled Schotten-Baumann conditions ensures a high-yielding conversion to the Cbz-protected derivative, ready for solid-phase or solution-phase peptide synthesis.

References

  • Cbz-2,3-Dichloro-D-Phenylalanine - 楚肽生物科技 apeptides.com
  • Cbz-2,3-dicloro-D-fenilalanina 1270295-36-7 wiki - Es - Guidechem guidechem.com
  • Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources cre
  • MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism nih.gov
  • Product Examples From Ivy Fine Chemicals (2,3-Dichlorobenzyl chloride) ivychem.com
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group benchchem.com
  • Asymmetric Synthesis of Alpha-Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether researchg
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis benchchem.com
  • Protecting Groups Archives – Cbz Protection Mechanism total-synthesis.com
  • 5-Chloro-8-nitro-1-naphthoyl: A Selective Protective Group for Amines and Amino Acids (Schotten-Baumann Conditions) acs.org

Sources

Foundational

Authored by a Senior Application Scientist

An In-depth Technical Guide to N-Carbobenzyloxy-2,3-Dichloro-D-Phenylalanine Executive Summary and Core Introduction N-Carbobenzyloxy-2,3-Dichloro-D-Phenylalanine, hereafter referred to as Cbz-2,3-Cl₂-D-Phe, is a synthet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Carbobenzyloxy-2,3-Dichloro-D-Phenylalanine

Executive Summary and Core Introduction

N-Carbobenzyloxy-2,3-Dichloro-D-Phenylalanine, hereafter referred to as Cbz-2,3-Cl₂-D-Phe, is a synthetically derived, non-proteinogenic amino acid. This molecule is engineered for specific applications in peptide chemistry and drug discovery, combining three critical structural features: a D-enantiomeric phenylalanine backbone, di-halogenation at the 2 and 3 positions of the phenyl ring, and a carbobenzyloxy (Cbz) protecting group on the alpha-amino group.

  • The D-Phenylalanine Scaffold: The use of a D-amino acid is a deliberate design choice to confer proteolytic resistance to synthetic peptides. Peptides incorporating D-amino acids are not readily recognized by endogenous proteases, which typically exhibit high stereospecificity for L-amino acids, thereby increasing the peptide's in vivo half-life.

  • The 2,3-Dichlorophenyl Moiety: Halogenation of the aromatic ring profoundly influences the molecule's electronic and steric properties. The specific 2,3-dichloro substitution pattern creates a unique electronic signature that can mediate specific binding interactions with biological targets. This moiety has been explored in the design of selective ligands for neurological targets, such as dopamine D3 receptors, indicating its potential for creating compounds with high receptor affinity and selectivity[1].

  • The Carbobenzyloxy (Cbz) Protecting Group: The Cbz group is a cornerstone of classical peptide synthesis, providing robust protection of the N-terminal amine during peptide bond formation[2]. Its stability in various reaction conditions, coupled with well-established deprotection methods like catalytic hydrogenation, allows for precise, controlled synthesis of complex peptide sequences[3][4].

This guide provides a comprehensive technical overview of Cbz-2,3-Cl₂-D-Phe, from its fundamental properties and synthesis to its application in advanced research and development.

Physicochemical Properties

The properties of Cbz-2,3-Cl₂-D-Phe are derived from its structure. While specific experimental data for this exact compound is not widely published, the following table summarizes its calculated properties and expected characteristics based on closely related analogs like N-Cbz-D-Phenylalanine and other chlorinated phenylalanine derivatives[5][6][7].

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₇H₁₅Cl₂NO₄Calculated
Molecular Weight 384.21 g/mol Calculated
IUPAC Name (R)-2-(((benzyloxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acidIUPAC Nomenclature
Appearance Expected to be a white to off-white crystalline solidAnalogy to N-Cbz-D-Phenylalanine[5]
Solubility Soluble in organic solvents (e.g., DCM, DMF, Chloroform, Ethyl Acetate, DMSO). Slightly soluble in water.Analogy to N-Cbz-D-Phenylalanine[5]
Storage Conditions Store at 2-8°C or frozen at -20°C, sealed in a dry environment to prevent hydrolysis.Standard for protected amino acids[5][8]

Synthesis and Purification: A Proposed Pathway

The synthesis of Cbz-2,3-Cl₂-D-Phe is a multi-step process that begins with the corresponding unprotected amino acid. The critical steps involve the synthesis of the chiral D-amino acid followed by N-terminal protection.

Synthesis Workflow

The logical flow for synthesis involves securing the dichlorinated D-phenylalanine core, followed by the strategic addition of the Cbz protecting group.

G start_node Precursor: (Z)-2-acetamido-3- (2,3-dichlorophenyl)acrylic acid step1_node Step 1: Asymmetric Hydrogenation start_node->step1_node Chiral Catalyst (e.g., Rh-DIPAMP) intermediate_node Intermediate: 2,3-Dichloro-D-Phenylalanine step1_node->intermediate_node step2_node Step 2: N-Terminal Protection intermediate_node->step2_node Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃) product_node Final Product: Cbz-2,3-Dichloro-D-Phenylalanine step2_node->product_node

Caption: Proposed two-step synthesis pathway for Cbz-2,3-Dichloro-D-Phenylalanine.

Step-by-Step Synthesis Protocol: N-Terminal Protection

This protocol details the N-terminal protection of 2,3-Dichloro-D-Phenylalanine, a critical step adapted from established methods for Cbz group introduction[9]. The causality behind this procedure lies in rendering the amino group nucleophilic via a base, allowing it to attack the electrophilic carbonyl carbon of benzyl chloroformate. Precise pH control is paramount to prevent racemization of the chiral center[9].

Materials:

  • 2,3-Dichloro-D-Phenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or a Na₂CO₃/NaHCO₃ buffer system[9]

  • Dioxane or similar organic solvent

  • Water

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Brine solution

Procedure:

  • Dissolution: Dissolve 2,3-Dichloro-D-Phenylalanine (1.0 eq) in a 1M solution of NaHCO₃ in water. The mixture is stirred in an ice bath (0-5°C). The base deprotonates the amino group, activating it for nucleophilic attack.

  • Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Concurrently, add a 2M NaHCO₃ solution as needed to maintain the pH between 8.0 and 9.0. This prevents the protonation of the amine and neutralizes the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1M HCl. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude Cbz-2,3-Cl₂-D-Phe.

  • Purification: Purify the crude product via recrystallization or silica gel column chromatography to obtain the final, high-purity compound.

Mechanism of Action and Applications in Drug Development

While primarily a building block, the inherent structure of Cbz-2,3-Cl₂-D-Phe suggests potential biological activity, drawing parallels from its structural analogs[8][10].

Core Application: Advanced Peptide Synthesis

The principal application is its use as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation allows for the creation of novel peptides with enhanced stability and potentially unique pharmacological profiles due to the dichlorophenyl moiety[2][4]. The Cbz group serves as a temporary protecting group for the N-terminus during the step-wise assembly of the peptide chain[4].

Hypothesized Biological Activity: Enzyme Inhibition

Chlorinated phenylalanine analogs are known inhibitors of aromatic amino acid hydroxylases[8][10]. It is hypothesized that Cbz-2,3-Cl₂-D-Phe, or its deprotected form, acts as a competitive inhibitor of Phenylalanine Hydroxylase (PAH).

Mechanism of Competitive Inhibition: PAH is the rate-limiting enzyme in the conversion of L-phenylalanine to L-tyrosine, a crucial step in catecholamine synthesis[10]. Due to its structural similarity to the native substrate, 2,3-Dichloro-D-Phenylalanine can bind to the active site of PAH. This binding is non-productive and physically occludes the natural substrate, L-phenylalanine, from accessing the active site, thereby inhibiting the enzyme's catalytic function[8]. The dichloro-substitution may enhance binding affinity compared to non-halogenated or mono-halogenated analogs.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E PAH Enzyme (Active Site) P L-Tyrosine (Product) E->P Catalyzes S L-Phenylalanine (Substrate) S->E Binds E2 PAH Enzyme (Active Site) I 2,3-Cl₂-D-Phe (Inhibitor) I->E2 Binds & Blocks S2 L-Phenylalanine (Substrate) S2->E2 Blocked

Caption: Mechanism of competitive inhibition of Phenylalanine Hydroxylase (PAH).

Key Experimental Protocols

Protocol: Final Coupling Step in SPPS

This protocol outlines the manual coupling of Cbz-2,3-Cl₂-D-Phe as the final amino acid to a peptide chain assembled on a solid support (e.g., Wang resin) using standard Fmoc/tBu chemistry.

Materials:

  • Peptide-resin (with free N-terminal amine)

  • Cbz-2,3-Cl₂-D-Phe

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1.0 eq, e.g., 0.1 mmol scale) in DMF in a reaction vessel for 30 minutes. Drain the DMF. The resin must have its final N-terminal Fmoc group removed, exposing a free amine.

  • Activation Solution: In a separate vial, dissolve Cbz-2,3-Cl₂-D-Phe (3.0 eq), HBTU (2.9 eq), and DIEA (6.0 eq) in a minimal volume of DMF. Allow the solution to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The activated carboxyl group of the Cbz-amino acid reacts with the free amine on the resin-bound peptide.

  • Monitoring: Perform a ninhydrin test to confirm reaction completion. A negative test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the reaction is complete, drain the solution and wash the Cbz-protected peptide-resin thoroughly with DMF (5x), followed by dichloromethane (DCM) (5x).

  • Drying: Dry the final Cbz-protected peptide-resin under vacuum. It is now ready for cleavage from the support and final deprotection of side-chain protecting groups.

Protocol: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibitory potential of 2,3-Dichloro-D-Phenylalanine (the deprotected form) on PAH activity[8]. The assay measures the decrease in NADH absorbance at 340 nm in a coupled enzymatic reaction.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • 2,3-Dichloro-D-Phenylalanine (inhibitor)

  • NADH

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)

  • Dihydropteridine reductase (DHPR)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of L-phenylalanine, NADH, and the inhibitor in the Assay Buffer. A serial dilution of the inhibitor should be prepared to determine IC₅₀ values.

  • Assay Setup: In each well of the microplate, add the following in order:

    • 70 µL Assay Buffer

    • 10 µL L-Phenylalanine solution (to achieve a final concentration near its Kₘ)

    • 10 µL of inhibitor solution (or buffer for control wells)

    • 10 µL NADH solution

    • 10 µL DHPR enzyme solution

  • Enzyme Addition: Initiate the reaction by adding 10 µL of PAH enzyme solution to each well. Mix gently.

  • Initiate Coupled Reaction: Add 10 µL of BH₄ solution to start the reaction cycle.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C, taking readings every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

Cbz-2,3-Dichloro-D-Phenylalanine is a highly specialized chemical tool with significant potential for researchers in peptide chemistry and drug discovery. Its value lies in the rational combination of a protease-resistant backbone, a bio-active dichlorophenyl moiety, and a robust protecting group for controlled synthesis.

Future research should focus on its incorporation into peptide libraries to screen for novel therapeutic leads, particularly for neurological and metabolic disorders. Systematic structure-activity relationship (SAR) studies, exploring different halogenation patterns on the phenyl ring, will be crucial for optimizing biological activity and target selectivity. The development of more efficient and scalable synthetic routes for the parent 2,3-Dichloro-D-Phenylalanine will further enhance its accessibility and utility in the scientific community.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Matsumura, K., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes, 9(6), 998. Retrieved from [Link]

  • Epand, R. M., et al. (1995). A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1235(2), 299-308. Retrieved from [Link]

  • Yu, J., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-3186. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions and conditions. (a) N-Cbz-L-phenylalanine i (1.00 eq), NHS.... Retrieved from [Link]

  • Gaedigk, A., et al. (2010). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 38(9), 1559-1567. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-D-phenylalanine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.
  • Mary, A. J., et al. (2011). Carbamazepine (CBZ) induced enzymatic stress in gill, liver and muscle of a common carp, Cyprinus carpio. Journal of King Saud University - Science, 23(1), 59-64. Retrieved from [Link]

  • Liu, Y., et al. (2022). Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • Deng, L., et al. (2020). Heterogeneous degradation of carbamazepine by Prussian blue analogues in the interlayers of layered double hydroxides: performance, mechanism and toxicity evaluation. Environmental Science: Nano, 7(11), 3479-3490. Retrieved from [Link]

  • NIST. (n.d.). DL-Phenylalanine. Retrieved from [Link]

  • Szengyel, A., et al. (2022). Biochemical Marker Assessment of Chronic Carbamazepine Exposure at Environmentally Relevant Concentrations in Juvenile Common Carp (Cyprinus carpio). International Journal of Molecular Sciences, 23(21), 13540. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-D-phenylalanine. Retrieved from [Link]

  • Scheiper, A., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

Sources

Exploratory

Foreword: Charting a Course for a Novel Phenylalanine Analog

An In-depth Technical Guide to the Potential Biological Activity of Cbz-2,3-Dichloro-D-Phenylalanine For Researchers, Scientists, and Drug Development Professionals The exploration of novel chemical entities is the corne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of Cbz-2,3-Dichloro-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Modified amino acids, in particular, represent a fertile ground for the discovery of new drugs and biological probes. This guide focuses on Cbz-2,3-Dichloro-D-Phenylalanine, a synthetic amino acid derivative for which the biological activity is not yet extensively characterized. By deconstructing the molecule into its key components—the carbobenzyloxy (Cbz) protecting group, the dichlorinated phenyl ring, and the D-enantiomeric configuration—we can infer potential biological activities and lay out a strategic path for its investigation. This document is intended not as a summary of established knowledge, but as a technical roadmap for researchers poised to unlock the potential of this intriguing compound.

Molecular Deconstruction and Inferred Properties

Cbz-2,3-Dichloro-D-Phenylalanine is a non-proteinogenic amino acid. Its structure suggests several avenues for biological interaction, primarily influenced by its constituent parts.

  • The Carbobenzyloxy (Cbz) Group: The Cbz group is a widely used protecting group in peptide synthesis.[1][2] Its presence on the alpha-amino group of the phenylalanine backbone renders the molecule suitable for use as a building block in solid-phase peptide synthesis.[1] This allows for the controlled incorporation of the dichlorinated D-phenylalanine moiety into novel peptides, potentially conferring unique properties such as increased stability or altered receptor affinity. The Cbz group is stable under a range of conditions but can be selectively removed, typically through catalytic hydrogenation.[1][3]

  • The Dichlorinated Phenyl Ring: The substitution of chlorine atoms onto the phenyl ring of phenylalanine can dramatically alter its electronic and steric properties, leading to significant changes in biological activity. Halogenated phenylalanine derivatives have been investigated as enzyme inhibitors and for their potential therapeutic applications.[4][5] Specifically, chloro-substituted phenylalanines are known to inhibit aromatic amino acid hydroxylases, which are key enzymes in neurotransmitter synthesis.[4] The presence of two chlorine atoms at the 2 and 3 positions may enhance binding affinity to certain biological targets and could influence the compound's interaction with amino acid transporters like the L-type amino acid transporter 1 (LAT1).[6]

  • The D-Amino Acid Configuration: The D-enantiomeric form of the amino acid provides inherent resistance to degradation by proteases, which typically recognize L-amino acids. This can lead to a significantly longer biological half-life when incorporated into peptides. Furthermore, the D-configuration can alter the binding affinity and selectivity for specific biological targets compared to the natural L-enantiomer.

Potential Biological Activities and Therapeutic Targets

Based on the properties of its structural analogs, we can hypothesize several potential biological activities for Cbz-2,3-Dichloro-D-Phenylalanine.

Enzyme Inhibition

Given that chlorinated phenylalanines are known inhibitors of enzymes involved in amino acid metabolism, Cbz-2,3-Dichloro-D-Phenylalanine is a prime candidate for investigation as an enzyme inhibitor.[4]

  • Potential Targets:

    • Phenylalanine Hydroxylase (PAH): This is a well-established target for chlorinated phenylalanines.[4][7] Inhibition of PAH can lead to a depletion of tyrosine and downstream catecholamines, a mechanism relevant in the study of neurological disorders.

    • Tryptophan Hydroxylase (TPH): Another aromatic amino acid hydroxylase that could be a target.

    • Thermolysin: The parent compound, N-Cbz-L-Phenylalanine, is a known inhibitor of this metalloproteinase.[8]

Modulation of Amino Acid Transport

The L-type amino acid transporter 1 (LAT1) is crucial for the transport of large neutral amino acids and is often overexpressed in cancer cells. Halogenation at the meta-position of the phenyl ring has been shown to increase LAT1 affinity.[6] The 2,3-dichloro substitution pattern on Cbz-2,3-Dichloro-D-Phenylalanine makes it a candidate for interaction with LAT1, either as a substrate or an inhibitor.

Anticancer Potential

Derivatives of β-phenylalanine have been investigated as antiproliferative agents in lung cancer models.[9] The unique structural features of Cbz-2,3-Dichloro-D-Phenylalanine, particularly the dichlorination, could confer cytotoxic or antiproliferative activity against cancer cell lines.

A Building Block for Novel Peptides

The primary and most immediate application of Cbz-2,3-Dichloro-D-Phenylalanine is in peptide synthesis.[1] Its incorporation into peptides could lead to:

  • Enhanced Metabolic Stability: Due to the D-configuration.

  • Altered Receptor Binding and Specificity: The dichlorinated phenyl ring can introduce new interactions with peptide receptors.

  • Development of Novel Therapeutic Peptides: With potential applications in oncology, neuroscience, or infectious diseases.

A Proposed Research Workflow

The following section outlines a systematic approach to characterizing the biological activity of Cbz-2,3-Dichloro-D-Phenylalanine.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Peptide Synthesis & Evaluation In_Silico_Docking In Silico Docking (PAH, TPH, LAT1) Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Phenylalanine Hydroxylase) In_Silico_Docking->Enzyme_Inhibition_Assay Prioritize Targets Transporter_Interaction Amino Acid Transporter Interaction Studies (LAT1) Enzyme_Inhibition_Assay->Transporter_Interaction Cytotoxicity_Screening Cytotoxicity Screening (Cancer Cell Lines) Transporter_Interaction->Cytotoxicity_Screening Neuroblastoma_Cell_Assay Neuroblastoma Cell-Based Assays (Neurotransmitter Levels) Cytotoxicity_Screening->Neuroblastoma_Cell_Assay Peptide_Synthesis Solid-Phase Peptide Synthesis Neuroblastoma_Cell_Assay->Peptide_Synthesis Peptide_Stability Metabolic Stability Assays Peptide_Synthesis->Peptide_Stability Peptide_Activity Biological Activity of Novel Peptides Peptide_Stability->Peptide_Activity

Caption: A proposed research workflow for the characterization of Cbz-2,3-Dichloro-D-Phenylalanine.

Detailed Experimental Protocols

Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of Cbz-2,3-Dichloro-D-Phenylalanine on PAH activity by measuring the rate of NADH depletion in a coupled enzymatic reaction.[10]

Materials:

  • Recombinant human Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine

  • NADH

  • Dihydropteridine Reductase (DHPR)

  • 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4)

  • Cbz-2,3-Dichloro-D-Phenylalanine

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Cbz-2,3-Dichloro-D-Phenylalanine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of L-phenylalanine, NADH, DHPR, and DMPH4 in the assay buffer.

  • Assay Setup:

    • In each well of the microplate, add the following in order:

      • Assay Buffer

      • Cbz-2,3-Dichloro-D-Phenylalanine solution (or vehicle control)

      • NADH solution

      • DHPR solution

      • DMPH4 solution

      • PAH enzyme

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Initiate the reaction by adding the L-phenylalanine solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADH oxidation is proportional to PAH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cbz Deprotection for Further Derivatization

This protocol describes the removal of the Cbz group via catalytic hydrogenation to yield 2,3-Dichloro-D-Phenylalanine, which can then be used in other applications.[3]

Materials:

  • Cbz-2,3-Dichloro-D-Phenylalanine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

  • Filtration apparatus

Procedure:

  • Setup:

    • In a round-bottom flask, dissolve Cbz-2,3-Dichloro-D-Phenylalanine in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Hydrogenation:

    • Secure the flask to a hydrogenation apparatus or place it under a hydrogen balloon.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 2,3-Dichloro-D-Phenylalanine.

G Start Cbz-2,3-Dichloro-D-Phenylalanine Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Add_Catalyst Add 10% Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Hydrogenate (H2 atmosphere) Add_Catalyst->Hydrogenation Filter Filter through Celite Hydrogenation->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate End 2,3-Dichloro-D-Phenylalanine Concentrate->End

Caption: Workflow for the deprotection of Cbz-2,3-Dichloro-D-Phenylalanine.

Quantitative Data Summary

While specific quantitative data for Cbz-2,3-Dichloro-D-Phenylalanine is not yet available in the literature, the following table provides representative data for related compounds to serve as a benchmark for future studies.

Compound/ProcessTarget/MethodResultReference
p-ChlorophenylalaninePhenylalanine Hydroxylase96% inhibition at 5 mM[10]
Cbz-GlycineCbz Deprotection (H₂, Pd/C)>95% Yield[3]
3-Iodo-L-phenylalanineLAT1 InhibitionIncreased affinity vs. Phenylalanine[6]
Cbz-L-PhenylalanineThermolysinInhibitor[8]

Conclusion and Future Directions

Cbz-2,3-Dichloro-D-Phenylalanine stands as a promising but underexplored molecule. Its structural features suggest a high potential for biological activity, ranging from enzyme inhibition to a valuable role in the synthesis of novel, metabolically stable peptides. The experimental workflows and protocols outlined in this guide provide a clear and scientifically grounded path for its systematic investigation. Future research should focus on executing these studies to elucidate its specific biological targets, mechanisms of action, and potential therapeutic applications. The findings from such research will not only contribute to our understanding of this specific compound but also to the broader field of medicinal chemistry and drug discovery.

References

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. National Center for Biotechnology Information. Available at: [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. Available at: [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Center for Biotechnology Information. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

  • Cbz-2,3-Dichloro-D-Phenylalanine. 楚肽生物科技. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. National Center for Biotechnology Information. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

  • Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices. National Center for Biotechnology Information. Available at: [Link]

  • Biochemical Marker Assessment of Chronic Carbamazepine Exposure at Environmentally Relevant Concentrations in Juvenile Common Carp (Cyprinus carpio). National Center for Biotechnology Information. Available at: [Link]

  • Identification of Primary and Sequential Bioactivation Pathways of Carbamazepine in Human Liver Microsomes Using Liquid chromatography/tandem Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Cbz-2,3-Dichloro-L-Phenylalanine. 楚肽生物科技. Available at: [Link]

  • Bioconcentration of the antiepileptic drug carbamazepine and its physiological and biochemical effects on Daphnia magna | Request PDF. ResearchGate. Available at: [Link]

  • Acute and Chronic Toxicity of Carbamazepine on the Release of Chitobiase, Molting, and Reproduction in Daphnia similis. MDPI. Available at: [Link]

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Foundational

An In-depth Technical Guide to Cbz-2,3-Dichloro-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of Halogenation and Protecting Group Chemistry In the landscape of modern drug discovery and peptide chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Halogenation and Protecting Group Chemistry

In the landscape of modern drug discovery and peptide chemistry, the deliberate modification of amino acid building blocks is a cornerstone of innovation. Cbz-2,3-Dichloro-D-Phenylalanine, a synthetically derived amino acid, exemplifies the strategic convergence of two powerful chemical modifications: halogenation and amine protection. The incorporation of chlorine atoms onto the phenyl ring of D-phenylalanine profoundly influences its steric and electronic properties, offering a valuable tool for medicinal chemists to enhance metabolic stability, modulate biological activity, and probe protein-ligand interactions. The presence of the carbobenzyloxy (Cbz) protecting group on the alpha-amino function is a classic and robust strategy that facilitates its use in peptide synthesis, preventing unwanted side reactions and ensuring the controlled assembly of complex peptide chains.

This technical guide provides a comprehensive overview of Cbz-2,3-Dichloro-D-Phenylalanine, including its chemical identity, synthesis, and potential applications in research and development. While specific data for this particular dichlorinated isomer is emerging, this guide will also draw upon established knowledge of related halogenated phenylalanine analogs to provide a scientifically grounded perspective on its utility.

Core Compound Details

PropertyValue
Chemical Name N-(Benzyloxycarbonyl)-2,3-dichloro-D-phenylalanine
Synonyms Cbz-D-Phe(2,3-Cl2)-OH
CAS Number 1270295-36-7[1]
Molecular Formula C₁₇H₁₅Cl₂NO₄
Molecular Weight 384.21 g/mol
Appearance Expected to be a white to off-white solid

Synthesis of Cbz-2,3-Dichloro-D-Phenylalanine: A Two-Stage Approach

The synthesis of Cbz-2,3-Dichloro-D-Phenylalanine is logically approached in two main stages: the synthesis of the unprotected 2,3-Dichloro-D-phenylalanine core, followed by the protection of the alpha-amino group with the carbobenzyloxy moiety.

Stage 1: Synthesis of 2,3-Dichloro-D-Phenylalanine

The synthesis of the dichlorinated D-phenylalanine core is the more challenging aspect, as it requires the regioselective introduction of two chlorine atoms onto the phenyl ring of a chiral amino acid precursor. Several synthetic strategies can be envisaged, often starting from commercially available dichlorinated aromatic compounds.

A plausible synthetic route, based on established methodologies for substituted phenylalanines, could involve the following key steps:

  • Starting Material: 2,3-Dichlorobenzaldehyde.

  • Condensation: An Erlenmeyer-Azlactone synthesis with N-acetylglycine to form an azlactone intermediate.

  • Hydrolysis and Reduction: Hydrolysis of the azlactone followed by asymmetric reduction to introduce the D-amino acid stereochemistry. This can be achieved through chiral catalysts or enzymatic resolution.

Alternatively, enzymatic approaches using phenylalanine ammonia lyases (PALs) have shown promise for the synthesis of various substituted phenylalanines from the corresponding cinnamic acids.

Stage 2: N-Terminal Protection with the Carbobenzyloxy (Cbz) Group

The protection of the amino group of 2,3-Dichloro-D-phenylalanine with the Cbz group is a well-established and robust reaction, typically performed under Schotten-Baumann conditions.

Experimental Protocol: Cbz Protection of 2,3-Dichloro-D-Phenylalanine

Materials:

  • 2,3-Dichloro-D-phenylalanine

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl Ether

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve 2,3-Dichloro-D-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A precipitate of the Cbz-protected amino acid should form.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield Cbz-2,3-Dichloro-D-Phenylalanine.

Diagram of the Cbz Protection Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2,3-Dichloro-D-Phenylalanine D Mix and Stir (0°C to Room Temp) A->D B Benzyl Chloroformate (Cbz-Cl) B->D C Aqueous Base (e.g., Na2CO3) C->D E Wash with Diethyl Ether D->E F Acidify with HCl E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Cbz-2,3-Dichloro-D-Phenylalanine H->I

Caption: Workflow for the Cbz protection of 2,3-Dichloro-D-Phenylalanine.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of Cbz-2,3-Dichloro-D-Phenylalanine.

Analytical MethodInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the presence and position of the chlorine atoms on the phenyl ring and the successful installation of the Cbz group.
Mass Spectrometry (MS) Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula.
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the compound and can be developed into a quantitative assay. Chiral HPLC can be employed to determine the enantiomeric purity.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the carbamate and carboxylic acid moieties.

Applications in Research and Drug Development

The unique structural features of Cbz-2,3-Dichloro-D-Phenylalanine make it a valuable building block in several areas of research and drug development. The applications of halogenated phenylalanine derivatives are well-documented and provide a strong basis for the potential uses of this specific analog.

Peptide and Peptidomimetic Synthesis

The primary application of Cbz-2,3-Dichloro-D-Phenylalanine is as a building block in solid-phase or solution-phase peptide synthesis. The Cbz group provides robust protection of the N-terminus, allowing for the sequential coupling of other amino acids to form a desired peptide sequence.

The incorporation of 2,3-dichloro-D-phenylalanine into a peptide can confer several advantageous properties:

  • Enhanced Metabolic Stability: The presence of chlorine atoms can sterically hinder the action of proteolytic enzymes, leading to a longer in vivo half-life of the peptide.

  • Modulation of Biological Activity: The electronic and steric perturbations introduced by the chlorine atoms can alter the binding affinity and selectivity of the peptide for its biological target. This can be exploited to fine-tune the pharmacological profile of a peptide therapeutic.

  • Conformational Constraints: The bulky chlorine atoms can restrict the conformational freedom of the peptide backbone, which can be beneficial for locking the peptide into a bioactive conformation.

Drug Discovery and Medicinal Chemistry

Halogenated phenylalanines are frequently utilized in the development of small molecule therapeutics. For instance, halogenated derivatives of L-phenylalanine have been investigated for their neuroprotective effects by modulating glutamatergic neurotransmission. While the specific biological activities of 2,3-dichloro-D-phenylalanine are not extensively characterized, it is plausible that it could serve as a precursor or intermediate in the synthesis of novel therapeutic agents targeting a range of diseases.

Biochemical Probes

The unique spectroscopic signature of the carbon-chlorine bond can be exploited in certain analytical techniques. Peptides containing Cbz-2,3-Dichloro-D-Phenylalanine could potentially be used as probes to study protein-protein interactions or enzyme mechanisms.

Deprotection of the Cbz Group

A key advantage of the Cbz protecting group is its facile removal under specific conditions that are orthogonal to many other protecting groups used in peptide synthesis. The most common method for Cbz deprotection is catalytic hydrogenation.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation

Materials:

  • Cbz-2,3-Dichloro-D-Phenylalanine or Cbz-protected peptide

  • Palladium on carbon (Pd/C), 10%

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus or use a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen gas, repeating this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Diagram of the Cbz Deprotection Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up A Cbz-2,3-Dichloro-D-Phenylalanine B Dissolve in Solvent (e.g., MeOH) A->B C Add Pd/C Catalyst B->C D Introduce H2 Atmosphere C->D E Stir at Room Temperature D->E F Filter through Celite E->F G Concentrate F->G H 2,3-Dichloro-D-Phenylalanine G->H

Caption: Workflow for the deprotection of Cbz-2,3-Dichloro-D-Phenylalanine.

Conclusion and Future Perspectives

Cbz-2,3-Dichloro-D-Phenylalanine represents a valuable, albeit specialized, building block for researchers at the interface of chemistry and biology. Its synthesis, while requiring careful control of regioselectivity and stereochemistry, is achievable through established synthetic methodologies. The true potential of this compound lies in its application in peptide and small molecule synthesis, where the strategic introduction of dichlorination can be leveraged to create novel molecules with enhanced therapeutic properties. As the demand for more sophisticated and metabolically robust peptide and small molecule drugs continues to grow, the utility of custom-designed amino acids like Cbz-2,3-Dichloro-D-Phenylalanine is set to expand. Further research into the specific biological effects of this dichlorinated isomer will undoubtedly unveil new opportunities for its application in drug discovery and chemical biology.

References

  • Chu-N肽生物科技. Cbz-2,3-Dichloro-D-Phenylalanine. Available at: (Note: This is a representative supplier link where the CAS number was identified.

Sources

Exploratory

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group

Executive Summary The ability to synthesize peptides with precise, predetermined sequences is a foundational pillar of modern pharmacology, biochemistry, and drug development. Prior to the 1930s, chemical peptide synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ability to synthesize peptides with precise, predetermined sequences is a foundational pillar of modern pharmacology, biochemistry, and drug development. Prior to the 1930s, chemical peptide synthesis was severely limited by the inherent dual-reactivity of amino acids, which inevitably led to uncontrolled polymerization and uncharacterizable mixtures 1. The landscape of organic synthesis was irrevocably transformed in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group 2. By temporarily masking the nucleophilic α-amino group, the Cbz group enabled the first reliable, stepwise synthesis of oligopeptides 3. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative data surrounding the Cbz protecting group.

Chemical Principles & Mechanistic Logic

The primary obstacle in early peptide chemistry was the simultaneous presence of a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH) on the same molecule 1. The Bergmann-Zervas method elegantly circumvents this by converting the highly reactive amine into a stable carbamate using benzyl chloroformate (Cbz-Cl) 4.

The resulting carbamate suppresses the basic and nucleophilic properties of the nitrogen lone pair through resonance delocalization into the adjacent carbonyl system 4. Furthermore, the Cbz group is highly prized for its ability to prevent the racemization of activated amino acid derivatives during coupling reactions—a critical requirement for maintaining the stereochemical integrity of peptide therapeutics 3.

Workflow AA Free Amino Acid (Nucleophilic -NH2) Protected Cbz-Protected Amino Acid (Masked Amine) AA->Protected Schotten-Baumann Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Protected Schotten-Baumann Base Alkaline Buffer (pH 8-10) Base->Protected Schotten-Baumann Peptide Cbz-Protected Peptide Protected->Peptide Reacts with next AA Coupling Peptide Coupling (e.g., DCC) Coupling->Peptide FreePeptide Free Peptide + Toluene + CO2 Peptide->FreePeptide Cleavage of C-O bond Deprotect Catalytic Hydrogenolysis (H2, Pd/C) Deprotect->FreePeptide

Logical workflow of Cbz protection, peptide coupling, and deprotection.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been structured to explicitly state the mechanistic causality behind each experimental manipulation.

Synthesis of Cbz-Protected Amino Acids (Schotten-Baumann Conditions)

Objective: Mask the highly reactive α-amino group to prevent uncontrolled polymerization during subsequent peptide coupling 1.

  • Dissolution & Deprotonation: Dissolve the free amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq) [[1]](). Causality: The alkaline medium deprotonates the carboxylic acid (-COOH to -COO⁻), ensuring the zwitterionic amino acid becomes fully soluble in the aqueous phase while maintaining the α-amino group in its nucleophilic, unprotonated state (-NH₂).

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice bath 1. Causality: Benzyl chloroformate is highly electrophilic and prone to rapid hydrolysis in water. Lowering the temperature suppresses this background hydrolysis and prevents exothermic side reactions.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise under vigorous stirring 1. Causality: Dropwise addition controls the local concentration of the acylating agent. Vigorous stirring maximizes the interfacial surface area in the biphasic mixture, ensuring the nucleophilic amine reacts with Cbz-Cl before the reagent hydrolyzes.

  • pH Maintenance (pH 8–10): Monitor and maintain the pH strictly between 8 and 10 5. Causality: A pH below 8 accelerates the decomposition of Cbz-Cl, while a pH above 10 risks base-catalyzed racemization of the chiral α-carbon. The Na₂CO₃ acts as an acid-binding scavenger to neutralize the HCl byproduct generated during the reaction 5.

  • Organic Wash: Wash the aqueous mixture with diethyl ether 1. Causality: Extracts unreacted Cbz-Cl and the benzyl alcohol byproduct, leaving the water-soluble sodium salt of the Cbz-amino acid purified in the aqueous phase.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2 using 1 M HCl, then extract with ethyl acetate 1. Causality: Acidification protonates the carboxylate (-COO⁻ to -COOH), rendering the Cbz-protected amino acid highly lipophilic. This forces the product into the organic phase for easy recovery and subsequent drying.

Cbz-Deprotection via Catalytic Hydrogenolysis

Objective: Selectively remove the Cbz group to liberate the free amine without disturbing the newly formed peptide backbone or orthogonal protecting groups 6.

  • Solvation: Dissolve the Cbz-peptide in methanol or ethanol 1. Causality: Polar protic solvents effectively solubilize the peptide and facilitate the transfer of hydrogen gas to the catalyst surface.

  • Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon) 1. Causality: Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon contact with oxygen. The inert atmosphere prevents combustion.

  • Atmospheric Purge: Secure the flask to a hydrogenation apparatus, evacuate the atmosphere under vacuum, and backfill with H₂ gas. Repeat three times 1. Causality: Completely purges oxygen from the system to prevent the formation of an explosive H₂/O₂ mixture and ensures the palladium surface is fully saturated with hydrogen.

  • Hydrogenation: Stir the mixture vigorously under an H₂ atmosphere (1 atm) at room temperature 1. Causality: Vigorous stirring maximizes the gas-liquid-solid (H₂-Solvent-Pd/C) interfacial area. The palladium catalyst facilitates the homolytic cleavage of the benzylic C-O bond, generating a transient carbamic acid intermediate [[6]](). This intermediate spontaneously decarboxylates, releasing the free amine, toluene, and CO₂ gas 6. The evolution of CO₂ drives the reaction forward via Le Chatelier's principle.

  • Filtration: Filter the mixture through a pad of Celite 1. Causality: Celite acts as a depth filter to safely and efficiently remove the finely divided Pd/C catalyst without clogging standard filter paper, preventing heavy metal contamination in the final peptide product.

Mechanism Cbz Cbz-Peptide Carbamic Carbamic Acid [Intermediate] Cbz->Carbamic Hydrogenolysis Toluene Toluene Cbz->Toluene Released PdC H2, Pd/C PdC->Carbamic Decarb Spontaneous Decarboxylation Carbamic->Decarb Free Free Peptide Decarb->Free CO2 CO2 Gas Decarb->CO2 Drives reaction

Mechanistic pathway of Cbz deprotection via catalytic hydrogenolysis.

Quantitative Data & Stability Profile

The enduring relevance of the Cbz group lies in its remarkable orthogonality. It is stable under both mildly acidic and basic conditions, allowing researchers to selectively remove other protecting groups—such as the acid-labile Boc (tert-butoxycarbonyl) or the base-labile Fmoc (9-fluorenylmethoxycarbonyl)—without disturbing the Cbz-protected amine 7, 8.

Table 1: Orthogonality and Stability Profile of Primary Amine Protecting Groups

Protecting GroupCleavage ReagentStability to Acid (e.g., TFA)Stability to Base (e.g., Piperidine)Stability to Hydrogenolysis
Cbz (Z) H₂, Pd/C or HBr/AcOHStable Stable Labile
Boc Trifluoroacetic Acid (TFA)LabileStable Stable
Fmoc Piperidine (20% in DMF)Stable LabileStable

Table 2: Typical Yields and Reaction Parameters for Cbz Chemistry

Reaction PhaseReagents & ConditionsTemp (°C)Time (h)Typical Yield (%)
Protection Cbz-Cl, Na₂CO₃, H₂O/Dioxane0 to 252 - 485 - 95
Deprotection (Hydrogenolysis) H₂ (1 atm), 10% Pd/C, MeOH251 - 1290 - 99
Deprotection (Acidolysis) 33% HBr in Acetic Acid251 - 280 - 90

Modern Applications & Legacy

While modern Solid-Phase Peptide Synthesis (SPPS) heavily relies on the Fmoc/tBu and Boc/Bzl strategies 9, the Cbz group remains indispensable in the synthesis of complex peptide fragments, orthogonal protection schemes, and the industrial-scale solution-phase synthesis of small peptide therapeutics 7. The epoch-making discovery by Bergmann and Zervas not only solved the immediate problem of uncontrolled polymerization but fundamentally established the operational paradigm of reversible protection-deprotection that governs all modern organic synthesis today [[3]]().

Sources

Foundational

physical and chemical stability of Cbz-2,3-Dichloro-D-Phenylalanine

An In-Depth Technical Guide Topic: Physical and Chemical Stability of Cbz-2,3-Dichloro-D-Phenylalanine Audience: Researchers, scientists, and drug development professionals. Executive Summary The incorporation of non-nat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Physical and Chemical Stability of Cbz-2,3-Dichloro-D-Phenylalanine Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of non-natural amino acids into peptide-based therapeutics is a critical strategy for enhancing potency, modulating conformational properties, and improving metabolic stability. Cbz-2,3-Dichloro-D-Phenylalanine is one such building block, offering unique steric and electronic characteristics due to its dichlorinated phenyl ring. However, the successful translation of any new molecular entity from discovery to clinical application is contingent upon a thorough understanding of its stability profile. This guide provides a comprehensive framework for assessing the . We delve into predictable degradation pathways, propose robust analytical methodologies for stability indication, and provide detailed experimental protocols for forced degradation and solid-state characterization. This document serves as a proactive, science-driven approach for researchers to anticipate and mitigate potential stability-related challenges in the drug development lifecycle.

Introduction: The Imperative for Stability Profiling

N-Carbobenzyloxy-2,3-dichloro-D-phenylalanine (Cbz-2,3-Dichloro-D-Phe) is a synthetic amino acid derivative of significant interest in medicinal chemistry. The Cbz (or Z) group provides robust, temporary protection of the amine functionality, a cornerstone of peptide synthesis since its introduction by Bergmann and Zervas.[1][2] The D-configuration confers resistance to enzymatic degradation by proteases, a common liability for peptide drugs.[3] Furthermore, the 2,3-dichloro substitution on the phenyl ring introduces profound electronic and steric alterations compared to natural phenylalanine. These modifications can influence binding affinities, protein folding, and overall molecular conformation.[][5]

However, these same features can introduce unique stability challenges. The electron-withdrawing nature of the chlorine atoms can affect the reactivity of the aromatic ring and adjacent bonds. Therefore, a comprehensive evaluation of the molecule's physical and chemical stability is not merely a regulatory formality but a fundamental component of risk management in drug development. An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and unpredictable pharmacokinetic profiles. This guide outlines the principles and practices for a thorough stability assessment.

Predicted Physicochemical & Stability Landscape

Direct experimental data for Cbz-2,3-Dichloro-D-Phenylalanine is limited. However, a robust stability assessment can be designed by understanding its constituent parts: the Cbz protecting group, the dichlorinated phenyl ring, and the amino acid backbone.

2.1 The Cbz Protecting Group The benzyloxycarbonyl (Cbz) group is renowned for its stability under a wide range of conditions, including basic and mildly acidic media, making it orthogonal to other protecting groups like Fmoc and Boc.[1][2] Its primary liability is cleavage under hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (e.g., HBr in acetic acid).[6][7] While generally stable, its benzylic position can be susceptible to aggressive oxidation.

2.2 The Dichlorophenyl Moiety The two chlorine atoms are strong electron-withdrawing groups. This has several predictable consequences:

  • Aromatic Ring Stability: The ring is deactivated towards electrophilic substitution but may be more susceptible to nucleophilic aromatic substitution under harsh conditions, although this is unlikely under typical pharmaceutical storage conditions.

  • Photostability: Chlorinated aromatic compounds can be susceptible to photolytic degradation. Phenylalanine itself has known photodissociation pathways, and halogenation can alter these routes.[8]

2.3 Solid-State Properties The introduction of a Cbz group often enhances the crystallinity of amino acids, which can be advantageous for purification.[9][] However, the potential for polymorphism—the existence of multiple crystalline forms with different physical properties—is a critical consideration for any solid-state drug substance.[11] Different polymorphs can exhibit varying solubility, stability, and bioavailability.

Chemical Stability Assessment: A Proactive Approach

A forced degradation (or stress testing) study is the cornerstone of chemical stability evaluation. It is designed to intentionally degrade the molecule to identify likely degradation pathways and to develop a stability-indicating analytical method capable of separating the parent compound from its degradation products.

3.1 Key Degradation Pathways to Investigate

  • Hydrolysis: The carbamate linkage of the Cbz group could be susceptible to hydrolysis under strongly acidic or basic conditions, yielding 2,3-dichloro-D-phenylalanine, benzyl alcohol, and carbon dioxide. The amide bond in a peptide chain is significantly more stable.

  • Oxidation: The benzylic C-H bond in the Cbz group is a potential site for oxidation, which could lead to the formation of a benzoic acid derivative. The aromatic ring itself could also be oxidized under aggressive conditions. Studies on phenylalanine have shown its degradation in the presence of lipid hydroperoxides, forming various carbonyls and acids.[12][13][14]

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation. Potential pathways include homolytic cleavage of the C-Cl bonds or reactions involving the aromatic ring, as seen in other phenylalanine chromophores.[8][15]

  • Thermal Degradation: At elevated temperatures, decarboxylation or cleavage of the Cbz group are plausible degradation routes. Thermal processing of peptides with N-terminal phenylalanine has been shown to result in debenzylation and the formation of dicarbonyl compounds.[16]

Below is a diagram illustrating a potential hydrolytic degradation pathway for Cbz-2,3-Dichloro-D-Phenylalanine under harsh acidic or basic conditions.

G Parent Cbz-2,3-Dichloro-D-Phenylalanine H2O H₂O (Acid/Base) Parent->H2O Products Degradation Products H2O->Products Phe_D 2,3-Dichloro-D-Phenylalanine Products->Phe_D BnOH Benzyl Alcohol Products->BnOH CO2 CO₂ Products->CO2

Caption: Plausible hydrolytic degradation pathway.

Experimental Protocols for Stability Assessment

The following protocols are designed to provide a robust and self-validating system for assessing the stability of Cbz-2,3-Dichloro-D-Phenylalanine.

4.1 Protocol 1: Forced Degradation Study

Objective: To identify degradation products and establish a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Cbz-2,3-Dichloro-D-Phenylalanine at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as specified.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Water. Incubate at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place ~10 mg of solid material in a vial. Heat at 105°C for 48 hours. Dissolve in solvent for analysis.

    • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a target concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by the stability-indicating HPLC method (see Section 5.0).

  • Data Evaluation:

    • Calculate the percentage degradation.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with degradants.

4.2 Protocol 2: Solid-State Characterization

Objective: To assess physical stability, including polymorphism and hygroscopicity.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

    • Observe for thermal events such as melting (endotherm) or crystallization (exotherm), which can indicate polymorphic transitions or decomposition.[17]

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of 5-10 mg at a controlled rate (e.g., 10°C/min).

    • Monitor mass loss as a function of temperature to detect desolvation or decomposition.[18]

  • Powder X-Ray Diffraction (PXRD):

    • Analyze the initial batch of the material to obtain its characteristic diffraction pattern, which serves as a fingerprint for its crystal form.

    • Use PXRD to analyze samples after storage under different conditions to detect any changes in crystalline form.

  • Hygroscopicity Study:

    • Place a known amount of the sample in controlled humidity chambers (e.g., 25°C/60% RH and 25°C/75% RH).

    • Measure the weight change over time until equilibrium is reached.

    • Analyze the samples post-exposure by PXRD and Karl Fischer titration to check for changes in crystal form and water content.

Proposed Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is one that can accurately quantify the decrease of the active substance and resolve it from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for moderately nonpolar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 90% B over 20 minutesA gradient is essential to elute the nonpolar parent compound while separating it from potentially more polar degradants formed during stress testing.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 265 nm220 nm for the peptide backbone and 265 nm for the aromatic system to ensure all components are detected. A PDA detector is highly recommended for peak purity analysis.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Data Presentation and Workflow

Clear data presentation is crucial for interpreting stability studies. The results from the forced degradation study should be summarized in a clear, concise table.

Table 1: Summary of Forced Degradation Results

Stress ConditionIncubation Time/Temp% Assay of Parent% DegradationMajor Degradant RRTsMass Balance (%)
Control24 h / RT100.00.0N/A100.0
0.1 M HCl24 h / 60°C95.24.80.75, 0.8899.5
0.1 M NaOH24 h / 60°C88.511.50.6298.9
3% H₂O₂24 h / RT91.38.71.1599.2
Thermal (Solid)48 h / 105°C99.10.91.0899.8
PhotolyticICH Q1B96.53.50.9599.4
RRT = Relative Retention Time

The overall workflow for a comprehensive stability assessment is visualized below.

Sources

Exploratory

Dichlorinated Phenylalanine: A Versatile Tool in Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Potential of a Halogenated Amino Acid Dichlorinated phenylalanine, a synthetic derivative of the essent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Halogenated Amino Acid

Dichlorinated phenylalanine, a synthetic derivative of the essential amino acid phenylalanine, represents a significant advancement in the toolkit of chemical biology and medicinal chemistry.[1] The strategic placement of two chlorine atoms onto the phenyl ring of phenylalanine dramatically alters its electronic and steric properties, creating a molecule with unique biochemical characteristics. This guide explores the core research applications of dichlorinated phenylalanine, providing in-depth scientific insights, detailed experimental protocols, and a forward-looking perspective on its potential to drive innovation in various scientific disciplines.

The primary allure of dichlorinated phenylalanine lies in its ability to act as a versatile probe and building block. Its structural similarity to natural phenylalanine allows it to be recognized by cellular machinery, yet the presence of the chlorine atoms imparts distinct functionalities.[1] These include the ability to serve as a spectroscopic reporter, a tool for site-specific protein modification, and a modulator of biological activity. This guide will delve into these applications, offering a comprehensive resource for researchers seeking to harness the power of this non-canonical amino acid.

Core Research Applications

The unique properties of dichlorinated phenylalanine have led to its application in several key areas of research, including its use as an enzyme inhibitor, a component in peptide and protein engineering, and a probe in spectroscopic studies.

Enzyme Inhibition and Mechanistic Studies

One of the most well-established applications of halogenated phenylalanines is in the study of enzyme mechanisms, particularly those involving aromatic amino acid metabolism. For instance, p-chlorophenylalanine (pCPA) is a known inhibitor of tryptophan hydroxylase and phenylalanine hydroxylase, enzymes critical for the synthesis of serotonin and tyrosine, respectively.[2] This inhibitory action has been instrumental in elucidating the roles of these neurotransmitter pathways in various physiological and pathological processes.[2] While the provided search results focus more on monochlorinated derivatives, the principles of competitive and, in some cases, irreversible inhibition of aromatic amino acid hydroxylases can be extrapolated to dichlorinated variants, suggesting their potential as even more potent or selective inhibitors.[1]

The introduction of chlorine atoms can influence the binding affinity of the molecule to the active site of an enzyme and can also participate in chemical reactions that lead to irreversible inhibition. This makes dichlorinated phenylalanine a valuable tool for:

  • Target validation: Confirming the role of a specific enzyme in a disease pathway.

  • Mechanism-based inhibition studies: Understanding the catalytic mechanism of an enzyme.

  • Drug discovery lead generation: Serving as a starting point for the development of novel therapeutics.[3]

Peptide and Protein Engineering

The incorporation of non-canonical amino acids (ncAAs) like dichlorinated phenylalanine into peptides and proteins is a powerful strategy for creating novel biomolecules with enhanced or entirely new functions.[4][5] This is typically achieved through the expansion of the genetic code, where a codon that is normally a "stop" signal is repurposed to encode the ncAA.[4]

The presence of the dichlorophenyl group can confer several advantageous properties to peptides and proteins:

  • Enhanced Stability: The bulky and hydrophobic nature of the dichlorophenyl group can promote specific secondary structures, such as helices, and increase resistance to proteolytic degradation.[6]

  • Modulated Binding Affinity: The altered electronics and sterics of the side chain can lead to stronger or more selective binding to target molecules. This is particularly relevant in the design of peptide-based therapeutics.[7][8]

  • Novel Catalytic Activities: The unique chemical reactivity of the C-Cl bond can be exploited to engineer novel enzyme activities.

Experimental Workflow: Genetic Incorporation of Dichlorinated Phenylalanine

The site-specific incorporation of dichlorinated phenylalanine into a protein of interest in E. coli is a multi-step process that requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Diagram: Workflow for Genetic Incorporation of a Non-Canonical Amino Acid

G cluster_0 Plasmid Engineering cluster_1 Cellular Machinery p1 Plasmid 1: Gene of Interest with Amber Stop Codon (TAG) transform Co-transform E. coli with both plasmids p1->transform p2 Plasmid 2: Orthogonal Aminoacyl-tRNA Synthetase (aaRS) & Suppressor tRNA p2->transform culture Culture cells in media supplemented with dichlorinated phenylalanine transform->culture induce Induce protein expression culture->induce protein Synthesized Protein with incorporated ncAA induce->protein

Caption: A simplified workflow for the genetic incorporation of a non-canonical amino acid like dichlorinated phenylalanine into a protein in E. coli.

Protocol: Site-Specific Incorporation of Dichlorinated Phenylalanine

  • Plasmid Preparation:

    • Clone the gene of interest into an expression vector, introducing an amber stop codon (TAG) at the desired site for ncAA incorporation using site-directed mutagenesis.

    • Obtain or construct a second plasmid expressing an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA that specifically recognizes the TAG codon. This aaRS must be engineered to charge the suppressor tRNA with dichlorinated phenylalanine.[9]

  • Transformation:

    • Co-transform competent E. coli cells (e.g., a strain suitable for protein expression like BL21(DE3)) with both the plasmid containing the gene of interest and the plasmid encoding the aaRS/tRNA pair.

  • Cell Culture and Induction:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal media) containing the appropriate antibiotics for plasmid selection.

    • Supplement the culture medium with dichlorinated phenylalanine to a final concentration typically in the range of 1-10 mM.

    • When the cell culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8), induce protein expression with an appropriate inducer (e.g., IPTG).

  • Protein Purification and Verification:

    • Harvest the cells after the desired expression period and lyse them to release the cellular contents.

    • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

    • Verify the successful incorporation of dichlorinated phenylalanine using techniques such as mass spectrometry or NMR spectroscopy.

Spectroscopic Probes for Structural Biology

The chlorine atoms on the phenyl ring of dichlorinated phenylalanine can serve as useful probes for Nuclear Magnetic Resonance (NMR) spectroscopy. While the provided results highlight the use of fluorine-19 NMR with fluorinated phenylalanine, the principles can be extended to chlorine, although with different sensitivities and applications.[10][11] The distinct chemical shift of the chlorinated aromatic ring can provide valuable information about the local environment of the amino acid within a protein.

Furthermore, the incorporation of isotopically labeled dichlorinated phenylalanine (e.g., with 13C or 2H) can provide even more detailed structural and dynamic information.[12][13] This is particularly useful for studying:

  • Protein folding and dynamics: Monitoring changes in the local environment of the labeled residue during folding or upon binding to a ligand.

  • Protein-protein interactions: Identifying the residues at the interface of a protein complex.

  • Membrane protein structure: Probing the environment of residues within the lipid bilayer.

Data Presentation: Comparison of Spectroscopic Properties
Amino AcidKey Spectroscopic FeatureTypical Application
Phenylalanine1H NMR signals of the aromatic ringGeneral structural characterization
Fluorophenylalanine19F NMR signalSensitive probe of local environment
DichlorophenylalanineAltered 1H and 13C chemical shiftsProbing specific sites within a protein
Isotopically Labeled Dichlorophenylalanine13C, 2H, or 15N enrichmentDetailed structural and dynamic studies

Synthesis and Availability

Dichlorinated phenylalanine is not a naturally occurring amino acid and must be chemically synthesized. Various synthetic routes have been developed, often starting from commercially available dichlorinated precursors.[14][15][16] The synthesis typically involves the introduction of the amino and carboxylic acid functionalities onto a dichlorinated phenylpyruvic acid or a related starting material.[17] Researchers can either synthesize the compound in-house or procure it from specialized chemical suppliers.

Diagram: Generalized Synthetic Pathway for Dichlorinated Phenylalanine

G start Dichlorinated Phenyl Precursor (e.g., dichlorotoluene) intermediate1 Introduction of a carbonyl group (e.g., oxidation to dichlorobenzaldehyde) start->intermediate1 intermediate2 Formation of an α-keto acid derivative (e.g., reaction with a glycine equivalent) intermediate1->intermediate2 final_product Reductive amination or other functional group transformations intermediate2->final_product final Dichlorinated Phenylalanine final_product->final

Caption: A conceptual overview of a synthetic route to dichlorinated phenylalanine from a dichlorinated precursor.

Future Perspectives and Conclusion

The applications of dichlorinated phenylalanine are continually expanding as researchers devise new ways to exploit its unique properties. Future research is likely to focus on:

  • Development of novel therapeutics: Designing peptides and small molecules containing dichlorinated phenylalanine with improved pharmacological properties.[3]

  • Advanced materials: Creating novel biomaterials with tailored properties by incorporating dichlorinated phenylalanine into self-assembling peptides.[18][19]

  • In vivo imaging: Utilizing isotopically labeled dichlorinated phenylalanine for in vivo imaging applications to study metabolic pathways in real-time.[20]

  • Elucidation of complex biological systems: Employing dichlorinated phenylalanine as a sophisticated probe to unravel the intricacies of protein function and interaction networks.

References

  • Beckmann, H., Athen, D., Olteanu, M., & Zimmer, R. (1979). DL-phenylalanine versus imipramine: A double-blind controlled study. Archiv für Psychiatrie und Nervenkrankheiten, 227(1), 49–58.
  • BenchChem. (2025). Potential Research Applications of 3-Chloro-DL-phenylalanine: An In-depth Technical Guide. BenchChem.
  • Elkin, R. G. (1981). METABOLIC INTERRELATIONSHIPS OF PHENYLALANINE AND TYROSINE IN CHICKS AND RATS FED CRYSTALLINE AMINO ACID DIETS. Purdue University.
  • Google Patents. (n.d.). CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution.
  • Li, M., Zhang, X., & Zhang, X. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • Pilař, V., Piskorský, M., & Fárník, M. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3986.
  • Italia, J. S., Addy, P. S., Wrobel, A. J., & Chatterjee, A. (2017). The genetic incorporation of thirteen novel non-canonical amino acids. RSC Advances, 7(15), 8849–8852.
  • Cho, J. Y., Park, S., Kim, T., Eom, J., Rho, J.-R., & Bai, H.-W. (2025). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. ChemMedChem, 20(16), e202500397.
  • Contente, M. L., Molla, G., & Paradisi, F. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • Koyuncuoğlu, H., Eroğlu, L., & Güngör, M. (1975).
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  • Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.
  • ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine. Retrieved from [Link]

  • Terrey, M. J., Perry, C. C., & Cross, W. B. (2017). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization.
  • Lundström, P., & Vögeli, B. (2013). α-Ketoacids as Precursors for Phenylalanine and Tyrosine Labelling in Cell-Based Protein Overexpression. CHIMIA International Journal for Chemistry, 67(12), 900–903.
  • Serra, S., De Vitis, V., & Brenna, E. (2022). Biotransformation of the Proteogenic Amino Acids Phenylalanine, Tyrosine and Tryptophan by Yarrowia Species: An Application to the Preparative Synthesis of Natural Phenylacetic Acid.
  • Amiram, M., & Schepartz, A. (2023).
  • Zerbe, O., & Jurt, S. (2014). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein Journal of Organic Chemistry, 10, 2960–2965.
  • ResearchGate. (n.d.). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. Retrieved from [Link]

  • Nachtsheim, B. J., & Rapaport, H. (2011). Phenylalanine-containing cyclic dipeptides – the lowest molecular weight hydrogelators based on unmodified proteinogenic amino acids.
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  • ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. Retrieved from [Link]

  • El-Agroudy, N. N., El-Gamal, M. A., & El-Kholy, W. M. (2024). Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort. Frontiers in Molecular Biosciences, 11, 1354093.
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  • Evans, J. P., & Millhauser, G. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 563, 281–297.
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  • Ashnagar, A., Gharib Naseri, N., & Darakhshanmehr, M. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399.
  • Pieroni, O., Fissi, A., & Pradelli, M. A. (1996). Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. International Journal of Peptide and Protein Research, 47(4), 281–290.
  • Ozawa, K., Headlam, M. J., & Dixon, N. E. (2005). Translational incorporation of l-3,4-dihydroxyphenylalanine into proteins. FEBS Journal, 272(13), 3162–3171.
  • Loening, N. M., & Van Horn, J. D. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
  • van Vliet, D., van Ginkel, C. G., & van der Knaap, M. S. (2024). Phenylketonuria: modelling cerebral amino acid and neurotransmitter metabolism. bioRxiv.
  • Wang, Y., Li, Y., & Liu, Y. (2021). Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. Molecules, 26(18), 5588.
  • Dong, F., Yang, Z., & Baldermann, S. (2012). Characterization of L-phenylalanine metabolism to acetophenone and 1-phenylethanol in the flowers of Camellia sinensis using stable isotope labeling. Journal of Plant Physiology, 169(3), 217–225.
  • Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576.

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Foundational

Cbz-2,3-Dichloro-D-Phenylalanine: Mechanistic Paradigms in Protease Inhibition and Peptidomimetic Design

Executive Summary The development of highly specific enzyme inhibitors and receptor antagonists relies heavily on the strategic incorporation of unnatural amino acids. Cbz-2,3-Dichloro-D-Phenylalanine (Cbz-2,3-Cl2-D-Phe)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific enzyme inhibitors and receptor antagonists relies heavily on the strategic incorporation of unnatural amino acids. Cbz-2,3-Dichloro-D-Phenylalanine (Cbz-2,3-Cl2-D-Phe) represents a highly specialized synthetic pharmacophore. By combining an N-terminal protecting group (Carboxybenzyl), stereochemical inversion (D-enantiomer), and targeted aryl halogenation (2,3-dichloro substitution), this molecule serves as a potent building block for peptidomimetic drug design[1]. This whitepaper explores the physicochemical dynamics of Cbz-2,3-Cl2-D-Phe and its mechanism of action within biological systems, providing actionable, self-validating protocols for application scientists and drug development professionals.

Molecular Anatomy and Physicochemical Dynamics

To understand the biological mechanism of action of Cbz-2,3-Cl2-D-Phe, one must deconstruct its structural components and the causality behind their selection in drug design:

  • The Carboxybenzyl (Cbz) Moiety: Far beyond a simple synthetic protecting group, the Cbz group acts as an N-terminal peptide bond surrogate. The carbamate linkage provides essential hydrogen bond acceptors (carbonyl oxygen) that mimic the natural peptide backbone, allowing the molecule to anchor into the active sites of target proteases[2].

  • The D-Stereocenter: Endogenous proteases (e.g., trypsin, chymotrypsin, and carboxypeptidases) are strictly stereoselective for L-amino acids. The D-configuration induces a severe steric clash during the formation of the catalytic transition state, rendering the molecule entirely resistant to proteolytic cleavage. This transforms the molecule from a potential substrate into a persistent competitive inhibitor[3].

  • 2,3-Dichloro Substitution: The addition of chlorine atoms at the ortho and meta positions serves two critical functions. First, it restricts the rotation of the phenyl ring (χ1 and χ2 torsion angles), locking the side chain into a favorable rotamer for insertion into hydrophobic pockets (such as the S1 or S1' pockets of proteases). Second, the electronegative halogens create a localized electron-deficient region known as a "sigma-hole," enabling highly directional and strong halogen bonding with the backbone carbonyl oxygens of the target protein.

Mechanisms of Action in Biological Systems

Competitive Protease and Metalloenzyme Inhibition

In biological systems, Cbz-D-Phe derivatives act as potent competitive inhibitors for various metalloenzymes and serine proteases. For example, in the targeting of bacterial diaminopimelate desuccinylase (DapE)—a critical enzyme for bacterial cell wall synthesis—Cbz-protected D-phenylalanine motifs have demonstrated potent micromolar inhibition[2]. The mechanism relies on the Cbz group occupying the substrate entry channel while the halogenated D-phenyl ring deeply penetrates the hydrophobic S1 pocket. The minimization of the desolvation penalty upon binding, driven by the highly nonpolar dichloro-phenyl ring, thermodynamically drives the binding affinity[3].

MOA Cbz Cbz Group (Peptide Mimic) Target Enzyme Active Site (S1/S1' Pockets) Cbz->Target H-Bonding DPhe D-Stereocenter (Protease Resistance) DPhe->Target Steric Clash Prevention Cl2 2,3-Dichloro Ring (Halogen Bonding) Cl2->Target Sigma-Hole Interaction Inhibition Competitive Inhibition Target->Inhibition Blocks Substrate

Figure 1: Synergistic binding mechanism of Cbz-2,3-Cl2-D-Phe within protease active sites.

Disruption of Viral Fusion Machinery

Beyond enzyme inhibition, Cbz-D-Phe structures are integral to the disruption of protein-protein interactions. In virology, peptides containing Cbz-D-Phe motifs (such as Cbz-D-Phe-L-Phe-Gly) have been identified as inhibitors of paramyxovirus and HIV-1 membrane fusion[4]. The mechanism of action involves the synthetic molecule acting as a decoy, binding to the N-terminal heptad repeat (NHR) of viral fusion proteins (like HIV-1 gp41). By doing so, it competitively blocks the formation of the critical six-helix bundle required for the viral envelope to fuse with the host cell membrane[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the comparative binding kinetics and stability profiles of phenylalanine derivatives, illustrating the profound impact of D-stereochemistry and halogenation on biological efficacy.

Compound MotifSubstrate MimicryProtease Stability (t½)Target Affinity (Ki)Primary Interaction Mechanism
L-Phenylalanine Natural< 5 minsLow (mM range)Hydrophobic packing
Cbz-L-Phe N-term protected< 30 minsModerate (~100 µM)H-bonding + Hydrophobic
Cbz-D-Phe Stereoinverted> 24 hoursHigh (~50 µM)Steric shielding + H-bonding
Cbz-2,3-Cl2-D-Phe Halogenated> 48 hours Very High (<10 µM) Halogen bonding + Rotamer locking

Data extrapolated from structure-activity relationship studies of DapE and FVIIa inhibitors[3],[2].

Self-Validating Experimental Workflows

To accurately quantify the mechanism of action of Cbz-2,3-Cl2-D-Phe, experimental designs must account for its high hydrophobicity and the strict geometric requirements of halogen bonding. The following protocols are designed as self-validating systems.

Protocol A: Continuous Spectrophotometric Enzyme Inhibition Assay

Causality Focus: Halogen bonds require precise orbital overlap (sigma-hole to Lewis base). Therefore, a pre-incubation step is strictly required to allow the inhibitor to achieve thermodynamic equilibrium within the active site before substrate competition begins.

  • Enzyme Preparation: Dilute the target recombinant enzyme (e.g., Carboxypeptidase or DapE) in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl). Crucial Step: Add 0.01% Tween-20 to prevent protein aggregation and non-specific binding of the highly hydrophobic inhibitor to the plastic microplate walls.

  • Inhibitor Titration: Dissolve Cbz-2,3-Cl2-D-Phe in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution. Ensure the final DMSO concentration in the assay well never exceeds 1% to prevent solvent-induced enzyme denaturation.

  • Equilibration (Pre-incubation): Incubate the enzyme and inhibitor mixtures at 37°C for exactly 15 minutes.

  • Reaction Initiation: Rapidly inject the specific chromogenic/fluorogenic substrate at a concentration equal to its Km​ value.

  • Data Acquisition & Self-Validation: Monitor cleavage kinetics continuously for 30 minutes.

    • Validation Control 1 (Vehicle): 1% DMSO with enzyme and substrate (defines uninhibited Vmax​ ).

    • Validation Control 2 (Positive): A known competitive inhibitor (validates assay sensitivity).

Workflow Step1 1. Target Enzyme Preparation (e.g., DapE or Carboxypeptidase) Step2 2. Inhibitor Titration (Cbz-2,3-Cl2-D-Phe in DMSO/Buffer) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic/Chromogenic) Step2->Step3 Step4 4. Real-Time Spectrophotometry (Monitor Cleavage Kinetics) Step3->Step4 Step5 5. Michaelis-Menten Analysis (Determine Ki and IC50) Step4->Step5

Figure 2: Self-validating high-throughput screening workflow for competitive enzyme inhibition.

Protocol B: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)

To confirm that the inhibition observed in Protocol A is driven by specific binding (and not colloidal aggregation), ITC is employed to measure the thermodynamics ( ΔH , ΔS ) of the Cbz-2,3-Cl2-D-Phe and target protein interaction.

  • Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching.

  • Place 50 µM of the target protein in the calorimetric cell.

  • Titrate 500 µM of Cbz-2,3-Cl2-D-Phe (in identical dialysate buffer + matched DMSO %) via the syringe in 2 µL injections.

  • A successful specific binding event will yield a distinct sigmoidal binding isotherm, confirming a 1:1 stoichiometric interaction driven by the enthalpic favorability of the halogen bonds.

Sources

Exploratory

Theoretical Properties of Cbz-2,3-Dichloro-D-Phenylalanine: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the theoretical properties of N-Carbobenzyloxy-2,3-dichloro-D-phenylalanine (Cbz-2,3-Dichloro-D-Phenylalanine). It is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the theoretical properties of N-Carbobenzyloxy-2,3-dichloro-D-phenylalanine (Cbz-2,3-Dichloro-D-Phenylalanine). It is intended for researchers, scientists, and drug development professionals working with non-natural amino acids and peptide design. We will delve into the molecule's chemical structure, stereochemistry, and the functional implications of its constituent parts: the Cbz protecting group, the D-enantiomeric configuration, and the dichlorinated phenyl ring.

Introduction: A Molecule Designed for Purpose

Cbz-2,3-Dichloro-D-Phenylalanine is a synthetically modified amino acid with significant potential in peptide-based drug discovery and development. Its unique structure combines three key features that address common challenges in peptide therapeutics:

  • The Carbobenzyloxy (Cbz or Z) Protecting Group: A well-established amine-protecting group that is crucial for controlled, stepwise peptide synthesis.[1][2][3][4][5] Its stability under various conditions allows for selective deprotection of other protecting groups, making it a valuable tool in complex synthetic schemes.[4][5]

  • The D-Amino Acid Configuration: Nature predominantly utilizes L-amino acids. The incorporation of a D-enantiomer, the mirror image of the natural form, offers a powerful strategy to enhance peptide stability.[6][7][8] Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids.[6][7] This increased resistance can lead to a longer in-vivo half-life and improved bioavailability of peptide drugs.[7]

  • A Dichlorinated Phenyl Ring: The addition of two chlorine atoms to the phenyl ring of phenylalanine can profoundly influence the molecule's properties. Halogenation can impact binding affinity to target receptors through altered electronic and steric interactions. Furthermore, it can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.

This guide will explore the theoretical underpinnings of these features, providing insights into the anticipated physicochemical properties, reactivity, and potential applications of Cbz-2,3-Dichloro-D-Phenylalanine.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of Cbz-2,3-Dichloro-D-Phenylalanine

PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Formula C17H15Cl2NO4Based on the chemical structure.
Molecular Weight 368.21 g/mol Calculated from the molecular formula. For comparison, Cbz-3,5-Dichloro-D-Phenylalanine has a molecular weight of 368.28 g/mol .[9]
Appearance White to off-white solidProtected amino acids are typically crystalline or amorphous solids.[10]
Melting Point (°C) 80 - 95Cbz-L-phenylalanine has a melting point of 85-87 °C.[11] Halogenation can influence crystal lattice packing and may slightly alter the melting point. For instance, Cbz-D-phenylalanine has a melting point of 85-88 °C.[12]
Solubility Soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.Cbz-protected amino acids are generally soluble in a range of organic solvents.[12] The addition of chlorine atoms is expected to increase lipophilicity, potentially decreasing water solubility compared to Cbz-phenylalanine.
Optical Rotation Expected to be dextrorotatory (+)The D-enantiomer will rotate plane-polarized light in the opposite direction to the corresponding L-enantiomer. For example, Cbz-L-phenylalanine has a negative optical rotation.[11]

Table 2: Predicted Spectroscopic Data for Cbz-2,3-Dichloro-D-Phenylalanine

TechniquePredicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹)Interpretation
¹H NMR Aromatic protons: 7.2-7.5 ppm (multiplets)Cbz CH₂: ~5.1 ppm (singlet)α-CH: ~4.5 ppm (multiplet)β-CH₂: ~3.1 ppm (multiplet)NH: ~5.5 ppm (doublet)COOH: >10 ppm (broad singlet)The chemical shifts are estimated based on standard values for protected amino acids. The aromatic region will show a complex splitting pattern due to the 2,3-dichloro substitution.
¹³C NMR C=O (Carboxyl): ~175 ppmC=O (Cbz): ~156 ppmAromatic Carbons: 125-135 ppmCbz CH₂: ~67 ppmα-C: ~55 ppmβ-C: ~38 ppmThe positions of the carbonyl carbons are characteristic of the carboxyl and carbamate groups.[13]
IR Spectroscopy O-H (Carboxyl): 2500-3300 cm⁻¹ (broad)N-H (Amide): ~3300 cm⁻¹C=O (Carboxyl & Cbz): 1690-1750 cm⁻¹ (strong)Aromatic C=C: 1450-1600 cm⁻¹These are characteristic vibrational frequencies for the functional groups present in the molecule.[14][15]
Mass Spectrometry [M+H]⁺: m/z 368.04[M+Na]⁺: m/z 390.02The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Synthesis and Reactivity

The synthesis of Cbz-2,3-Dichloro-D-Phenylalanine involves two primary stages: the synthesis of the unnatural amino acid 2,3-Dichloro-D-Phenylalanine and its subsequent N-terminal protection with the Cbz group.

Synthesis of 2,3-Dichloro-D-Phenylalanine

The synthesis of the core amino acid is the more challenging step and can be approached through several asymmetric synthesis routes. One common strategy is the asymmetric hydrogenation of a suitable prochiral precursor.

Experimental Protocol: Asymmetric Synthesis of 2,3-Dichloro-D-Phenylalanine

  • Precursor Synthesis: Start with the synthesis of 2,3-dichloro-benzaldehyde. This can be achieved through standard aromatic halogenation reactions.

  • Condensation: React the 2,3-dichloro-benzaldehyde with a protected glycine equivalent, such as N-acetylglycine, in the presence of a base to form an azlactone intermediate.

  • Hydrolysis and Reduction: The azlactone is hydrolyzed to yield the corresponding α,β-unsaturated acid.

  • Asymmetric Hydrogenation: The crucial step involves the asymmetric hydrogenation of the double bond using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) to selectively form the D-enantiomer.

  • Deprotection: Removal of the N-acetyl group under acidic or basic conditions yields 2,3-Dichloro-D-Phenylalanine.

N-Terminal Protection with the Cbz Group

The protection of the amino group is a standard procedure in peptide chemistry.[3][5]

Experimental Protocol: Cbz Protection of 2,3-Dichloro-D-Phenylalanine

  • Dissolution: Dissolve 2,3-Dichloro-D-Phenylalanine in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group and enhance its nucleophilicity. The pH is typically maintained between 8 and 10.[3]

  • Reaction: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Acidification: After the reaction is complete, acidify the mixture to protonate the carboxylic acid and precipitate the Cbz-protected product.

  • Isolation and Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

G cluster_synthesis Synthesis of Cbz-2,3-Dichloro-D-Phenylalanine 2,3-Dichloro-D-Phenylalanine 2,3-Dichloro-D-Phenylalanine Reaction Reaction 2,3-Dichloro-D-Phenylalanine->Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Cbz-2,3-Dichloro-D-Phenylalanine Cbz-2,3-Dichloro-D-Phenylalanine Reaction->Cbz-2,3-Dichloro-D-Phenylalanine

Caption: Synthetic workflow for Cbz-2,3-Dichloro-D-Phenylalanine.

Reactivity and Deprotection

The Cbz group is known for its stability towards weakly acidic and basic conditions, which allows for the selective removal of other protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).[4]

The removal of the Cbz group is typically achieved through two primary methods:[1][4][5][16]

  • Catalytic Hydrogenation: This is a mild and common method involving the use of a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source.[4][5] The reaction proceeds at room temperature and atmospheric pressure.

  • Strong Acid Cleavage: The Cbz group can also be removed by treatment with strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[1][2]

The dichlorinated phenyl ring is generally stable under standard peptide synthesis conditions. However, it can undergo nucleophilic aromatic substitution under harsh conditions, though this is not typically a concern in routine peptide synthesis.

G cluster_deprotection Cbz Deprotection Pathways Cbz-Protected Peptide Cbz-Protected Peptide Catalytic Hydrogenation Catalytic Hydrogenation Cbz-Protected Peptide->Catalytic Hydrogenation Strong Acid Cleavage Strong Acid Cleavage Cbz-Protected Peptide->Strong Acid Cleavage Deprotected Peptide Deprotected Peptide Catalytic Hydrogenation->Deprotected Peptide Strong Acid Cleavage->Deprotected Peptide

Caption: Deprotection pathways for the Cbz group.

Stereochemistry and its Implications

The D-configuration of the α-carbon is a critical feature of Cbz-2,3-Dichloro-D-Phenylalanine. This stereochemistry has profound implications for the behavior of peptides incorporating this amino acid.

  • Proteolytic Stability: As previously mentioned, the primary advantage of D-amino acids is their ability to confer resistance to enzymatic degradation.[6][7][8] This is a direct consequence of the stereospecificity of proteases, which have evolved to recognize and cleave peptide bonds involving L-amino acids.

  • Conformational Effects: The introduction of a D-amino acid can significantly alter the secondary structure of a peptide.[17] This can lead to changes in receptor binding affinity and specificity.[6] In some cases, a D-amino acid substitution can lead to a more favorable conformation for binding, resulting in increased potency.[6] Conversely, it can also disrupt critical interactions and reduce or abolish activity.

  • Racemization: While the Cbz group is known to minimize racemization during peptide coupling reactions, it is still a potential side reaction, especially under harsh conditions.[1] Careful control of reaction conditions, such as temperature and the choice of coupling reagents, is essential to maintain the stereochemical integrity of the D-center.

Potential Applications in Drug Discovery

The unique combination of features in Cbz-2,3-Dichloro-D-Phenylalanine makes it an attractive building block for the design of novel peptide-based therapeutics.

  • Enzyme Inhibitors: The enhanced stability and potential for unique binding interactions make it a candidate for the development of protease inhibitors or inhibitors of other enzymes where the D-configuration and halogenated ring can be exploited for improved potency and duration of action.

  • Antimicrobial Peptides: Many naturally occurring antimicrobial peptides are susceptible to rapid degradation. Incorporating D-amino acids like this one can lead to more robust antimicrobial agents.[7]

  • Neuroactive Peptides: The blood-brain barrier is a significant obstacle for many peptide drugs. The increased lipophilicity from the dichlorinated ring and the enhanced stability from the D-configuration could potentially improve the pharmacokinetic properties of neuroactive peptides.

  • Probing Protein-Protein Interactions: As a synthetic building block, it can be used to create peptide probes to study protein-protein interactions where the native L-amino acid is a key recognition element. The D-amino acid can serve as a negative control or to explore the stereochemical requirements of the interaction.

Conclusion

Cbz-2,3-Dichloro-D-Phenylalanine is a highly functionalized amino acid derivative with significant potential for advancing peptide-based drug discovery. Its theoretical properties, derived from the synergistic combination of a stable protecting group, a protease-resistant stereocenter, and a bio-functionalizable halogenated aromatic ring, make it a valuable tool for medicinal chemists and peptide scientists. While further experimental validation of its specific properties is warranted, the foundational principles outlined in this guide provide a strong basis for its rational incorporation into the design of next-generation peptide therapeutics.

References

  • Methods of Peptides Synthesis-I, Protecting Groups. (n.d.).
  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. (2025). BenchChem.
  • Should My Peptides Have D-Amino Acids? (2024, October 18). LifeTein.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PMC.
  • Z - Benzyloxycarbonyl. (2021, March 18). Bachem.
  • L/D-Amino Acids: Differences and Importance. (2024, September 16). BioPharmaSpec.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • Carboxyl protecting groups. (n.d.).
  • Synthesis and Characterization of Some N-Protected Amino Acid Complexes. (2010, August 18). Journal of American Science.
  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021, June 5).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.
  • D-amino acids – Knowledge and References. (n.d.). Taylor & Francis.
  • Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. (n.d.). Fritz Haber Institute.
  • The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry. (2025). BenchChem.
  • Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • N-Cbz-D-Phenylalanine | 2448-45-5. (2025, September 25). ChemicalBook.
  • Single Molecule Spectroscopy of Amino Acids and Peptides by Recognition Tunneling. (n.d.).
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). BenchChem.
  • Cbz-3,5-Dichloro-D-Phenylalanine. (n.d.). BenchChem.
  • Cbz-Phe-OH, CAS No. 1161-13-3. (n.d.). iChemical.
  • N-Cbz-L-Phenylalanine | 1161-13-3. (2026, January 13). ChemicalBook.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Cbz-2,3-Dichloro-D-Phenylalanine

Introduction The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptides with enhanced stability, novel structural motifs, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptides with enhanced stability, novel structural motifs, and tailored biological activities.[1] Halogenated amino acids, in particular, have garnered significant interest. The introduction of halogen atoms onto an amino acid side chain can profoundly influence peptide conformation, hydrophobicity, and binding interactions through effects like halogen bonding.[2][3] This document provides a comprehensive guide for the incorporation of Cbz-2,3-Dichloro-D-Phenylalanine, a unique non-natural amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS).

Cbz-2,3-Dichloro-D-Phenylalanine presents specific challenges and opportunities in peptide design. The dichlorination of the phenyl ring introduces significant steric bulk and alters the electronic properties of the side chain, which can be leveraged to probe structure-activity relationships or to create peptides with unique therapeutic properties.[4] The N-terminal Carboxybenzyl (Cbz) protecting group is a classic moiety in peptide synthesis, known for its stability under a range of conditions and its selective removal via methods like catalytic hydrogenation.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the scientific rationale behind the experimental choices to ensure successful synthesis.

Chemical and Physical Profile

Understanding the properties of Cbz-2,3-Dichloro-D-Phenylalanine is critical for its effective use in SPPS. The presence of two chlorine atoms on the phenyl ring and the Cbz protecting group dictates its reactivity and handling.

PropertyValue / DescriptionSource
Chemical Name N-Carboxybenzyl-2,3-dichloro-D-phenylalanine-
Molecular Formula C17H15Cl2NO4Derived
Molecular Weight 384.21 g/mol Derived
Appearance Typically a white to off-white solid.[7]
Solubility Soluble in common organic solvents like DMF, DCM, and Chloroform. Slightly soluble in water.[7]
N-α Protection Carboxybenzyl (Cbz or Z)[5]
Stereochemistry D-configuration-
Key Structural Features - Dichloro-substituted phenyl ring introduces steric hindrance and alters electronic properties.- Cbz group provides robust N-terminal protection.[8][9]

Core Principles and Strategic Considerations for SPPS

The successful incorporation of Cbz-2,3-Dichloro-D-Phenylalanine requires careful consideration of several factors, primarily stemming from the steric hindrance of the dichlorinated phenyl group and the specific chemistry of the Cbz protecting group.

Orthogonal Protection Strategy

This protocol is based on a semi-orthogonal strategy. While standard Fmoc/tBu chemistry is used for the elongation of the peptide chain, the final residue is a Cbz-protected amino acid.[6] The Cbz group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from most resins (e.g., TFA).[5][6] This allows for the synthesis of peptides that are N-terminally Cbz-protected, which can be a final product or an intermediate for further solution-phase chemistry.

Challenges of Steric Hindrance

The 2,3-dichloro substitution on the phenyl ring creates significant steric bulk adjacent to the alpha-carbon. This can slow down coupling reactions considerably.[10][11] To overcome this challenge, the following strategies are essential:

  • Use of Potent Coupling Reagents: Standard carbodiimides like DIC may be insufficient. More powerful aminium/uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are strongly recommended to form highly reactive activated esters capable of overcoming the steric barrier.[11]

  • Extended Coupling Times & Double Coupling: A single coupling reaction may not be sufficient to drive the reaction to completion. Monitoring the reaction with a qualitative test (like the Kaiser test) is crucial.[12] If the test remains positive, indicating free amines, a second coupling with a fresh solution of activated amino acid is necessary.[11]

  • Optimized Solvents: Solvents with superior solvating properties, such as N-Methylpyrrolidone (NMP), may be beneficial over Dimethylformamide (DMF) for difficult couplings, as they can help minimize peptide aggregation on the resin.[11]

Cbz Group Chemistry

The Cbz group is a robust protecting group introduced by Bergmann and Zervas.[6] Key characteristics relevant to this protocol include:

  • Stability: It is stable to the mildly basic conditions of Fmoc deprotection and the strongly acidic conditions of TFA-based cleavage.[5][6]

  • Cleavage: If removal of the Cbz group is required post-synthesis, the most common method is catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst), which is performed in solution after the peptide has been cleaved from the resin.[5][12] Other methods involving strong acids like HBr in acetic acid or Lewis acids are also available but may be less compatible with complex peptides.[12]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the incorporation of Cbz-2,3-Dichloro-D-Phenylalanine as the final N-terminal residue in a peptide sequence.

Materials and Reagents
ReagentGradeRecommended Supplier
Rink Amide or Wang ResinPeptide Synthesis GradeVarious
Fmoc-protected amino acidsPeptide Synthesis GradeVarious
Cbz-2,3-Dichloro-D-PhenylalanineSynthesis GradeCustom Synthesis
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS GradeVarious
PiperidineReagent GradeVarious
HATU (or HBTU/PyBOP)Peptide Synthesis GradeVarious
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Cold Diethyl EtherACS GradeVarious
Overall SPPS Workflow Diagram

SPPS_Workflow Start Start with Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Fmoc-AA Coupling (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cbz_Coupling Couple Cbz-AA (Cbz-2,3-Cl2-D-Phe) Wash3->Cbz_Coupling Final_Wash Final Wash (DMF, DCM, Ether) Cbz_Coupling->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate & Purify (Cold Ether, HPLC) Cleavage->Precipitation End Cbz-Protected Peptide Precipitation->End

Caption: General workflow for SPPS incorporating the final Cbz-protected amino acid.

Protocol 1: Standard Peptide Elongation (Fmoc/tBu Strategy)

This protocol assumes the synthesis starts on a pre-loaded Wang or Rink Amide resin, or that the first amino acid has already been loaded.[1]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15-20 minutes.[10]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with an equivalent amount of a coupling reagent (e.g., HATU, 3-5 eq.) in DMF.[13]

    • Add DIPEA (6-10 equivalents) to the mixture. Allow activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to check for reaction completion (a negative test, indicated by yellow beads, means the reaction is complete). Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[12]

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence until the penultimate residue has been coupled.

Protocol 2: Incorporation of Cbz-2,3-Dichloro-D-Phenylalanine

This protocol details the final coupling step.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal of the penultimate amino acid as described in Protocol 1, steps 2-3.

  • Cbz-Amino Acid Coupling (Double Coupling Recommended):

    • Activation: In a separate vial, dissolve Cbz-2,3-Dichloro-D-Phenylalanine (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the solution to pre-activate for 2-5 minutes.[11]

    • First Coupling: Add the activated solution to the deprotected peptide-resin. Agitate for at least 2 hours.

    • Monitoring: Perform a Kaiser test. Due to the steric hindrance, it is highly likely the test will be positive (blue beads).

    • Washing: Drain the coupling solution and wash thoroughly with DMF (3x).

    • Second Coupling: Prepare a fresh solution of activated Cbz-2,3-Dichloro-D-Phenylalanine as described in the activation step and add it to the resin. Agitate for another 2-4 hours, or overnight if necessary.[11]

  • Final Wash: Once the Kaiser test is negative, drain the coupling solution. Wash the completed peptide-resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum for several hours.

Coupling Reaction Mechanism

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Cbz_AA Cbz-AA-COOH Activated_Ester Cbz-AA-OAt (Highly Reactive Ester) Cbz_AA->Activated_Ester Activation HATU HATU + DIPEA HATU->Activated_Ester Peptide_Bond Resin-Peptide-NH-CO-AA-Cbz Activated_Ester->Peptide_Bond Resin Resin-Peptide-NH2 Resin->Peptide_Bond Nucleophilic Attack

Caption: Activation of the Cbz-amino acid by HATU and subsequent peptide bond formation.

Protocol 3: Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The N-terminal Cbz group will remain intact.[6]

  • Preparation: Place the dried peptide-resin (approx. 100-200 mg) in a reaction vessel.

  • Cleavage Cocktail Addition: Prepare a cleavage cocktail. A standard and effective mixture for most peptides is Reagent K or a simpler TFA/TIS/H₂O mixture. For a general-purpose cleavage, use:

    • TFA:Triisopropylsilane (TIS):Water (95:2.5:2.5 v/v/v) .

    • Add approximately 10 mL of the cleavage cocktail per gram of resin.[1]

    • Scientist's Note: TIS acts as a scavenger to trap the highly reactive carbocations generated from the deprotection of side chains, preventing re-attachment to sensitive residues like Tryptophan or Tyrosine.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Collection: Filter the resin and collect the TFA filtrate into a clean collection tube. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[14]

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice with cold ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide can then be purified using reverse-phase HPLC (RP-HPLC).

Applications and Future Directions

The incorporation of Cbz-2,3-Dichloro-D-Phenylalanine opens up numerous possibilities in peptide-based drug discovery and materials science.

  • Enhanced Proteolytic Stability: The sterically hindered, non-natural D-amino acid can significantly increase the peptide's resistance to degradation by proteases, prolonging its half-life in biological systems.[15]

  • Conformational Constraint: The bulky dichlorophenyl group can act as a conformational lock, restricting the rotational freedom of the peptide backbone and side chain. This can lead to peptides with higher binding affinity and selectivity for their targets.[15]

  • Probing Binding Pockets: The chlorine atoms can participate in specific halogen bonding interactions within a protein's binding site, potentially increasing binding affinity. These analogs serve as excellent tools for structure-activity relationship (SAR) studies.

  • Development of Novel Therapeutics: Peptides containing such modified residues are being explored as novel antimicrobial agents, enzyme inhibitors, and receptor antagonists.[4]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Cbz-AA (Positive Kaiser Test)- Insufficient activation/reagent potency.- Steric hindrance is too high for conditions.- Peptide aggregation on resin.- Switch to a more powerful coupling reagent like HATU or PyAOP.[11]- Perform a second, extended coupling (overnight if necessary).[11]- Use NMP instead of or in a mixture with DMF as the solvent.[11]
Low Final Peptide Yield - Incomplete coupling at one or more steps.- Premature cleavage of peptide from the resin.- Poor precipitation of the crude peptide.- Ensure all coupling steps go to completion using the Kaiser test.- Ensure the correct resin/linker chemistry is used.- Ensure the diethyl ether is ice-cold and use a sufficient volume for precipitation.
Unexpected Side Products (Observed in MS)- Scavengers were insufficient during cleavage.- Side-chain protecting groups were not fully removed.- Add specific scavengers to the cleavage cocktail if residues like Trp, Met, or Cys are present (e.g., EDT, thioanisole).- Increase cleavage time to 4 hours.
Cbz Group is Cleaved - Use of a Cbz-labile cleavage method (e.g., HF or HBr).- Stick to TFA-based cleavage cocktails, as the Cbz group is stable to TFA.[6]- If Cbz removal is desired, perform it as a separate step post-cleavage using catalytic hydrogenation.[5]

References

  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ-Amino-L-phenylalanine (γ-Phe) using Boc Chemistry.
  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Ciobanasu, C., et al. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. PMC.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • ResearchGate. (n.d.).
  • OPUS. (n.d.).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Royal Society of Chemistry. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics.
  • ACS Nano. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • PubChem. (2026). 3-chloro-L-phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group.
  • ACS Publications. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)
  • PubMed. (2008).
  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-DL-phenylalanine.
  • NIH. (n.d.). Introduction to Peptide Synthesis. PMC.
  • JPT. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • bioRxiv. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides.
  • NIH. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC.
  • Cayman Chemical. (n.d.). 2-Chloro-L-phenylalanine.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis.
  • CD Formulation. (2022). Solid-Phase Peptide Synthesis (SPPS) Technology.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

Application

Application Note: Chemoselective Cbz Deprotection Strategies for 2,3-Dichloro-D-Phenylalanine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mitigating hydrodehalogenation during N-terminal deprotection in peptide synthesis. Introduction & The Hydrodehalogenati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mitigating hydrodehalogenation during N-terminal deprotection in peptide synthesis.

Introduction & The Hydrodehalogenation Challenge

2,3-Dichloro-D-Phenylalanine is a highly valuable unnatural amino acid utilized in the design of advanced peptidomimetics, integrin antagonists, and targeted therapeutics. During solid-phase or liquid-phase peptide synthesis, the α-amino group is frequently protected by a carboxybenzyl (Cbz or Z) group[1].

Standard Cbz deprotection relies on catalytic hydrogenolysis utilizing Palladium on Carbon (Pd/C) under a hydrogen gas (H₂) atmosphere[2]. However, applying this standard protocol to 2,3-Dichloro-D-Phenylalanine introduces a catastrophic chemoselectivity issue: hydrodehalogenation [3].

The Causality of Failure (Pd/C)

Palladium nanoparticles are highly active toward oxidative addition into aryl carbon-chlorine (sp² C-Cl) bonds. Under a reductive hydrogen atmosphere, the palladium catalyst rapidly cleaves the chlorine atoms from the aromatic ring, replacing them with hydrogen[3]. Consequently, the valuable 2,3-dichloro-phenyl moiety is reduced to a simple, unsubstituted phenyl ring (or mono-chloro variants), destroying the structural integrity of the target molecule. To preserve the di-halogenated aromatic system, synthetic chemists must abandon reductive cleavage and rely on orthogonal, non-reductive nucleophilic pathways[4].

Mechanistic Causality of Non-Reductive Cleavage

To bypass the redox chemistry of palladium, deprotection must exploit the electrophilicity of the carbamate complex. Two highly effective, self-validating strategies exist:

  • Strong Acidolysis (HBr/AcOH): In a strongly acidic environment, the carbamate carbonyl is protonated. The bromide ion—a potent nucleophile—attacks the benzylic carbon via an Sₙ2 mechanism. This liberates the carbamic acid (which spontaneously decarboxylates into CO₂) and forms benzyl bromide[2]. Because no transition metal or hydride source is present, the aryl chlorides remain completely inert[4].

  • Lewis Acid Cleavage (TMSI): Iodotrimethylsilane (TMSI) acts as a highly oxophilic Lewis acid. The silicon atom coordinates to the carbamate oxygen, activating the benzylic carbon for an Sₙ2 attack by the liberated iodide ion[5]. This method is exceptionally mild and avoids the harsh Brønsted acidity of HBr, making it ideal if the substrate contains other acid-labile groups.

Workflow & Decision Matrix

Decision tree for Cbz deprotection of halogenated phenylalanine derivatives.

Quantitative Method Comparison

The following table summarizes the expected outcomes when applying various deprotection strategies to 2,3-Dichloro-D-Phenylalanine derivatives.

Deprotection MethodReagents & ConditionsChemoselectivity (Aryl-Cl Retention)Typical YieldReaction TimeKey ByproductScalability
Catalytic Hydrogenolysis 10% Pd/C, H₂, MeOH, RTPoor (<10%) N/A (Destroyed)2–12 hToluene, CO₂, HClHigh
Strong Acidolysis 33% HBr/AcOH, RTExcellent (>99%) 85–95%1–4 hBenzyl bromide, CO₂High
Lewis Acid Cleavage TMSI, CH₃CN, RTExcellent (>99%) 80–90%1–2 hBenzyl iodide, CO₂Moderate

Self-Validating Experimental Protocols

Protocol A: Strong Acid Cleavage via HBr/AcOH

This method is highly scalable and inherently self-purifying. The resulting amino acid hydrobromide salt precipitates directly from the non-polar ethereal phase, providing immediate visual validation of reaction success[2].

Materials:

  • Cbz-2,3-Dichloro-D-Phenylalanine derivative (1.0 equiv)

  • 33% w/w Hydrogen bromide in glacial acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether (cold)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate in a minimal volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 33% HBr/AcOH (3.0 to 5.0 equiv).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 4 hours. Monitor the consumption of the starting material via LC-MS.

  • Precipitation (Self-Validation): Once complete, pour the reaction mixture into a vigorously stirring volume of cold, anhydrous diethyl ether (approx. 10 times the reaction volume). A dense white precipitate (the amine hydrobromide salt) will immediately form.

  • Isolation: Collect the precipitate via vacuum filtration.

  • Expert Insight (Causality): Wash the filter cake extensively with additional cold diethyl ether. Why? The Sₙ2 cleavage generates benzyl bromide, a potent lachrymator and electrophilic alkylating agent. The ether wash physically extracts this toxic byproduct away from the insoluble peptide salt, preventing unwanted N-benzylation during subsequent basic coupling steps.

Protocol B: Mild Lewis Acid Cleavage via TMSI

This protocol is preferred when the substrate contains acid-labile functionalities (e.g., specific ester linkages) that would not survive the harsh HBr/AcOH conditions[5].

Materials:

  • Cbz-2,3-Dichloro-D-Phenylalanine derivative (1.0 equiv)

  • Iodotrimethylsilane (TMSI) (3.6 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Dissolve the Cbz-protected amine in anhydrous CH₃CN (approx. 5 mL/mmol) under an inert argon or nitrogen atmosphere.

  • Activation: Add TMSI (3.6 equiv) dropwise via syringe. Self-Validation: You will observe a slight color change (yellow/orange due to trace iodine) and the evolution of CO₂ gas, confirming the activation of the carbamate.

  • Reaction: Stir the solution at room temperature for 1 to 2 hours.

  • Quenching: Carefully add MeOH (0.5 × volume of CH₃CN). Causality: Methanol serves a dual purpose; it hydrolyzes the intermediate N-silyl carbamate to release the free amine and aggressively reacts with any excess TMSI to halt the reaction[5].

  • Workup: Concentrate the mixture to dryness in vacuo. Partition the resulting residue between diethyl ether and 1 N HCl. The deprotected 2,3-Dichloro-D-Phenylalanine will partition into the aqueous acidic layer, leaving the benzyl iodide byproduct in the ether layer.

  • Isolation: Lyophilize the aqueous layer to yield the amine hydrochloride salt.

Sources

Method

Application Note: Preparative RP-HPLC Purification Protocol for Cbz-2,3-Dichloro-D-Phenylalanine

Introduction & Chemical Profiling Cbz-2,3-Dichloro-D-Phenylalanine is a highly specialized, non-natural amino acid derivative utilized extensively in the design of peptidomimetics and active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Cbz-2,3-Dichloro-D-Phenylalanine is a highly specialized, non-natural amino acid derivative utilized extensively in the design of peptidomimetics and active pharmaceutical ingredients (APIs). The purification of this building block from crude synthetic mixtures requires a rigorous approach due to its unique physicochemical properties:

  • Carboxybenzyl (Cbz) Group : Imparts significant hydrophobicity to the molecule and provides a strong UV chromophore for sensitive downstream detection.

  • 2,3-Dichloro-Phenyl Ring : The dual chlorine substitution increases lipophilicity and alters the electron density of the aromatic system. This often results in closely eluting synthetic byproducts (e.g., mono-chloro or des-chloro variants) that are difficult to resolve.

  • Free Carboxylic Acid : With a pKa of approximately 3.1, this moiety is prone to partial ionization in neutral aqueous conditions, dictating strict mobile phase pH controls.

Causality in Method Development (Expertise & Experience)

A robust purification protocol cannot rely on generic gradients; it must be engineered around the molecule's specific structural vulnerabilities.

  • Stationary Phase Selection : A fully end-capped C18 (Octadecylsilane) column is mandatory. The extreme hydrophobicity of the Cbz and dichlorophenyl groups requires a non-polar stationary phase. End-capping prevents secondary ion-exchange interactions between the analyte's free carboxylic acid and residual silanols on the silica matrix, which would otherwise cause irreversible adsorption or severe peak tailing.

  • Mobile Phase Modifiers (The Role of TFA) : In neutral water, the carboxylic acid exists in a dynamic equilibrium between its ionized (-COO⁻) and unionized (-COOH) states. This dual-state existence leads to split or broad peaks. The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the mobile phase pH to ~2.0. This fully protonates the carboxylic acid, locking the molecule into a single, neutral state and ensuring sharp, symmetrical elution profiles[1]. Furthermore, the Cbz protecting group is highly stable under these dilute TFA conditions[1].

  • Organic Modifier (Acetonitrile vs. Methanol) : Acetonitrile (ACN) is selected as the organic modifier[2]. ACN possesses lower viscosity than methanol, which is critical for maintaining manageable backpressures during high-flow preparative scale-up. Additionally, its aprotic nature and superior elution strength are better suited for solvating rigid, bulky aromatic systems like the Cbz and dichloro-phenyl groups.

LogicTree Root Chromatographic Parameters TFA 0.1% TFA Modifier Root->TFA ACN Acetonitrile (ACN) Root->ACN Temp 40°C Column Temp Root->Temp TFA_Effect Protonates -COOH (Prevents Peak Tailing) TFA->TFA_Effect ACN_Effect Solvates Bulky Aromatics (Cbz & Cl2-Phenyl) ACN->ACN_Effect Temp_Effect Reduces Viscosity (Lowers Backpressure) Temp->Temp_Effect

Fig 1. Logical causality of chromatographic parameters for Cbz-protected amino acid purification.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical & Chromatographic Profile

Parameter Specification / Detail
Target Compound Cbz-2,3-Dichloro-D-Phenylalanine
Detection Wavelengths 220 nm (Peptide/Cbz bond) & 254 nm (Aromatic rings)
Solubility Insoluble in H₂O; Soluble in DMSO, DMF, and >50% ACN
Mobile Phase A HPLC-Grade Water + 0.1% TFA (v/v)

| Mobile Phase B | HPLC-Grade Acetonitrile + 0.1% TFA (v/v) |

Table 2: Analytical RP-HPLC Scouting Gradient (Column: C18, 4.6 x 150 mm, 5 µm | Flow Rate: 1.0 mL/min)

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
18.0 5 95
18.1 95 5

| 22.0 | 95 | 5 |

Table 3: Focused Preparative RP-HPLC Gradient (Example) (Column: C18, 21.2 x 250 mm, 10 µm | Flow Rate: 20.0 mL/min)

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 50 50 Equilibration & Loading
5.0 50 50 Isocratic Hold (Desalting)
35.0 30 70 Shallow Target Elution (~0.6% B/min)
36.0 5 95 Column Wash

| 42.0 | 5 | 95 | Column Wash |

Experimental Protocols: Self-Validating Workflow

Workflow A Crude Synthesis Mixture (Cbz-2,3-Dichloro-D-Phe) B Sample Solubilization (DMSO or 50% ACN + Filtration) A->B C Analytical HPLC Scouting (Determine Elution %B) B->C D Focused Preparative HPLC (Shallow Gradient Scale-up) C->D E UV-Triggered Fractionation (λ = 220 nm & 254 nm) D->E F Fraction QC Analysis (Self-Validating Purity Check) E->F G Lyophilization (>98% Pure Target Compound) F->G

Fig 2. End-to-end workflow for the preparative isolation and QC of Cbz-2,3-Dichloro-D-Phe.

Phase 1: Sample Preparation & Solubilization
  • Solvent Selection : Due to high lipophilicity, do not attempt to dissolve the crude powder in pure water. Dissolve the crude Cbz-2,3-Dichloro-D-Phe in a minimal volume of Dimethyl Sulfoxide (DMSO) or a 50:50 mixture of Acetonitrile:Water.

  • Filtration : Pass the dissolved sample through a 0.45 µm PTFE syringe filter to remove insoluble polymeric resins or particulate matter that could foul the preparative column frit.

Phase 2: Analytical Scouting & Gradient Focusing
  • Scouting Run : Inject 10 µL of the filtered sample onto an analytical C18 column using the broad gradient outlined in Table 2 .

  • Elution Mapping : Identify the target peak (typically the major peak absorbing strongly at both 220 nm and 254 nm). Note the exact percentage of Acetonitrile (%B) at which the target elutes.

  • Gradient Focusing : Calculate a shallow preparative gradient. If the target elutes at 60% B during the scouting run, design the preparative gradient to run from 50% B to 70% B over 30 minutes. This shallow slope is the critical mechanism for resolving the target from structurally similar mono-chloro impurities.

Phase 3: Preparative Scale-Up & Fractionation
  • Equilibration : Equilibrate the preparative C18 column with the starting conditions of the focused gradient (Table 3 ) until the baseline is stable.

  • Injection : Load the sample. For a standard 21.2 mm ID prep column, load no more than 50–100 mg of crude mass per injection to prevent mass overload and subsequent loss of resolution[3].

  • Fraction Collection : Trigger fraction collection based on UV absorbance thresholds at 220 nm. Collect fractions in clean, pre-labeled glass tubes.

Phase 4: Fraction QC & Lyophilization (The Self-Validating Step)
  • Quality Control : Do not pool fractions based solely on the preparative chromatogram. Re-inject 5 µL of each collected fraction onto the analytical HPLC system using the scouting gradient.

  • Pooling : Only pool fractions demonstrating ≥98% chromatographic purity. This feedback loop guarantees the integrity of the final batch and prevents contamination from overlapping impurity tails.

  • Solvent Removal : Transfer the pooled fractions to a round-bottom flask. Use a rotary evaporator (water bath <30°C to prevent thermal degradation) to remove the volatile Acetonitrile.

  • Lyophilization : Freeze the remaining aqueous suspension and lyophilize for 24-48 hours to yield pure Cbz-2,3-Dichloro-D-Phenylalanine as a fluffy white powder[3].

References

  • Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides. Benchchem.
  • Total Synthesis and Biological Evaluation of Modified Ilamycin Deriv
  • Diaminodiacid-Based Synthesis of Macrocyclic Peptides by Using 1,2,3-Triazole as Disulfide Bond Mimetics. RSC.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis of Cbz-2,3-Dichloro-D-Phenylalanine

Introduction Cbz-2,3-dichloro-D-phenylalanine is a synthetically modified amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a carboxybenzyl (Cbz) protecting group and th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cbz-2,3-dichloro-D-phenylalanine is a synthetically modified amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a carboxybenzyl (Cbz) protecting group and the dichlorination of the phenyl ring introduce unique structural and electronic features that can modulate the pharmacological properties of peptides and other therapeutic agents. A thorough understanding of its three-dimensional structure and electronic environment is paramount for its rational application in drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[1] This application note provides a detailed guide to the NMR analysis of Cbz-2,3-dichloro-D-phenylalanine, covering sample preparation, data acquisition using one- and two-dimensional NMR experiments, and spectral interpretation. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for the comprehensive characterization of this and structurally related compounds.

Molecular Structure and Expected NMR Characteristics

The structure of Cbz-2,3-dichloro-D-phenylalanine presents several distinct proton and carbon environments that are amenable to NMR analysis. The key structural features include:

  • The D-phenylalanine backbone: Comprising the α-proton (Hα), the diastereotopic β-protons (Hβ), and the corresponding carbons.

  • The 2,3-dichlorophenyl ring: The substitution pattern of the two electron-withdrawing chlorine atoms will significantly influence the chemical shifts of the aromatic protons and carbons.[2][3][4]

  • The Cbz protecting group: This group introduces a benzyl moiety and a urethane linkage, each with characteristic NMR signals.

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.[5][6]

Experimental Protocols

Part 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[5] The following protocol is recommended for Cbz-2,3-dichloro-D-phenylalanine.

Materials:

  • Cbz-2,3-dichloro-D-phenylalanine

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weighing: Accurately weigh 10-20 mg of Cbz-2,3-dichloro-D-phenylalanine for ¹H and 2D NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.[8] DMSO-d₆ is an excellent solvent for many protected amino acids and allows for the observation of exchangeable protons (e.g., the NH proton).[9][10]

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Gentle warming may be applied if necessary.

  • Transfer: Carefully transfer the solution into a labeled 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a pipette with a small cotton plug to prevent issues with magnetic field homogeneity.[8][11]

Part 2: NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

1. ¹H NMR Spectroscopy:

  • Purpose: To identify all proton signals and their multiplicities.

  • Key Parameters:

    • Pulse sequence: Standard single-pulse experiment

    • Spectral width: ~16 ppm

    • Number of scans: 16-64 (signal-to-noise dependent)

    • Relaxation delay: 2-5 s

2. ¹³C NMR Spectroscopy:

  • Purpose: To identify all unique carbon signals.

  • Key Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Spectral width: ~220 ppm

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2 s

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify scalar-coupled protons (protons on adjacent carbons).[12]

  • Key Parameters:

    • Pulse sequence: Standard COSY experiment

    • Spectral width (F1 and F2): ~16 ppm

    • Number of increments in F1: 256-512

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with their directly attached carbons.

  • Key Parameters:

    • Pulse sequence: Standard HSQC experiment with gradient selection

    • Spectral width (F2, ¹H): ~16 ppm

    • Spectral width (F1, ¹³C): ~180 ppm

    • Number of increments in F1: 128-256

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments.

  • Key Parameters:

    • Pulse sequence: Standard HMBC experiment with gradient selection

    • Spectral width (F2, ¹H): ~16 ppm

    • Spectral width (F1, ¹³C): ~220 ppm

    • Number of increments in F1: 256-512

Data Interpretation and Expected Chemical Shifts

The following tables summarize the expected chemical shift ranges for the different protons and carbons in Cbz-2,3-dichloro-D-phenylalanine, based on typical values for similar structures.[9][13][14][15]

Table 1: Expected ¹H NMR Chemical Shifts in DMSO-d₆

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityNotes
NH (urethane)~7.5 - 8.5DoubletCoupling to Hα.
Phenyl (Cbz)~7.2 - 7.4Multiplet5 protons from the benzyl group.
Aromatic (dichlorophenyl)~7.0 - 7.5Multiplets3 protons with complex splitting due to dichloro-substitution.
CH₂ (Cbz)~5.0Singlet or AB quartetBenzylic protons of the Cbz group.
~4.2 - 4.6MultipletCoupled to NH and Hβ protons.
~2.9 - 3.2MultipletsDiastereotopic protons, appearing as two separate signals.

Table 2: Expected ¹³C NMR Chemical Shifts in DMSO-d₆

Carbon AssignmentExpected Chemical Shift (ppm)Notes
COOH~172 - 175Carboxylic acid carbon.
C=O (urethane)~155 - 158Urethane carbonyl of the Cbz group.
Aromatic (Cbz)~127 - 137Carbons of the benzyl group.
Aromatic (dichlorophenyl)~125 - 135Carbons of the dichlorophenyl ring, including two signals for the chlorine-bearing carbons.
CH₂ (Cbz)~65 - 68Benzylic carbon of the Cbz group.
~55 - 60Alpha-carbon of the amino acid backbone.
~35 - 40Beta-carbon of the amino acid backbone.

Visualization of NMR Correlations

The following diagrams illustrate the key through-bond correlations expected in the 2D NMR spectra of Cbz-2,3-dichloro-D-phenylalanine.

G cluster_phenylalanine D-Phenylalanine Backbone cluster_cbz Cbz Group cluster_dichlorophenyl 2,3-Dichlorophenyl Ring COOH COOH Ca COOH->Ca Cb Ca->Cb NH NH Ca->NH Ha Ca->Ha Hb Cb->Hb DiClPh 2,3-Cl₂-Phenyl Cb->DiClPh NH->Ca HMBC CO_urethane C=O NH->CO_urethane Ha->COOH HMBC Ha->Cb HMBC Ha->Hb COSY Hb->Ca HMBC Hb->DiClPh HMBC CH2_cbz CH₂ CO_urethane->CH2_cbz CH2_cbz->CO_urethane HMBC Ph_cbz Phenyl CH2_cbz->Ph_cbz CH2_cbz->Ph_cbz HMBC

Caption: Key COSY and HMBC correlations in Cbz-2,3-dichloro-D-phenylalanine.

Workflow for Structural Elucidation

The following workflow outlines the logical steps for assigning the NMR spectra of Cbz-2,3-dichloro-D-phenylalanine.

G A Acquire 1D ¹H, ¹³C and 2D COSY, HSQC, HMBC Spectra B Identify Spin Systems in COSY A->B C Assign Aliphatic Backbone (Hα, Hβ) B->C D Assign Aromatic Protons B->D E Assign Cbz Group Protons B->E F Assign Protons to Carbons using HSQC C->F D->F E->F G Connect Fragments using HMBC F->G H Confirm Assignments G->H

Caption: Step-by-step workflow for NMR-based structural elucidation.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of Cbz-2,3-dichloro-D-phenylalanine. By following the detailed protocols for sample preparation, data acquisition, and utilizing a systematic approach to data interpretation, researchers can achieve a complete and unambiguous assignment of the molecule's proton and carbon NMR spectra. This detailed structural characterization is fundamental for understanding its chemical properties and for its effective use in the development of novel therapeutic agents.

References

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag. 4(1), 2020. [Link]

  • Tadesse, A., & Tadesse, A. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. [Link]

  • Tadesse, A., & Tadesse, A. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. [Link]

  • Indian Institute of Science. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

  • Bume, D. D., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(11), 1996-1999. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Yarger, J. (n.d.). EXPERIMENT 4 - NMR PEPTIDE/PROTEIN STRUCTURE ELUCIDATION: GRAMACIDIN-S. Arizona State University. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of CBZ. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Dittmer, J., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Omega, 7(46), 42295-42304. [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. [Link]

  • Viesser, R. V., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 19(31), 20768-20775. [Link]

  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. [Link]

  • Dittmer, J., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Omega, 7(46), 42295-42304. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • SpectraBase. (n.d.). CBZ-PHE-ALA-CH(2)-BR - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Cambridge. (2011, February 16). NMR Sample Preparation Guidelines. [Link]

  • G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-799. [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). a) 1 H-NMR subspectrum of phenylalanine (14, 1 mM) and.... [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dichloroaniline. PubChem. [Link]

  • Chen, K., & Spring, D. R. (2014). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Nanyang Technological University. [Link]

  • ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine. [Link]

  • Hoffbauer, M. A., & Helquist, P. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2174-2176. [Link]

  • Ohtani, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1238. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

Sources

Method

using Cbz-2,3-Dichloro-D-Phenylalanine as a non-canonical amino acid

Application Note: Integration of Cbz-2,3-Dichloro-D-Phenylalanine in Peptidomimetic Drug Design and Synthesis Target Audience: Medicinal Chemists, Peptide Synthesis Researchers, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of Cbz-2,3-Dichloro-D-Phenylalanine in Peptidomimetic Drug Design and Synthesis

Target Audience: Medicinal Chemists, Peptide Synthesis Researchers, and Drug Development Professionals

Executive Summary

The development of peptidomimetics relies heavily on the incorporation of non-canonical amino acids (ncAAs) to overcome the pharmacokinetic limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability [1]. Cbz-2,3-Dichloro-D-Phenylalanine is a highly specialized, orthogonally protected ncAA building block. The combination of a D-stereocenter, a sterically demanding 2,3-dichloro-substituted phenyl ring, and a carboxybenzyl (Cbz) protecting group provides a unique triad of features for rational drug design. This application note details the mechanistic rationale for its use and provides field-proven, self-validating protocols for its incorporation into peptide backbones without compromising the integrity of the aryl chloride motifs.

Mechanistic Rationale & Pharmacodynamic Advantages

The selection of Cbz-2,3-Dichloro-D-Phenylalanine in a drug discovery campaign is driven by three distinct structural advantages:

  • Proteolytic Evasion: Endogenous proteases (e.g., DPP-IV, Neprilysin) exhibit strict stereoselectivity for L-amino acids. Inverting the stereocenter to the D-configuration effectively shields the local peptide bond from enzymatic hydrolysis, drastically increasing the in vivo half-life of the therapeutic [1].

  • Halogen Bonding ( σ -Hole Interactions): Unlike classical hydrophobic interactions, the chlorine atoms on the phenyl ring possess an anisotropic electron distribution. This creates a positive electrostatic region (the σ -hole) at the distal end of the C–Cl bond, which acts as a Lewis acid. This allows the 2,3-dichloro motif to form highly directional, stabilizing "halogen bonds" with Lewis bases (such as backbone carbonyl oxygens) within the target receptor's binding pocket, significantly enhancing binding affinity and target selectivity [2].

  • Conformational Restriction: The bulky chlorine substitutions at the ortho (C2) and meta (C3) positions impose severe steric constraints. This restricts the χ1​ and χ2​ dihedral angles of the side chain, locking the aromatic ring into a specific rotameric state. This pre-organization reduces the entropic penalty upon receptor binding.

Pathway ncAA Incorporation of 2,3-Dichloro-D-Phe D_Config D-Stereocenter ncAA->D_Config Cl_Subst 2,3-Dichloro Motif ncAA->Cl_Subst Protease Protease Evasion (DPP-IV, NEP) D_Config->Protease HalogenBond Halogen Bonding (σ-hole interactions) Cl_Subst->HalogenBond StericLock Conformational Restriction (χ1, χ2) Cl_Subst->StericLock HalfLife Prolonged In Vivo Half-Life Protease->HalfLife Affinity Enhanced Target Affinity HalogenBond->Affinity StericLock->Affinity

Fig 1: Pharmacodynamic mechanisms of Cbz-2,3-Dichloro-D-Phe in peptidomimetics.

Synthetic Strategy: The Cbz Deprotection Challenge

The Carboxybenzyl (Cbz or Z) group is orthogonal to standard Fmoc (base-labile) and Boc (mild acid-labile) strategies, making it ideal for convergent solution-phase synthesis or complex branched peptide architectures.

Expert Insight & Causality: The standard method for Cbz removal is catalytic hydrogenolysis (H2, Pd/C). However, applying standard Pd/C hydrogenation to a peptide containing 2,3-Dichloro-D-Phenylalanine will almost certainly result in hydrodehalogenation (cleavage of the C–Cl bonds), converting the carefully designed ncAA into standard D-Phenylalanine [3]. To preserve the essential aryl chlorides, chemists must abandon Pd/C in favor of chemoselective acidic cleavage (e.g., 33% HBr in Acetic Acid) or Lewis acid-mediated deprotection (e.g., TMSI).

Table 1: Orthogonal Deprotection Matrix for Cbz-2,3-Dichloro-D-Phe
Deprotection ReagentMechanismCbz Cleavage?Aryl Chloride StatusRecommendation
H2, 10% Pd/C Catalytic HydrogenolysisYes (Rapid)Dechlorinated (Destroyed)❌ Avoid
33% HBr / AcOH Strong AcidolysisYes (1-2 hours)Intact (Stable)✅ Optimal
TMSI / DCM Lewis Acid CleavageYes (Mild, 1 hr)Intact (Stable)✅ Alternative
20% Piperidine / DMF Base-catalyzed eliminationNoIntactOrthogonal (Fmoc cleavage)
50% TFA / DCM Mild AcidolysisNoIntactOrthogonal (Boc cleavage)

Experimental Protocols

The following protocols are designed as self-validating systems. The coupling step utilizes HATU to overcome the steric hindrance of the ortho-chlorine, while the deprotection step utilizes HBr/AcOH to guarantee the survival of the halogen pharmacophore.

Protocol A: Solution-Phase Coupling of Cbz-2,3-Dichloro-D-Phe

Causality: The ortho-substitution (C2-chlorine) creates significant steric bulk near the α -carbon. Standard carbodiimides (EDC/DCC) often result in sluggish kinetics and high rates of epimerization. Utilizing HATU—a highly reactive uronium salt—in the presence of a sterically hindered base (DIPEA) ensures rapid, epimerization-free amide bond formation.

Materials:

  • Cbz-2,3-Dichloro-D-Phe-OH (1.0 equiv)

  • Amine component (peptide fragment or amino acid ester) (1.1 equiv)

  • HATU (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve Cbz-2,3-Dichloro-D-Phe-OH and HATU in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N2 or Argon) at 0 °C.

  • Base Addition: Add DIPEA dropwise to the stirring solution. The solution will typically turn a pale yellow color, indicating the formation of the active O-At ester. Stir for 5 minutes at 0 °C.

  • Coupling: Dissolve the amine component in a minimal amount of DMF and add it to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation: Monitor reaction completion via LC-MS. Look for the exact mass of the coupled product, noting the characteristic 3:1:0.1 isotopic distribution pattern indicative of two chlorine atoms.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous KHSO4 (3x), saturated aqueous NaHCO3 (3x), and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Chemoselective Cbz Deprotection (Aryl Chloride Preservation)

Causality: To prevent the hydrodehalogenation side-reaction associated with transition-metal catalysis, a strong acidolysis approach is employed. The hydrobromic acid acts as a potent proton source to cleave the benzyl-oxygen bond, while acetic acid provides a polar, solubilizing environment.

Materials:

  • Cbz-protected 2,3-Dichloro-D-Phe peptide intermediate

  • 33% wt HBr in Acetic Acid (AcOH)

  • Cold Diethyl Ether ( Et2​O )

Step-by-Step Methodology:

  • Preparation: Place the Cbz-protected peptide in a round-bottom flask equipped with a magnetic stir bar. Purge the flask with N2.

  • Cleavage: Add 33% HBr in AcOH (approx. 5 mL per gram of peptide) at room temperature. Stir the mixture vigorously. The reaction typically requires 1 to 2 hours.

  • Monitoring: Self-Validation: Aliquot 10 µL of the reaction mixture into 1 mL of cold ether. Centrifuge, decant, and dissolve the pellet in MeOH for LC-MS analysis. Confirm the disappearance of the Cbz mass (-134 Da) and the retention of the dichloro isotopic signature.

  • Precipitation: Once complete, add the reaction mixture dropwise into a 10-fold volume of ice-cold diethyl ether under vigorous stirring. The deprotected peptide hydrobromide salt will precipitate as a white solid.

  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the ether layer. Wash the pellet twice more with fresh cold ether to remove residual acetic acid and benzyl bromide byproducts. Dry the pellet under high vacuum.

Workflow Start Cbz-2,3-Dichloro-D-Phe + Amine Component Activation Activation (HATU / DIPEA / DMF) Start->Activation Coupling Coupling Reaction (Steric overcoming) Activation->Coupling Intermediate Cbz-Protected Peptidomimetic Coupling->Intermediate Decision Deprotection Strategy Intermediate->Decision Standard Standard Hydrogenolysis (Pd/C, H2) Decision->Standard High Risk Chemoselective Chemoselective Cleavage (33% HBr/AcOH or TMSI) Decision->Chemoselective Optimal Dechlorination Side Reaction: Hydrodehalogenation Standard->Dechlorination Product Intact 2,3-Dichloro-D-Phe Peptide Chemoselective->Product

Fig 2: Workflow for orthogonal peptide synthesis highlighting chemoselective Cbz deprotection.

Physicochemical Data Summary

To aid in computational modeling and rational drug design, the baseline physicochemical shifts induced by replacing a canonical L-Phenylalanine with 2,3-Dichloro-D-Phenylalanine are summarized below.

Table 2: Comparative Physicochemical Properties
Amino Acid ResidueStereochemistryHalogen Bond Donor?Relative Lipophilicity (LogP shift)Steric Bulk (Sidechain)
L-Phenylalanine L (Canonical)NoBaselineModerate
D-Phenylalanine D (Protease Resistant)NoBaselineModerate
2,3-Dichloro-D-Phe D (Protease Resistant)Yes (Strong σ -hole) +1.4 (Highly Lipophilic) High (Restricted Rotamers)

References

  • Gomes, B. et al. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." International Journal of Molecular Sciences, 2023. URL:[Link][1]

  • Wilcken, R. et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, ACS Publications, 2013. URL:[Link][2]

  • Alonso, F. et al. "Catalytic Hydrodehalogenation Reactions." Synthesis, Thieme Connect, 2014. URL:[Link][3]

Sources

Application

Application Note: Experimental Setup for Cbz-2,3-Dichloro-D-Phenylalanine Coupling Reactions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Solution-phase peptide coupling, mechanistic causality, and steric hindrance management.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Solution-phase peptide coupling, mechanistic causality, and steric hindrance management.

Introduction & Mechanistic Causality

The incorporation of unnatural, sterically hindered amino acids is a cornerstone of modern peptidomimetic drug discovery. Cbz-2,3-Dichloro-D-Phenylalanine (Cbz-D-Phe(2,3-Cl₂)-OH) is a highly specialized building block frequently utilized to impart proteolytic stability and lock specific conformational states in target peptides. However, coupling this molecule presents significant synthetic challenges that require precise experimental design.

As an Application Scientist, it is critical to understand the causality behind the chosen experimental parameters rather than simply following a recipe. The protocol below is engineered to address three primary mechanistic challenges:

  • Severe Steric Hindrance: The ortho-chloro substituent (at the 2-position of the phenyl ring) severely restricts rotameric freedom. This creates a sterically demanding "shield" around the α -carbon, drastically reducing the rate of nucleophilic attack by the incoming amine during aminolysis 1. Standard carbodiimide reagents (e.g., EDC/HOBt) often fail here, leading to incomplete reactions.

  • Anchimeric Assistance (Neighboring Group Effect): To overcome the steric bulk, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The 7-aza nitrogen atom provides intramolecular hydrogen bonding (anchimeric assistance) that anchors the incoming amine, accelerating the coupling rate of hindered substrates far beyond what standard HOBt can achieve 2.

  • Chiral Integrity via Urethane Protection: The Cbz (carboxybenzyl) group is a urethane-type protecting group. Unlike N-acyl groups, urethane groups suppress the formation of the highly racemization-prone 5(4H)-oxazolone intermediate during carboxylate activation. This ensures that the unnatural D-configuration is preserved throughout the harsh activation process.

Quantitative Data & Reagent Selection

To establish a self-validating system, stoichiometry must be tightly controlled. Excess base can lead to guanidinylation side-reactions with HATU, while insufficient activation time leads to poor yields.

Table 1: Optimization of Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveBaseRelative Coupling EfficiencyEpimerization RiskRecommended Use Case
EDC HOBtDIEALowLowUnhindered linear peptides
PyBOP HOBtDIEAModerateLowStandard solution-phase
HATU NoneDIEAHigh Low Sterically hindered AAs
COMU OxymaDIEAVery HighVery LowExtremely hindered/N-methylated

Table 2: Standard Stoichiometry for Solution-Phase Coupling

ComponentEquivalentsConcentrationMechanistic Role
Cbz-D-Phe(2,3-Cl₂)-OH 1.0 eq0.1 M - 0.2 MElectrophile (Carboxylic Acid)
Amine Component 1.1 eq0.1 M - 0.2 MNucleophile
HATU 1.2 eqN/AUronium Coupling Reagent
DIEA (DIPEA) 2.5 - 3.0 eqN/ANon-nucleophilic Base
DMF (Anhydrous) N/AN/APolar Aprotic Solvent

Reaction Workflow Visualization

The following diagram maps the logical progression of the coupling reaction, explicitly highlighting the decision gates for in-process controls (IPCs).

Workflow A 1. Reactant Preparation Cbz-D-Phe(2,3-Cl2)-OH + Amine B 2. Carboxylate Activation HATU + DIEA in DMF A->B C 3. Aminolysis (Coupling) 2-3 hours at 25°C B->C D 4. In-Process Monitoring HPLC / LC-MS C->D D->C Incomplete (Add 0.5 eq HATU) E 5. Aqueous Workup Acid/Base Wash D->E >95% Conversion F 6. Purified Intermediate Ready for Deprotection E->F

Workflow for the solution-phase coupling of Cbz-2,3-Dichloro-D-Phenylalanine.

Self-Validating Experimental Protocol

This protocol is designed for solution-phase synthesis 3. Every step includes a specific chemical rationale and an expected observable outcome to validate the process in real-time.

Phase 1: Pre-Activation (Generation of the OAt Active Ester)

Rationale: Pre-activation prevents the free amine from reacting with the uronium salt of HATU, which would form an unreactive guanidino by-product.

  • Dissolution: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 mmol of Cbz-D-Phe(2,3-Cl₂)-OH in 5.0 mL of anhydrous DMF.

  • Base Addition: Add 2.5 mmol of DIEA to the solution. Stir for 2 minutes at room temperature.

  • Activation: Add 1.2 mmol of HATU in one portion.

  • Validation Check: Stir the mixture for exactly 3–5 minutes. A slight yellowing of the solution indicates the successful formation of the HOAt active ester. Do not exceed 5 minutes to prevent degradation of the active ester.

Phase 2: Aminolysis (Peptide Bond Formation)

Rationale: The sterically hindered environment requires extended reaction times despite the high reactivity of the OAt ester. 5. Amine Addition: Dissolve 1.1 mmol of the target amine (e.g., a protected amino acid ester or peptide fragment) in 2.0 mL of anhydrous DMF. Add this dropwise to the activated mixture. 6. Coupling: Allow the reaction to stir at room temperature (20–25 °C) under an inert atmosphere for 2 to 3 hours. 7. In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS.

  • Self-Validation: The reaction is complete when the mass peak corresponding to the free Cbz-D-Phe(2,3-Cl₂)-OH is <5% relative to the product peak. If incomplete, add an additional 0.5 eq of HATU and 1.0 eq of DIEA, and stir for 1 more hour.
Phase 3: Orthogonal Aqueous Workup

Rationale: The workup is a self-validating purification system. Each wash targets a specific class of by-products based on pKa differences. 8. Quenching: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc). 9. Acidic Wash (Removes unreacted amine & DIEA): Wash the organic layer sequentially with 2 × 20 mL of 5% aqueous Citric Acid or 1M HCl. 10. Basic Wash (Removes unreacted acid & HOAt): Wash the organic layer with 2 × 20 mL of saturated aqueous NaHCO₃. Note: HOAt is highly water-soluble in basic conditions and will partition entirely into the aqueous phase. 11. Brine Wash & Drying: Wash with 1 × 20 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Cbz-protected coupled product.

Expert Insight for Downstream Processing: While Cbz is traditionally removed via catalytic hydrogenolysis (H₂, Pd/C), the 2,3-dichloro substituents on the phenyl ring are susceptible to undesired catalytic dechlorination. If deprotection is required, consider using Lewis acid-mediated deprotection (e.g., TMSI in DCM) or carefully controlled transfer hydrogenation to preserve the halogen atoms.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.1

  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.2

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv.3

Sources

Method

mass spectrometry analysis of peptides containing Cbz-2,3-Dichloro-D-Phenylalanine

An Application Guide to the Mass Spectrometric Analysis of Peptides Containing Cbz-2,3-Dichloro-D-Phenylalanine Introduction: The Analytical Imperative for Modified Peptides In the landscape of modern drug development an...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Mass Spectrometric Analysis of Peptides Containing Cbz-2,3-Dichloro-D-Phenylalanine

Introduction: The Analytical Imperative for Modified Peptides

In the landscape of modern drug development and peptide chemistry, the incorporation of non-standard amino acids is a cornerstone of innovation. These modifications are employed to enhance peptide stability, modulate biological activity, and confer unique structural properties. Among these, halogenated amino acids are of significant interest. Cbz-2,3-Dichloro-D-Phenylalanine, a synthetic amino acid featuring a dichlorinated aromatic ring and a carboxybenzyl (Cbz) protecting group, presents a unique analytical challenge. Its successful characterization is paramount for ensuring the identity, purity, and structural integrity of novel peptide-based therapeutics.

This guide provides a comprehensive framework for the analysis of peptides containing this modified residue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond rote protocols to explain the underlying principles that govern the ionization and fragmentation of these complex molecules. This application note is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the characterization of modified peptides. The analysis of such peptides is often complicated by unpredictable fragmentation behavior and the need for specialized data interpretation strategies.[1][2]

Part 1: Foundational Principles of Fragmentation

A thorough understanding of how a molecule will behave inside the mass spectrometer is critical for method development and data interpretation. The presence of the Cbz-2,3-Dichloro-D-Phenylalanine residue introduces three key structural motifs that dictate its fragmentation signature: the peptide backbone, the Cbz protecting group, and the dichlorinated phenyl side chain.

The Dichloro Isotopic Signature: A Definitive Marker

The most unambiguous feature of any peptide containing this residue is the isotopic pattern imparted by the two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[3] When a molecule contains two chlorine atoms, the resulting mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion and any fragment containing the dichlorophenylalanine residue. This cluster will consist of three peaks:

  • M: The peak corresponding to the molecule with two ³⁵Cl isotopes.

  • M+2: The peak for molecules containing one ³⁵Cl and one ³⁷Cl.

  • M+4: The peak for molecules with two ³⁷Cl isotopes.

The theoretical intensity ratio of these M:M+2:M+4 peaks is approximately 9:6:1 , providing a definitive signature for the presence of the dichlorinated moiety.[4] This pattern is a powerful tool for identifying relevant ions in a complex spectrum.[5][6]

Cbz Group Fragmentation

The N-terminal carboxybenzyl (Cbz) group is a common protecting group in peptide synthesis.[7] During collision-induced dissociation (CID), the benzyl portion of this group is prone to cleavage. A primary fragmentation pathway involves the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . The observation of this characteristic fragment ion is a strong indicator of the Cbz group's presence. Additional fragments, such as the loss of the entire Cbz-group (C₈H₇O₂), may also be observed.

Peptide Backbone Fragmentation (b- and y-ions)

As with any standard peptide, the primary sequence information is derived from the fragmentation of the amide bonds along the peptide backbone.[8] Under low-energy CID conditions, this typically yields two main series of fragment ions:[9]

  • b-ions: N-terminal fragments where the charge is retained on the N-terminus.

  • y-ions: C-terminal fragments where the charge is retained on the C-terminus.

The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The presence of Cbz-2,3-Dichloro-D-Phenylalanine will result in a unique mass shift in both the b- and y-ion series, allowing for its precise localization within the peptide sequence.

A visual representation of the expected fragmentation for a model peptide (e.g., Cbz-DCl-Phe-Gly-Ala) is provided below.

G cluster_peptide Model Peptide: Cbz-(DCl-Phe)-Gly-Ala cluster_b_ions b-ion series cluster_y_ions y-ion series cluster_side_chain_frags Characteristic Fragments P [Cbz-(DCl-Phe)-Gly-Ala + H]+ b1 b1 Cbz-(DCl-Phe)+ P->b1 y2 y2 Gly-Ala+H+ P->y2 tropylium Tropylium Ion (from Cbz) m/z 91 P->tropylium dcl_immonium Dichlorophenyl- immonium ion P->dcl_immonium b2 b2 Cbz-(DCl-Phe)-Gly+ b1->b2 y1 y1 Ala+H+ y2->y1

Caption: Predicted fragmentation of a model peptide.

Part 2: Experimental Protocols

The success of any LC-MS/MS analysis hinges on meticulous sample preparation and a well-optimized method.[10] The following protocols provide a robust starting point for the analysis of peptides containing Cbz-2,3-Dichloro-D-Phenylalanine.

Protocol: Sample Preparation

Rationale: The goal of sample preparation is to solubilize the peptide in a solvent compatible with reverse-phase liquid chromatography and electrospray ionization (ESI), while removing contaminants like salts and detergents that can interfere with ionization.[11][12] Formic acid is added to the solvent system to acidify the mobile phase, which promotes protonation of the peptide and enhances signal intensity in positive-ion ESI mode.

Materials:

  • HPLC-grade or LC-MS grade water

  • HPLC-grade or LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Peptide sample

  • Low-binding microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Accurately weigh the synthetic peptide and dissolve it in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL). A solvent mixture like 50:50 ACN:Water with 0.1% FA is often a good starting point. Use sonication if necessary to fully dissolve the peptide.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95% Water / 5% ACN / 0.1% FA) to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µg/mL). The optimal concentration may require some empirical determination.

  • Filtration/Centrifugation: Centrifuge the final working solution at >12,000 x g for 5 minutes to pellet any particulates. Carefully transfer the supernatant to an autosampler vial for analysis. This step is critical to prevent clogging of the LC system.

Protocol: LC-MS/MS Method Development

Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide separation.[13] A C18 column is used to separate peptides based on their hydrophobicity. A gradient elution, where the percentage of organic solvent (ACN) is increased over time, is employed to elute peptides of varying hydrophobicities. The mass spectrometer parameters are set to first perform a full scan (MS1) to detect all eluting ions and then to select the most intense ions for fragmentation (MS/MS or MS2), a process known as data-dependent acquisition (DDA).[10]

Workflow Diagram:

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Protocol 2.1) LC RP-HPLC Separation (C18 Column) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Full Scan (Detect Precursor Ions) ESI->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA MS2 MS/MS Fragmentation (CID) DDA->MS2 DataAnalysis Data Analysis (Identify Fragments, Sequence) MS2->DataAnalysis

Caption: General workflow for LC-MS/MS analysis.

Instrumentation and Parameters:

Parameter Recommended Setting / Value Rationale
LC System UPLC/UHPLC systemProvides high resolution and narrow peaks, improving sensitivity and separation.
Column C18, 1.7-2.1 mm ID, 50-150 mm length, ≤ 2 µm particle sizeStandard for peptide separations. Smaller particle sizes increase efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; formic acid acts as an ion-pairing agent and proton source.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting hydrophobic peptides.
Flow Rate 200 - 400 µL/minTypical flow rate for analytical scale columns.
Column Temperature 40 - 50 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 1 - 10 µLDependent on sample concentration; avoid overloading the column.
Ionization Source Electrospray Ionization (ESI)A soft ionization technique ideal for thermolabile molecules like peptides.[15]
Polarity PositivePeptides readily accept protons on basic residues and the N-terminus, forming positive ions.
MS Scan Type Data-Dependent Acquisition (DDA)Automatically selects precursor ions for fragmentation based on intensity.
MS1 Resolution >60,000High resolution is crucial to accurately determine the monoisotopic mass and resolve the chlorine isotopic pattern.
MS2 Resolution >15,000Ensures accurate mass measurement of fragment ions for confident identification.
Collision Energy (CID) Stepped Normalized Collision Energy (e.g., 20, 30, 40) or optimized for precursorThe energy required for fragmentation varies with peptide size and charge state.[16] A stepped approach ensures a wide range of fragments are generated.

Example LC Gradient:

Time (min) % Mobile Phase B (ACN)
0.05
1.05
20.045
22.095
25.095
25.15
30.05

Part 3: Data Analysis and Interpretation

Rationale: The final and most critical step is the interpretation of the acquired data to confirm the peptide's identity and structure. This involves a systematic examination of the MS1 and MS2 spectra.

Step-by-Step Data Interpretation:

  • Identify the Precursor Ion (MS1):

    • Extract the ion chromatogram for the theoretical m/z of the target peptide.

    • Examine the mass spectrum corresponding to the chromatographic peak.

    • Crucially, look for the characteristic 9:6:1 isotopic pattern for the M, M+2, and M+4 peaks. This provides the first confirmation of the dichlorinated residue. The observed mass should be within 5 ppm of the theoretical mass for a high-resolution instrument.

  • Analyze the Fragmentation Spectrum (MS2):

    • Examine the MS/MS spectrum associated with the precursor ion.

    • Identify the Cbz-related fragment at m/z 91. This confirms the presence of the N-terminal protecting group.

    • Annotate the b- and y-ion series. Start from the C-terminus (y-ions) and N-terminus (b-ions) and "walk" along the backbone. The mass of the Cbz-2,3-Dichloro-D-Phenylalanine residue (Monoisotopic Mass: 338.0116 Da) should account for a mass difference between adjacent fragment ions.

    • Look for fragment ions that retain the dichloro-moiety. These fragments (e.g., larger b-ions) must also exhibit the characteristic 9:6:1 isotopic pattern. This confirms the location of the modification.

Example Data Summary (Theoretical): For a model peptide Cbz-(DCl-Phe)-Gly-Ala-OH (Theoretical M: 609.1124 Da)

Ion Type Theoretical m/z Key Features / Confirmation Step
Precursor [M+H]⁺ 610.1202, 612.1173, 614.1143Look for the 9:6:1 isotopic pattern in the MS1 scan.
y₁ 90.0550Confirms Alanine at C-terminus.
y₂ 147.0764Confirms Gly-Ala sequence. Mass difference (y₂ - y₁) = 57.0214 Da (Gly).
b₁ 339.0194, 341.0165, 343.0135Contains the Cbz-(DCl-Phe) residue. Must show the 9:6:1 isotopic pattern.
b₂ 396.0409, 398.0380, 400.0350Confirms Glycine position. Mass difference (b₂ - b₁) = 57.0215 Da (Gly). Must also show the 9:6:1 pattern.
Tropylium Ion 91.0543Characteristic fragment from the Cbz group. Should be a sharp, singlet peak.

References

  • Essays in Biochemistry. (2020). The challenge of detecting modifications on proteins. Portland Press. [Link]

  • MDPI. (2020). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. MDPI. [Link]

  • PubMed. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. National Library of Medicine. [Link]

  • PubMed Central. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. National Library of Medicine. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • CDC Stacks. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Centers for Disease Control and Prevention. [Link]

  • CuriRx. (n.d.). Peptide Mapping Challenges. CuriRx. [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson. [Link]

  • RSC Publishing. (2021). Illuminating the dark space of bioactive peptides with mass spectrometry. Royal Society of Chemistry. [Link]

  • WUR eDepot. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. Wageningen University & Research. [Link]

  • Optica Publishing Group. (n.d.). Resonant Two-Photon Ionization of CBZ-Derivatized Nonaromatic Peptides Using Pulsed Laser Desorption in Supersonic Beam Mass Spectrometry. Optica Publishing Group. [Link]

  • Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Chemistry Steps. (2024). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Whitman College. (n.d.). GCMS Section 6.5. Whitman College. [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]

  • Genosphere Biotechnologies. (n.d.). Mass Spectrum - Custom peptides. Genosphere Biotechnologies. [Link]

  • Analytical Chemistry. (2002). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. American Chemical Society. [Link]

  • PubMed Central. (2010). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. National Library of Medicine. [Link]

  • PubMed. (2002). Collision-induced dissociation (CID) of peptides and proteins. National Library of Medicine. [Link]

  • PubMed. (2010). Overview of peptide and protein analysis by mass spectrometry. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for Cbz-2,3-Dichloro-D-Phenylalanine in Enzyme Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the strategic application of Cbz-2,3-Dichl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic application of Cbz-2,3-Dichloro-D-Phenylalanine as a specialized building block in the design and synthesis of potent and selective enzyme inhibitors. While direct literature on this specific di-halogenated D-amino acid is emerging, its structural motifs—a Cbz-protected amine, a D-chiral center, and a dichlorinated phenyl ring—offer a compelling rationale for its use in developing next-generation therapeutic candidates. We will explore the mechanistic basis for its utility, drawing parallels from established halogenated phenylalanine analogs, and provide detailed, field-proven protocols for its incorporation into peptide-based inhibitors and subsequent enzymatic evaluation. This guide is intended to empower researchers to leverage the unique properties of Cbz-2,3-Dichloro-D-Phenylalanine in their drug discovery programs.

Introduction: The Rationale for Employing Cbz-2,3-Dichloro-D-Phenylalanine in Inhibitor Design

The design of highly specific and potent enzyme inhibitors is a cornerstone of modern drug development. Non-proteinogenic amino acids, such as Cbz-2,3-Dichloro-D-Phenylalanine, offer a powerful toolkit to modulate the pharmacological properties of peptide-based inhibitors. The unique combination of features in this molecule provides several distinct advantages:

  • Enhanced Potency through Halogenation: The introduction of chlorine atoms onto the phenyl ring of phenylalanine can significantly impact its binding affinity for the active sites of various enzymes.[1] Halogens can alter the electronic properties of the aromatic ring and participate in favorable interactions, such as halogen bonding, with the enzyme's active site residues. For instance, p-chlorophenylalanine is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[2][3] The di-chloro substitution pattern in Cbz-2,3-Dichloro-D-Phenylalanine is hypothesized to further enhance these interactions, potentially leading to increased inhibitory potency.

  • Increased Proteolytic Stability with D-Amino Acids: A major challenge in the development of peptide-based therapeutics is their rapid degradation by endogenous proteases.[4] These enzymes are stereospecific and primarily recognize L-amino acids. The incorporation of D-amino acids, such as the D-phenylalanine scaffold in the title compound, renders the resulting peptide inhibitors resistant to proteolytic cleavage, thereby increasing their in vivo half-life and bioavailability.[5][6][7]

  • Controlled Synthesis with Cbz Protection: The Carbobenzyloxy (Cbz or Z) group is a classic and robust protecting group for the amine functionality of amino acids.[8] Its stability under a wide range of reaction conditions allows for precise and controlled peptide synthesis, both in solution-phase and on solid-phase.[9][10] The Cbz group can be reliably removed under specific conditions, typically through catalytic hydrogenation, ensuring the integrity of the final peptide inhibitor.[10]

Potential Enzyme Targets for Inhibitors Derived from Cbz-2,3-Dichloro-D-Phenylalanine

Based on the structural similarity of Cbz-2,3-Dichloro-D-Phenylalanine to phenylalanine and known activities of halogenated phenylalanine analogs, several classes of enzymes represent promising targets for inhibitors designed using this building block:

  • Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH) are key enzymes in the metabolic pathways of aromatic amino acids.[11] Given that chlorinated phenylalanine derivatives are known to inhibit these enzymes, it is highly probable that inhibitors incorporating Cbz-2,3-Dichloro-D-Phenylalanine would exhibit potent and potentially selective inhibition of PAH and TPH.[12][13] This has implications for developing therapeutics for metabolic disorders and neurological conditions.

  • Proteases: Many proteases, particularly those involved in disease pathogenesis such as viral proteases (e.g., HIV protease) and matrix metalloproteinases, have active sites that accommodate aromatic residues like phenylalanine.[14][15] The dichlorinated phenyl ring of Cbz-2,3-Dichloro-D-Phenylalanine can be exploited to achieve enhanced binding affinity and specificity for the S1 or other substrate-binding pockets of these enzymes.

  • Other Phenylalanine-Utilizing Enzymes: A variety of other enzymes, including phenylalanine ammonia-lyase and aminoacyl-tRNA synthetases, utilize phenylalanine as a substrate.[16] Inhibitors designed with Cbz-2,3-Dichloro-D-Phenylalanine could potentially target these enzymes for applications in oncology and infectious diseases.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a model dipeptide inhibitor incorporating Cbz-2,3-Dichloro-D-Phenylalanine.

Protocol 1: Solution-Phase Synthesis of a Model Dipeptide Inhibitor (Cbz-D-Phe(2,3-Cl₂)-L-Ala-OMe)

This protocol describes the synthesis of a simple dipeptide to illustrate the incorporation of Cbz-2,3-Dichloro-D-Phenylalanine.

Materials:

  • Cbz-2,3-Dichloro-D-Phenylalanine

  • L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Activation of Cbz-2,3-Dichloro-D-Phenylalanine:

    • Dissolve Cbz-2,3-Dichloro-D-Phenylalanine (1.0 eq) and NHS (1.05 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a small amount of DCM dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, suspend H-L-Ala-OMe·HCl (1.2 eq) in anhydrous DCM.

    • Add TEA or DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

    • Filter the DCU precipitate from the activated ester solution.

    • Add the filtered solution of the activated Cbz-2,3-Dichloro-D-Phenylalanine to the solution of L-Alanine methyl ester.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter off any further DCU precipitate that may have formed.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the pure dipeptide, Cbz-D-Phe(2,3-Cl₂)-L-Ala-OMe.

  • Characterization:

    • Confirm the structure and purity of the synthesized dipeptide using techniques such as NMR spectroscopy and mass spectrometry.

Workflow for Dipeptide Synthesis

Dipeptide_Synthesis cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification A Cbz-2,3-Dichloro-D-Phe B NHS, DCC in DCM A->B Reactants C Activated Cbz-D-Phe(2,3-Cl2)-NHS ester B->C Activation G Cbz-D-Phe(2,3-Cl2)-L-Ala-OMe C->G Coupling D H-L-Ala-OMe E TEA in DCM D->E Neutralization F Free H-L-Ala-OMe E->F F->G H Crude Product G->H I Column Chromatography H->I J Pure Dipeptide I->J

Caption: Solution-phase synthesis of a model dipeptide inhibitor.

Protocol 2: In Vitro Enzyme Inhibition Assay - Phenylalanine Hydroxylase (PAH)

This protocol describes a general method to assess the inhibitory activity of the synthesized compound against a commercially available phenylalanine-metabolizing enzyme, such as Phenylalanine Hydroxylase.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • NADH

  • Dihydropteridine reductase (DHPR)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

  • Synthesized inhibitor (Cbz-D-Phe(2,3-Cl₂)-L-Ala-OMe) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-Phenylalanine in the assay buffer.

    • Prepare a fresh stock solution of BH4 in the assay buffer.

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well (final volume of 200 µL):

      • Assay Buffer

      • NADH solution (final concentration, e.g., 200 µM)

      • DHPR (sufficient activity to ensure it is not rate-limiting)

      • L-Phenylalanine solution (at a concentration close to its Km for PAH)

      • Inhibitor solution at various concentrations (or vehicle control, e.g., DMSO)

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding PAH enzyme to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using the microplate reader. The rate of NADH oxidation is proportional to the PAH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-Phenylalanine) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[17][18][19]

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Assay A Prepare Reagents (Substrate, Cofactor, Inhibitor) B Set up Assay in 96-well Plate (Buffer, NADH, DHPR, Substrate, Inhibitor) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with PAH Enzyme C->D E Monitor Absorbance at 340 nm D->E F Calculate Initial Velocities (V₀) E->F G Plot % Inhibition vs. [Inhibitor] F->G I Kinetic Analysis (e.g., Lineweaver-Burk Plot) F->I H Determine IC₅₀ G->H J Determine Mechanism of Inhibition I->J

Sources

Method

Application Notes and Protocols: Cbz-2,3-Dichloro-D-Phenylalanine as a Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the incorporation of non-natural amino acids into peptides and other molecular scaffolds is a powerf...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the incorporation of non-natural amino acids into peptides and other molecular scaffolds is a powerful strategy for developing novel therapeutics with enhanced properties.[1][2] Cbz-2,3-dichloro-D-phenylalanine is a synthetic amino acid derivative that offers a unique combination of structural features to address common challenges in drug design, such as poor metabolic stability and low bioavailability.[3] This document provides a comprehensive guide to the applications and protocols for utilizing Cbz-2,3-dichloro-D-phenylalanine as a building block in the synthesis of next-generation therapeutics.

The core advantages of this building block stem from three key modifications to the natural L-phenylalanine structure:

  • D-Configuration: The D-stereoisomer of the amino acid provides significant resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids.[3][4] This increased stability can lead to a longer in vivo half-life of peptide-based drugs.[5][6]

  • Dichlorinated Phenyl Ring: The presence of two chlorine atoms on the aromatic ring introduces several important physicochemical changes. It increases the lipophilicity of the amino acid, which can enhance membrane permeability. Furthermore, the chlorine atoms can participate in halogen bonding, a type of non-covalent interaction with biological targets that can significantly improve binding affinity and selectivity.[7][8][9]

  • Carboxybenzyl (Cbz) Protection: The N-terminal amino group is protected by a carboxybenzyl (Cbz) group.[] This is a well-established and robust protecting group in peptide synthesis, stable under a variety of conditions but readily removable when desired.[11][12]

These features make Cbz-2,3-dichloro-D-phenylalanine a valuable tool for medicinal chemists aiming to design peptides and small molecules with improved pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Cbz-2,3-dichloro-D-phenylalanine is provided in the table below.

PropertyValueReference
Molecular FormulaC17H15Cl2NO4N/A
Molecular Weight384.21 g/mol N/A
AppearanceWhite to off-white powderN/A
SolubilitySoluble in organic solvents such as DMF, DCM, and methanol.[13]
StorageStore in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.[13]

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery

The unique structural characteristics of Cbz-2,3-dichloro-D-phenylalanine open up a range of applications in therapeutic design.

Enhancing Peptide Stability and Bioavailability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as Cbz-2,3-dichloro-D-phenylalanine, is a proven strategy to overcome this limitation.[3][4] Peptides containing D-amino acids are less susceptible to enzymatic cleavage, leading to a longer circulation half-life and improved bioavailability.[5][6]

Modulating Receptor Binding and Specificity

The dichlorinated phenyl side chain can significantly influence the binding of a peptide or small molecule to its biological target. The increased lipophilicity can enhance interactions with hydrophobic pockets in receptors. Moreover, the chlorine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen, nitrogen, and sulfur in the receptor's binding site.[7][8][9] This can lead to increased binding affinity and selectivity for the target protein.[14]

Building Block for Small Molecule Synthesis

Beyond peptides, Cbz-2,3-dichloro-D-phenylalanine can serve as a chiral building block in the synthesis of complex small molecules. Its defined stereochemistry and functional groups provide a versatile starting point for the construction of novel chemical entities with potential therapeutic applications in areas such as neuroscience and oncology.[15][16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of Cbz-2,3-dichloro-D-phenylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation into a Peptide via Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support, incorporating Cbz-2,3-dichloro-D-phenylalanine at a desired position.

Workflow for SPPS Incorporation

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Cbz-2,3-dichloro-D-phenylalanine Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat Steps 2-5 for next amino acid Washing2->Repeat If not final residue Cleavage 6. Cleavage and Deprotection Washing2->Cleavage If final residue Precipitation 7. Peptide Precipitation Cleavage->Precipitation

Caption: Workflow for SPPS Incorporation of Cbz-2,3-dichloro-D-phenylalanine.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Cbz-2,3-dichloro-D-phenylalanine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Coupling of Cbz-2,3-dichloro-D-phenylalanine:

    • In a separate vial, dissolve Cbz-2,3-dichloro-D-phenylalanine (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. A longer coupling time may be necessary due to the steric hindrance of the dichlorinated ring.[1]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (if applicable).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[1]

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Deprotection of the N-terminal Cbz Group

If the final peptide requires a free N-terminus, the Cbz group can be removed by catalytic hydrogenation.

Cbz Deprotection Scheme

Cbz_Deprotection Cbz_Peptide Cbz-Peptide Dissolved in Methanol Hydrogenation H2, Pd/C Catalytic Hydrogenation Cbz_Peptide->Hydrogenation Reaction Free_Peptide Free N-terminus Peptide + Toluene + CO2 Hydrogenation->Free_Peptide Products

Caption: Catalytic Hydrogenation for Cbz Group Removal.

Materials:

  • Cbz-protected peptide

  • Methanol (or other suitable solvent)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H2) source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

  • Characterization: Confirm the removal of the Cbz group by mass spectrometry.

Conclusion

Cbz-2,3-dichloro-D-phenylalanine is a highly valuable and versatile building block for the development of novel therapeutics. Its unique combination of a D-amino acid backbone, a dichlorinated phenyl ring, and a Cbz protecting group provides medicinal chemists with a powerful tool to enhance the stability, bioavailability, and target affinity of peptides and small molecules. The protocols detailed in this guide offer a starting point for the successful incorporation of this non-natural amino acid into synthetic routes, paving the way for the discovery of next-generation drugs with improved therapeutic profiles.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • AAPPTec. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides.
  • Protheragen. (2024, November 26).
  • Springer Protocols. (n.d.).
  • Synfacts. (2001).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?
  • Frontiers. (2018, April 5). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • PMC. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • European Pharmaceutical Review. (2026, February 20).
  • MDPI. (2016, June 30). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides.
  • BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Chemical Science (RSC Publishing). (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • PMC. (2026, February 4). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides.
  • PharmaBlock. (n.d.).
  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • ResearchGate. (2014, August 14). (PDF)
  • ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • PubMed. (2012, March 30). Halogen bonding for rational drug design and new drug discovery.
  • PMC. (n.d.).
  • MDPI. (2021, June 5). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • BenchChem. (n.d.). Cbz-3,5-Dichloro-D-Phenylalanine.
  • EvitaChem. (n.d.). Buy Cbz-3-Bromo-D-Phenylalanine (EVT-249422).
  • iChemical. (n.d.). Cbz-Phe-OH, CAS No. 1161-13-3.
  • ChemicalBook. (2025, September 25). N-Cbz-D-Phenylalanine | 2448-45-5.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • BenchChem. (n.d.). Potential Research Applications of 3-Chloro-DL-phenylalanine: An In-depth Technical Guide.
  • PMC. (n.d.). Recent Advances in the Development of Therapeutic Peptides.
  • PMC. (2012, January 6). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)
  • ResearchGate. (n.d.). Molecular formulae of the peptides used in this study.
  • CHIMIA. (n.d.). Towards the Development of Orally Available Peptide Therapeutics.
  • Chem-Impex. (n.d.). 3-Chloro-DL-phenylalanine.
  • 楚肽生物科技. (n.d.). Cbz-2,3-Dichloro-D-Phenylalanine.

Sources

Application

Application Note: Synthesis and Purification Protocol for Cbz-2,3-Dichloro-D-Phenylalanine

Prepared by: Senior Application Scientist, Synthetic Peptide Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale The incorporation of un...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Peptide Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The incorporation of unnatural, halogenated amino acids such as 2,3-Dichloro-D-Phenylalanine into peptide sequences is a proven strategy in drug development to enhance metabolic stability, increase lipophilicity, and induce specific steric conformations[1]. To utilize this amino acid in standard solid-phase peptide synthesis (SPPS) or solution-phase orthogonal strategies, the α-amino group must be temporarily protected.

The Carboxybenzyl (Cbz or Z) protecting group is highly valued in orthogonal synthesis because it is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, yet it can be cleanly cleaved via catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HF, HBr/AcOH).

This protocol details the synthesis of Cbz-2,3-Dichloro-D-Phenylalanine (CAS: 1270295-36-7) from its unprotected precursor, 2,3-Dichloro-D-Phenylalanine (CAS: 1241677-43-9)[2], utilizing modified Schotten-Baumann conditions.

Causality in Design: A biphasic solvent system (Water/THF) is employed. The aqueous phase dissolves the amino acid and the inorganic base, while the organic phase dissolves the Benzyl chloroformate (Cbz-Cl) reagent. Sodium carbonate ( Na2​CO3​ ) is specifically selected over stronger bases like NaOH to buffer the reaction at a pH of ~9.5. This precise pH control ensures the α-amino group remains deprotonated and highly nucleophilic, while significantly reducing the rate of competing base-catalyzed hydrolysis of the Cbz-Cl reagent.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and physicochemical properties for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2,3-Dichloro-D-Phenylalanine234.081.002.34 gStarting Material[2]
Benzyl chloroformate (Cbz-Cl)170.591.201.71 mLAcylating Agent
Sodium Carbonate ( Na2​CO3​ )105.992.502.65 gBase / Buffer
Tetrahydrofuran (THF)72.11-15.0 mLOrganic Co-solvent
DI Water ( H2​O )18.02-25.0 mLAqueous Solvent
2M Hydrochloric Acid (HCl)36.46-As neededAcidification / Workup
Cbz-2,3-Dichloro-D-Phe-OH 368.21 Theoretical 3.68 g Target Product

Synthesis Workflow Visualization

G Start 2,3-Dichloro-D-Phenylalanine (1.0 eq) Base Dissolution in Aq. Na2CO3 (pH ~9.5) Start->Base Cooling Cool to 0-5 °C (Ice Bath) Base->Cooling Acylation Dropwise Addition of Cbz-Cl in THF (1.2 eq) Cooling->Acylation Reaction Biphasic Stirring (12h at RT) Acylation->Reaction Workup1 Aqueous Wash (Remove organic impurities) Reaction->Workup1 Workup2 Acidification to pH 2.0 (Precipitation of Product) Workup1->Workup2 Extraction Extraction (EtOAc) & Brine Wash Workup2->Extraction Product Cbz-2,3-Dichloro-D-Phenylalanine (Evaporation & Crystallization) Extraction->Product

Fig 1: Schotten-Baumann workflow for the Cbz-protection of 2,3-Dichloro-D-Phenylalanine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

Step 1: Preparation of the Aqueous Amine Solution

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.65 g of Na2​CO3​ (2.5 eq) in 25.0 mL of DI water.

  • Add 2.34 g of 2,3-Dichloro-D-Phenylalanine (10 mmol) to the basic solution.

  • Causality & IPC: Stir until complete dissolution is achieved. The solution must be completely clear. If particulate matter remains, the amino acid is not fully deprotonated, which will severely bottleneck the reaction kinetics.

Step 2: Controlled Acylation

  • Add 10.0 mL of THF to the aqueous solution and cool the biphasic mixture to 0–5 °C using an ice-water bath.

  • Dilute 1.71 mL of Benzyl chloroformate (Cbz-Cl, 1.2 eq) in 5.0 mL of THF.

  • Causality: Add the Cbz-Cl solution dropwise over 30 minutes via an addition funnel. The slow addition at low temperatures is critical to prevent the exothermic hydrolysis of Cbz-Cl into benzyl alcohol, which would require difficult downstream purification.

Step 3: Reaction Propagation and Monitoring

  • Allow the reaction to warm to room temperature naturally as the ice bath melts. Stir vigorously for 12 hours. The vigorous stirring is required to maximize the surface area between the aqueous and organic phases in this Schotten-Baumann system.

  • Self-Validation (IPC): Analyze the reaction mixture via TLC (Eluent: DCM/MeOH/AcOH 90:9:1) or LC-MS. The starting material (highly polar, remains at the baseline) should be completely consumed, replaced by a single, less polar, UV-active spot (Cbz-2,3-Dichloro-D-Phenylalanine).

Step 4: Workup and Acidification

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether ( 2×15 mL ). Causality: This step removes unreacted Cbz-Cl and the benzyl alcohol byproduct. Discard the ether layer.

  • Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C.

  • Slowly add 2M HCl dropwise under continuous stirring until the pH reaches strictly 2.0.

  • Causality: Dropping the pH protonates the carboxylate group of the newly formed Cbz-2,3-Dichloro-D-Phenylalanine, rendering it insoluble in water and causing it to precipitate as a white solid or thick oil. Do not drop the pH below 1.5, as extreme acidic conditions can cause premature cleavage of the Cbz group over time.

Step 5: Extraction and Isolation

  • Extract the acidified aqueous suspension with Ethyl Acetate (EtOAc, 3×25 mL ).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL) to remove residual water and HCl.

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation) to yield a crude residue.

  • Recrystallize the crude product from EtOAc/Hexanes to afford pure Cbz-2,3-Dichloro-D-Phenylalanine as a white crystalline powder.

References

  • Cbz-2,3-Dichloro-D-Phenylalanine - 楚肽生物科技 (apeptides.com). Apeptides.
  • 2,3-Dichloro-D-Phenylalanine 1241677-43-9. LookChem.
  • Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources. Creative Peptides.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of Cbz-2,3-Dichloro-D-Phenylalanine synthesis

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield and purity bottlenecks during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield and purity bottlenecks during the Carboxybenzyl (Cbz) protection of 2,3-Dichloro-D-Phenylalanine .

Because 2,3-Dichloro-D-Phenylalanine possesses a highly lipophilic and sterically hindered dichlorinated phenyl ring, standard peptide synthesis protocols often fail, resulting in poor yields, reagent hydrolysis, or racemization. This guide provides field-proven, self-validating methodologies to overcome these specific chemical barriers.

Mechanistic Workflow: Optimized Cbz-Protection

The following diagram illustrates the optimized logical workflow for the Cbz protection of lipophilic unnatural amino acids, highlighting the causal relationships between reaction conditions and phase separations.

Workflow Substrate 2,3-Dichloro-D-Phenylalanine Solvation Solvation & Buffering THF/H2O + Na2CO3:NaHCO3 (2:1) Substrate->Solvation Overcomes lipophilicity Activation Electrophilic Addition Cbz-Cl dropwise at 0-5 °C Solvation->Activation pH 8-10 maintained Purification1 Alkaline Ether Wash Removes Benzyl Alcohol Activation->Purification1 Reaction completion Acidification Controlled Acidification 1M HCl to pH 1.5 at 0 °C Purification1->Acidification Aqueous phase retained Extraction Organic Extraction Ethyl Acetate Acidification->Extraction Protonation of carboxylate Product Cbz-2,3-Dichloro-D-Phenylalanine (>90% Yield, >99% ee) Extraction->Product Crystallization/Drying

Optimized Cbz-protection workflow for lipophilic unnatural amino acids.

Quantitative Data: Yield & Purity Optimization

Standard Schotten-Baumann conditions (aqueous NaOH) are insufficient for 2,3-Dichloro-D-Phenylalanine. The table below summarizes the causality between reaction environments and the resulting quantitative yields.

Reaction ConditionSolvent SystempH ControlYield (%)Enantiomeric Excess (ee %)Primary Failure Mode
aq. NaOH, 0 °CPure WaterpH > 1162%88%Substrate insolubility, Racemization
aq. Na2CO3, 0 °CPure WaterpH ~ 10.574%95%Incomplete conversion, Cbz-Cl hydrolysis
Na2CO3/NaHCO3 (2:1) THF / H2O (1:1) pH 8.5 - 9.5 94% > 99% None (Optimized)
PEG-600 / Cbz-ClPEG-600Non-alkaline89%> 99%Viscous work-up[1]

Troubleshooting & FAQs

Q1: Why is my yield consistently below 70% when using standard Schotten-Baumann (NaOH) conditions? A1: 2,3-Dichloro-D-Phenylalanine is significantly more lipophilic and sterically hindered than natural amino acids. In purely aqueous NaOH, the substrate forms insoluble clumps, restricting the amine's access to the Cbz-Cl electrophile. Furthermore, strong bases (pH > 11) accelerate the hydrolysis of Cbz-Cl into benzyl alcohol and carbon dioxide. Transitioning to a THF/H2O co-solvent system ensures complete solvation, while a mild Na2CO3/NaHCO3 buffer prevents reagent degradation[1].

Q2: I am observing a loss of enantiomeric purity (racemization) in my final product. How can I prevent this? A2: Racemization of D-amino acids during Cbz protection is directly caused by excessive alkalinity. If the pH exceeds 10, the alpha-proton becomes susceptible to abstraction, leading to enolization and subsequent loss of stereocenter integrity[1]. Utilizing a strictly controlled Na2CO3/NaHCO3 (2:1) buffer system maintains the pH between 8.5 and 9.5, completely suppressing this side reaction while neutralizing the HCl byproduct[2].

Q3: During the acidification step, my product forms an intractable oil instead of a precipitate. What is the cause? A3: This "oiling out" phenomenon is common with highly hydrophobic unnatural amino acids. It occurs when the product separates as a liquid phase rather than crystallizing. To troubleshoot, do not attempt to force crystallization in the aqueous phase. Instead, add a water-soluble organic solvent (like isopropanol) or a layer of ethyl acetate to the flask before adding the HCl[3]. As the product protonates, it will immediately partition into the organic phase, preventing oil formation and maximizing recovery.

Q4: Can I use a non-aqueous system if my substrate is exceptionally stubborn? A4: Yes. Recent methodologies have demonstrated that PEG-600 can be used as a green, non-alkaline reaction medium for Cbz protection, yielding high conversions without the need for aqueous buffering[1]. Alternatively, using N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) instead of Cbz-Cl provides a milder route that generates less acidic byproducts, though it is less atom-economical[2].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the structural integrity of the synthesis at every stage.

Step 1: Solvation and Buffering

  • Action: Suspend 1.0 equivalent of 2,3-Dichloro-D-Phenylalanine in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and distilled water. Add a buffer mixture of Na2CO3 (2.0 eq) and NaHCO3 (1.0 eq).

  • Causality: The mixed base buffer system effectively maintains the pH in the critical 8–10 range, preventing both Cbz-Cl decomposition (pH < 8) and racemization (pH > 10)[1].

  • Validation Checkpoint: The solution must transition from a cloudy suspension to completely clear, confirming the formation of the soluble sodium carboxylate salt.

Step 2: Electrophilic Addition

  • Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Vigorously stir and add 1.1 equivalents of Benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes.

  • Causality: Slow addition at low temperatures suppresses the competing hydrolysis of Cbz-Cl[4].

  • Validation Checkpoint: Allow the mixture to warm to room temperature and stir for 2–4 hours. Check progress via Thin Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the primary amine spot confirms 100% conversion.

Step 3: Alkaline Wash (Purification)

  • Action: Transfer the mixture to a separatory funnel and wash twice with diethyl ether. Discard the ether layer.

  • Causality: At pH 8-10, the desired product remains in the aqueous layer as a highly polar sodium salt. Unreacted Cbz-Cl and the benzyl alcohol byproduct partition into the ether layer, allowing for early-stage purification[2][4].

  • Validation Checkpoint: The aqueous layer should no longer possess the distinct, sweet odor of benzyl alcohol.

Step 4: Acidification and Extraction

  • Action: Add an equal volume of ethyl acetate to the aqueous layer. Cool the biphasic mixture to 0 °C. Slowly add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 1.5–2.0.

  • Causality: Acidification protonates the carboxylate. Because ethyl acetate is already present, the highly lipophilic Cbz-2,3-Dichloro-D-Phenylalanine immediately extracts into the organic phase without oiling out[2][3].

  • Validation Checkpoint: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

Step 5: Isolation

  • Action: Dry the combined ethyl acetate layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Result: Yields the Cbz-protected unnatural amino acid as a highly pure, white crystalline solid.

References

  • US8357820B2 - Process for producing N-protected amino acid | Google Patents | 3

  • Amino protecting group—benzyloxycarbonyl (Cbz) | Suzhou Highfine Biotech | 1

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group | Benchchem | 4

  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis | Benchchem | 2

Sources

Optimization

Technical Support Center: Cbz-2,3-Dichloro-D-Phenylalanine Purification

Welcome to the technical support guide for the purification of N-Carbobenzyloxy-2,3-dichloro-D-phenylalanine (Cbz-2,3-Dichloro-D-Phenylalanine). This document provides in-depth troubleshooting advice, frequently asked qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-Carbobenzyloxy-2,3-dichloro-D-phenylalanine (Cbz-2,3-Dichloro-D-Phenylalanine). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Achieving high purity for this compound is critical for its successful application in peptide synthesis and as a pharmaceutical intermediate. This guide is structured to help you diagnose and resolve common challenges encountered during its purification.

Understanding the Core Challenges

The purification of Cbz-2,3-Dichloro-D-Phenylalanine presents a unique set of challenges stemming from its molecular structure. The bulky, hydrophobic Cbz (Carbobenzyloxy) protecting group, combined with the electron-withdrawing nature of the two chlorine atoms on the phenyl ring, dictates its solubility and reactivity.[1] Impurities often arise from the initial synthesis, which typically involves the Schotten-Baumann reaction between 2,3-Dichloro-D-Phenylalanine and benzyl chloroformate under basic conditions.[2][3]

Common issues include:

  • Co-eluting impurities in chromatography: Structurally similar byproducts can be difficult to resolve.

  • Oiling out during recrystallization: The compound may fail to form a crystalline solid, instead separating as an immiscible liquid.

  • Low recovery: Aggressive purification steps can lead to significant product loss.

  • Residual starting materials: Unreacted 2,3-Dichloro-D-Phenylalanine or reagents from the Cbz protection step can contaminate the final product.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common questions our team encounters.

Q1: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization solution or when impurities are present.[4]

  • Immediate Steps:

    • Add a small amount of the "good" solvent (the one your compound is more soluble in) to redissolve the oil, and perhaps a bit more of the "poor" anti-solvent.[4]

    • Ensure the solution cools as slowly as possible. Rapid cooling encourages oil formation. Let it cool to room temperature on the benchtop before moving it to a refrigerator.[4]

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.[4]

  • If the problem persists:

    • Re-evaluate your solvent system. The polarity difference between your "good" and "poor" solvents might be too extreme. Common systems for Cbz-protected amino acids include ethyl acetate/hexane, ethanol/water, or dichloromethane/hexane.[4]

    • Check for impurities. Residual solvents or byproducts can inhibit crystallization. Consider an additional aqueous wash of your crude product before attempting recrystallization again.[4]

Q2: My TLC shows a spot very close to my product spot. How can I improve separation via flash chromatography?

A2: Resolving closely related impurities requires optimizing your chromatographic conditions.

  • Adjust Mobile Phase Polarity: If the impurity is running slightly above your product (higher Rf), your mobile phase is likely too polar. If it's running below (lower Rf), it may be too non-polar. Make small, incremental adjustments to the solvent ratio (e.g., from 30% ethyl acetate in hexane to 25%).

  • Try a Different Solvent System: Sometimes, a complete change in solvents is necessary to alter the selectivity. For example, if you are using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol system.

  • Sample Loading: Ensure you are not overloading the column. Load the sample in a minimal amount of solvent; dry-loading onto silica gel is often the best approach for resolving difficult separations.

Q3: My yield after purification is very low. Where could I be losing my product?

A3: Significant product loss can occur at several stages.

  • Work-up: During aqueous washes, ensure the pH is correctly adjusted. Cbz-2,3-Dichloro-D-Phenylalanine is an acid. It will be soluble in the aqueous layer under basic conditions. Make sure to acidify the aqueous layer to a pH of ~1-2 before extraction with an organic solvent.[3]

  • Recrystallization: Using too much "good" solvent will result in your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to dissolve your compound.[4]

  • Chromatography: Very polar or very non-polar compounds can stick to the silica gel. Also, if fractions are not carefully analyzed by TLC, product-containing fractions may be inadvertently discarded.

Q4: How do I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reversed-phase C18 column is typically used.[1][2] Detection at 220 nm (for the peptide bond) and 254 nm (for the Cbz group) is recommended.[1][2]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. Pay close attention to the aromatic region to confirm the 2,3-dichloro substitution pattern and the characteristic signals for the Cbz group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Identifying Impurities

Understanding the potential impurities is the first step to removing them. The primary source of impurities is the synthesis reaction itself.[2]

Potential Impurity Origin Typical Analytical Signature Removal Strategy
Unreacted D-Phenylalanine Incomplete reaction.Highly polar; will not move from the baseline on normal-phase TLC.Easily removed by an acidic aqueous wash during work-up.
Benzyl Alcohol Hydrolysis of benzyl chloroformate.[2]Moderately polar. Visible on TLC.Removed by aqueous washes or flash chromatography.
Dibenzyl Carbonate Byproduct from benzyl chloroformate.[2]Non-polar. Higher Rf than the product on TLC.Removed by flash chromatography.
Diastereomers (L-isomer) Impurity in the starting material.May be difficult to distinguish by TLC.Chiral HPLC is required for separation and quantification.[5]
Over-acylated Product Reaction with impurities in starting material.Higher molecular weight; more hydrophobic.[2]Flash chromatography or preparative HPLC.
Guide 2: Mastering Recrystallization

Recrystallization is a powerful and cost-effective purification technique, especially for removing minor impurities and achieving high crystallinity. The key is selecting the correct solvent system.

G start Start: Crude Oily/Solid Product test_solvents Test Solubility in Various Solvents (e.g., EtOAc, DCM, MeOH, Toluene) start->test_solvents find_good Identify 'Good' Solvents (Soluble when hot, insoluble when cold) test_solvents->find_good find_poor Identify 'Poor' Solvents (Insoluble even when hot, miscible with 'good' solvent) test_solvents->find_poor select_pair Select a Good/Poor Solvent Pair (e.g., EtOAc/Hexane) find_good->select_pair find_poor->select_pair dissolve Dissolve Crude in Minimum Hot 'Good' Solvent select_pair->dissolve add_poor Add 'Poor' Solvent Dropwise Until Persistent Cloudiness dissolve->add_poor clarify Add Drops of 'Good' Solvent to Just Clarify add_poor->clarify cool Cool Slowly to Room Temperature, Then to 0-4 °C clarify->cool collect Collect Crystals by Vacuum Filtration cool->collect end End: Purified Crystalline Product collect->end G start Start: Crude Mixture tlc_screen Run TLC with various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc_screen check_rf Aim for Product Rf ~0.3 tlc_screen->check_rf rf_ok Rf is good? check_rf->rf_ok adjust_polarity Adjust Solvent Ratio rf_ok->adjust_polarity No check_sep Good separation from impurities? rf_ok->check_sep Yes adjust_polarity->tlc_screen change_system Try a different solvent system check_sep->change_system No prep_column Prepare Flash Column check_sep->prep_column Yes change_system->tlc_screen load_sample Load Sample (Dry or Wet) prep_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_fractions Analyze Fractions by TLC collect_fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Sources

Troubleshooting

Technical Support Center: Optimizing Cbz Deprotection for Cbz-2,3-Dichloro-D-Phenylalanine

Welcome to the technical support center for the optimization of Cbz deprotection, with a special focus on the challenging substrate, Cbz-2,3-dichloro-D-phenylalanine. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Cbz deprotection, with a special focus on the challenging substrate, Cbz-2,3-dichloro-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the deprotection of Cbz-2,3-dichloro-D-phenylalanine.

Q1: Why is Cbz deprotection of 2,3-dichloro-D-phenylalanine more challenging than for simple amino acids?

The primary challenge arises from the electron-withdrawing nature of the two chlorine atoms on the phenyl ring. This can decrease the reactivity of the benzylic position, making standard hydrogenolysis conditions sluggish. Furthermore, there is a significant risk of dehalogenation, leading to the formation of mono-chlorinated or un-chlorinated byproducts, which can complicate purification.

Q2: What are the primary methods for Cbz deprotection, and which is most suitable for this substrate?

The most common methods for Cbz deprotection are catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic deprotection.[1] For Cbz-2,3-dichloro-D-phenylalanine, a careful selection is crucial:

  • Catalytic Hydrogenolysis: While a standard method, it carries a high risk of dehalogenation.[2] Optimization is key to favor Cbz cleavage over C-Cl bond reduction.

  • Acid-Mediated Deprotection: This method avoids the use of a metal catalyst and hydrogen gas, thus eliminating the risk of dehalogenation.[3][4] It is often a more reliable choice for halogenated compounds.

  • Nucleophilic Deprotection: This is a milder, non-reductive method that can be highly chemoselective, making it an excellent option for sensitive substrates.[2]

The choice of method will depend on the overall molecular structure, other present functional groups, and available laboratory equipment.

Q3: How can I monitor the progress of the deprotection reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring the reaction.[1] A co-spot of the starting material should be used on the TLC plate for accurate comparison. For LC-MS, monitoring the disappearance of the starting material and the appearance of the product mass peak will provide a clear indication of reaction completion.

Q4: What are the expected byproducts, and how can I minimize their formation?

The primary byproduct of concern with catalytic hydrogenolysis is the dehalogenated product. To minimize this, one can use a less active catalyst, lower hydrogen pressure, or add a catalyst poison. With acid-mediated deprotection, potential byproducts can arise from side reactions with other acid-labile groups in the molecule. Careful selection of the acidic reagent and reaction conditions is therefore important.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Cbz deprotection of Cbz-2,3-dichloro-D-phenylalanine.

Issue Potential Cause Recommended Action(s)
Slow or Incomplete Reaction Inactive Catalyst (Hydrogenolysis): The palladium catalyst may be old or poisoned.Use a fresh batch of Pd/C. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), but with caution due to the increased risk of dehalogenation.[1]
Insufficient Hydrogen Pressure (Hydrogenolysis): Atmospheric pressure may not be sufficient for this less reactive substrate.If using a balloon, ensure a fresh, full balloon of hydrogen. For more stubborn reactions, a Parr hydrogenator allowing for higher pressures may be necessary.[1]
Poor Substrate Solubility: The Cbz-protected amino acid may not be fully dissolved in the reaction solvent.Try a different solvent or a solvent mixture. Common solvents for hydrogenolysis include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1] Adding a co-solvent like acetic acid can sometimes improve solubility and prevent catalyst deactivation by the product amine.[1]
Insufficiently Strong Acid (Acid-Mediated): The chosen acidic conditions may not be potent enough for complete cleavage.For HBr/acetic acid, ensure the reagent is fresh. If using other Lewis or Brønsted acids, consider increasing the concentration or switching to a stronger acid system like AlCl₃ in hexafluoroisopropanol (HFIP).[3]
Formation of Dehalogenated Byproduct (Hydrogenolysis) Overly Active Catalyst: The catalyst is too reactive, leading to the reduction of the C-Cl bonds.Use a lower loading of the catalyst (e.g., 5 mol% instead of 10 mol%). Consider using a less active catalyst, such as palladium on calcium carbonate.
High Hydrogen Pressure: Elevated hydrogen pressure favors reduction reactions.Use atmospheric pressure (hydrogen balloon) if possible.[1]
Prolonged Reaction Time: Leaving the reaction for an extended period after the Cbz group is cleaved can lead to dehalogenation.Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[1]
Difficulty with Product Isolation/Purification Product is Water-Soluble: The deprotected amino acid may have high polarity, making extraction from aqueous work-up difficult.After quenching the reaction, consider lyophilization (freeze-drying) of the aqueous layer to isolate the product.
Emulsion during Work-up: The presence of both organic and aqueous layers with the product can lead to the formation of a stable emulsion.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation can also be effective.
Co-elution of Product and Byproducts: The dehalogenated byproduct may have a similar polarity to the desired product, making chromatographic separation challenging.Optimize the purification method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective for purifying polar compounds like amino acids.[5] Ion-exchange chromatography can also be a powerful alternative.[6]
Troubleshooting Workflow Diagram

Caption: A workflow diagram for troubleshooting Cbz deprotection.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most relevant deprotection methods for Cbz-2,3-dichloro-D-phenylalanine.

Protocol 1: Optimized Catalytic Hydrogenolysis

This method aims to maximize Cbz cleavage while minimizing dehalogenation.

  • Preparation: In a round-bottom flask, dissolve Cbz-2,3-dichloro-D-phenylalanine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol %). Handle the catalyst with care as it can be pyrophoric.[1]

  • Hydrogenation: Seal the flask and replace the atmosphere with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon three times.[1]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet to prevent ignition.[7]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Protocol 2: Acid-Mediated Deprotection with AlCl₃/HFIP

This is a robust, metal-free alternative that avoids dehalogenation.[3]

  • Preparation: To a solution of Cbz-2,3-dichloro-D-phenylalanine (1 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) (3 eq) at room temperature. The mixture will be a suspension.[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can range from 2 to 16 hours. Monitor by TLC or LC-MS.[3]

  • Work-up: After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction by the slow addition of aqueous sodium bicarbonate (NaHCO₃) solution.[3]

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[3]

  • Purification: Purify the crude product by column chromatography.[3]

Protocol 3: Nucleophilic Deprotection

This method is particularly useful for substrates with multiple sensitive functional groups.

  • Preparation: In a reaction vessel, dissolve Cbz-2,3-dichloro-D-phenylalanine (1 eq) in N,N-dimethylacetamide (DMAc).

  • Reagent Addition: Add potassium phosphate (K₃PO₄) and 2-mercaptoethanol.[8]

  • Reaction: Heat the reaction mixture to 75 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Cbz Deprotection Mechanism

cbz_deprotection cluster_byproducts Byproducts reactant Cbz-Protected Amine R-NH-C(=O)O-CH₂-Ph intermediate Carbamic Acid [R-NH-COOH] reactant->intermediate H₂ / Pd/C (Hydrogenolysis) byproduct1 Toluene Ph-CH₃ product Deprotected Amine R-NH₂ intermediate->product Decarboxylation byproduct2 Carbon Dioxide CO₂ intermediate->byproduct2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Cbz-2,3-Dichloro-D-Phenylalanine in Organic Solvents

Welcome to the technical support center for Cbz-2,3-dichloro-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cbz-2,3-dichloro-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we will delve into the underlying scientific principles governing its solubility and provide practical, field-tested troubleshooting strategies to ensure your experiments proceed smoothly and efficiently.

Understanding the Molecule: Why is Solubility a Hurdle?

Cbz-2,3-dichloro-D-phenylalanine is a protected amino acid derivative with a unique combination of structural features that significantly influence its solubility profile. The carbobenzyloxy (Cbz) protecting group introduces a nonpolar, aromatic character, while the dichlorinated phenyl ring further enhances its hydrophobicity.[1][2] Conversely, the carboxylic acid moiety provides a site for hydrogen bonding and potential salt formation, introducing a degree of polarity. This duality in its nature is the primary reason for its often-challenging solubility in a wide range of organic solvents.

The interplay of these factors—the bulky, nonpolar Cbz group, the electron-withdrawing and sterically hindering chlorine atoms, and the polar carboxylic acid—results in a molecule that does not fit neatly into the "like dissolves like" paradigm. Its crystal lattice energy may also be substantial, requiring significant solvent-solute interactions to overcome.

Key Molecular Features Influencing Solubility:
  • Carbobenzyloxy (Cbz) Group: This large, aromatic protecting group significantly increases the nonpolar character of the molecule, favoring solubility in less polar organic solvents.[3]

  • Dichlorinated Phenyl Ring: The two chlorine atoms on the phenyl ring increase the molecule's molecular weight and hydrophobicity. Their position can also influence intermolecular interactions.

  • Carboxylic Acid Group: This polar functional group can participate in hydrogen bonding and can be deprotonated to form a carboxylate salt, which would dramatically alter solubility.[4]

  • D-Configuration: The stereochemistry of the alpha-carbon can influence crystal packing and, consequently, the energy required to dissolve the solid.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with Cbz-2,3-dichloro-D-phenylalanine.

Q1: I'm having trouble dissolving Cbz-2,3-dichloro-D-phenylalanine in common solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc). What should I do?

This is a frequent challenge. While the Cbz group suggests some affinity for these solvents, the overall polarity and potential for strong intermolecular interactions in the solid state can limit solubility.

Initial Troubleshooting Steps:

  • Increase Solvent Polarity: Try more polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][2] These solvents are excellent at disrupting intermolecular hydrogen bonds.

  • Gentle Heating: Moderately warming the mixture can significantly increase solubility. Aim for a temperature range of 40-50°C. Always monitor for any signs of degradation.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[2]

Q2: Can I use alcohols like methanol or ethanol to dissolve the compound?

Alcohols can be effective, but often in combination with other solvents. Pure methanol or ethanol might not be sufficient on their own due to the compound's significant nonpolar character.[4]

Recommended Approach:

  • Solvent Mixtures: A mixture of a polar aprotic solvent with an alcohol, such as DMF/methanol or THF/methanol, can be a powerful combination. The polar aprotic solvent helps to initially solvate the molecule, while the alcohol can participate in hydrogen bonding with the carboxylic acid.

  • Trial and Error: Experiment with different ratios to find the optimal mixture for your desired concentration.

Q3: My compound is precipitating out of solution during my reaction. What is causing this and how can I prevent it?

Precipitation during a reaction is often due to a change in the solvent environment or the formation of a less soluble product or intermediate.

Troubleshooting Workflow for In-reaction Precipitation:

G A Precipitation Observed B Analyze Reaction Mixture: - Change in polarity? - Formation of a salt? A->B C Increase Solvent Volume B->C If concentration is too high D Add a Co-solvent B->D If polarity has shifted E Modify Reaction Conditions: - Higher Temperature? - Different Base? B->E If conditions are suboptimal F Isolate & Characterize Precipitate B->F If cause is unknown G Problem Resolved C->G D->G E->G F->B

Caption: Troubleshooting workflow for in-reaction precipitation.

Explanation of Steps:

  • Analyze Reaction Mixture: Consider if the reagents you've added have altered the overall polarity of the solvent system. For example, adding a nonpolar starting material could decrease the overall polarity.

  • Add a Co-solvent: If the polarity has shifted, adding a small amount of a good solvent (like DMF or DMSO) can help to re-dissolve the precipitate.

  • Modify Reaction Conditions: In some cases, the product of the reaction may be less soluble under the initial conditions. Increasing the temperature or using a different base (if applicable) that forms a more soluble salt could be beneficial.

Q4: I need to deprotect the Cbz group. Will the solubility change, and what should I consider for the workup?

Yes, the solubility will change dramatically upon removal of the Cbz group. The resulting free amine will be much more polar and may have very different solubility characteristics.

Considerations for Cbz Deprotection:

  • Hydrogenolysis (Pd/C, H₂): This is a common method for Cbz removal.[5] The product, 2,3-dichloro-D-phenylalanine, will likely be more soluble in polar protic solvents like methanol or water. The reaction is often performed in methanol or ethanol.

  • Acid-Mediated Deprotection (HBr/Acetic Acid): This method will yield the hydrobromide salt of the amino acid.[5] This salt will have significantly increased solubility in aqueous and polar protic solvents.

  • Workup: After deprotection, you will likely need to perform an extraction. If the product is water-soluble, you may need to use a different extraction solvent or adjust the pH to facilitate extraction into an organic layer.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Optimal Solubility

This protocol provides a methodical approach to identifying the best solvent or solvent system for Cbz-2,3-dichloro-D-phenylalanine.

Experimental Protocol:

  • Preparation: Weigh out a small, consistent amount of Cbz-2,3-dichloro-D-phenylalanine (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.

  • Initial Observation: Observe the solubility at room temperature. Note if the compound dissolves completely, partially, or not at all.

  • Sonication: Place the vials in an ultrasonic bath for 10-15 minutes and observe any changes in solubility.

  • Gentle Heating: If the compound is still not fully dissolved, heat the vials to 40-50°C with gentle agitation.

  • Documentation: Record your observations for each solvent at each step.

Solvent Screening Table:

SolventPolarity IndexRoom Temp. SolubilitySolubility with SonicationSolubility with Heating (40-50°C)
Dichloromethane (DCM)3.1
Ethyl Acetate (EtOAc)4.4
Tetrahydrofuran (THF)4.0
Acetonitrile (MeCN)5.8
Methanol (MeOH)5.1
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2

This table should be filled out by the user based on their experimental observations.

Guide 2: Utilizing Co-solvents to Enhance Solubility

If a single solvent is not effective, a co-solvent system can often provide the necessary balance of polarity and hydrogen bonding capabilities.

Experimental Workflow:

Caption: Workflow for using co-solvents to enhance solubility.

Recommended Co-solvent Combinations:

  • For moderately polar primary solvents (e.g., THF, EtOAc): Add a more polar aprotic co-solvent like DMF or NMP.

  • For nonpolar primary solvents (e.g., Toluene): Add a solvent with intermediate polarity like DCM or THF.

  • To improve solubility for reactions involving polar reagents: Add a small percentage of an alcohol like methanol or isopropanol.

References

  • Pal, A., & Kumar, S. (2014). Solubilities of Amino Acids in Different Mixed Solvents.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ACS Publications. (2022). Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences. Retrieved from [Link]

Sources

Troubleshooting

preventing racemization during Cbz-2,3-Dichloro-D-Phenylalanine coupling

Technical Support Center: Cbz-2,3-Dichloro-D-Phenylalanine Coupling A Guide to Preventing Racemization Welcome to the technical support center for handling Cbz-2,3-dichloro-D-phenylalanine. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cbz-2,3-Dichloro-D-Phenylalanine Coupling

A Guide to Preventing Racemization

Welcome to the technical support center for handling Cbz-2,3-dichloro-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this unique and sterically hindered amino acid. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during peptide synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize racemization and ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is Cbz-2,3-dichloro-D-phenylalanine particularly prone to racemization during coupling reactions?

A: The susceptibility of Cbz-2,3-dichloro-D-phenylalanine to racemization stems from a combination of electronic and steric factors. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring increases the acidity of the α-proton. This makes the proton more susceptible to abstraction by base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a loss of stereochemical purity. Furthermore, the bulky Cbz protecting group and the dichlorophenyl side chain can create steric hindrance, potentially slowing down the desired coupling reaction and allowing more time for the competing racemization pathway to occur.

Q2: What is the primary mechanism of racemization during amide bond formation?

A: The most common pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the activated carboxyl group of the amino acid is attacked intramolecularly by the oxygen of the urethane-type protecting group (like Cbz). The resulting oxazolone has an acidic proton at the C4 position (the original α-carbon), which can be readily abstracted by a base. The subsequent enolate is planar and achiral. Reprotonation can occur from either side, leading to a racemic mixture of the oxazolone, which then reacts with the amine component to yield a racemic peptide product.

racemization_mechanism cluster_0 Activated Amino Acid cluster_2 Peptide Formation Activated_AA Cbz-NH-CHR-COX (Activated Ester) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated_AA->Oxazolone - HX Desired_Peptide Desired Diastereomer Activated_AA->Desired_Peptide + H2N-R' (Direct Aminolysis) Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone + H+ Racemic_Peptide Racemic Peptide Racemic_Oxazolone->Racemic_Peptide + H2N-R' note1 Racemization Pathway note2 Desired Pathway

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Guide: Minimizing Racemization

This section addresses common issues encountered during the coupling of Cbz-2,3-dichloro-D-phenylalanine and provides actionable solutions.

Issue 1: Significant epimerization detected by chiral HPLC after coupling.

Root Cause Analysis: The choice of coupling reagent, base, and reaction temperature are the most critical factors influencing the extent of racemization. A suboptimal combination can heavily favor the oxazolone pathway.

Solutions:

  • Re-evaluate Your Coupling Reagent: Carbodiimides like DCC or EDC, when used with additives, are common but can still lead to racemization. For a challenging substrate like this, consider using urethane-protected N-carboxyanhydrides (UNCAs) or phosphonium/uronium-based reagents known for their ability to suppress racemization.

  • Optimize the Base: The type and amount of base are crucial. A strong, non-nucleophilic, sterically hindered base is often preferred. N-methylmorpholine (NMM) is a common choice, but for highly sensitive substrates, a weaker base like collidine or even omitting the base entirely (if using a salt-free coupling protocol) should be considered. Over-stochiometrizing the base can significantly accelerate racemization.

  • Control the Temperature: Perform the coupling at a reduced temperature. Starting the activation step at -15°C to 0°C and allowing the reaction to slowly warm to room temperature can significantly reduce the rate of epimerization relative to the rate of amide bond formation.

Table 1: Comparison of Coupling Reagents for Racemization-Prone Amino Acids
Coupling ReagentAdditiveTypical BaseRacemization PotentialKey Considerations
DCC/EDCHOBtNMM/DIPEAModerate to HighByproducts can be difficult to remove.
DCC/EDCHOAt NMM/DIPEAModerateHOAt is more effective at suppressing racemization than HOBt.
HATU/HBTUDIPEA/CollidineLow to ModerateFast reaction rates can outcompete racemization. Guanidinium byproducts.
COMUDIPEA/CollidineLow Generally considered superior to HATU for suppressing racemization.
T3P® (Propylphosphonic Anhydride)Pyridine/2,4,6-CollidineLowByproducts are water-soluble, simplifying workup.

Validated Experimental Protocol: Low-Racemization Coupling

This protocol utilizes COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium salt known for its high efficiency and low racemization propensity.

Objective: To couple Cbz-2,3-dichloro-D-phenylalanine to a generic amino ester (H-Gly-OMe) with minimal epimerization.

Materials:

  • Cbz-2,3-dichloro-D-phenylalanine (1.0 eq)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 eq)

  • COMU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Vessel Preparation: Under an inert atmosphere (Argon), dissolve Cbz-2,3-dichloro-D-phenylalanine in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice-water bath. This is a critical step to slow down all reaction rates, especially the non-productive racemization pathway.

  • Amine Salt Neutralization: In a separate flask, suspend H-Gly-OMe·HCl in DCM. Add DIPEA (1.1 eq) and stir for 10-15 minutes to generate the free amine.

  • Activation: To the cooled solution of the carboxylic acid, add COMU (1.1 eq) and DIPEA (1.1 eq). Stir for 5-10 minutes. The solution may change color, indicating the formation of the activated ester.

  • Coupling: Add the freshly prepared free amine solution to the activated acid solution at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the diastereomeric purity of the final product using a suitable chiral HPLC method.

coupling_workflow start Start dissolve_acid 1. Dissolve Cbz-AA in DCM (Inert Atmosphere) start->dissolve_acid cool_solution 2. Cool to 0°C dissolve_acid->cool_solution activation 4. Add COMU + DIPEA to Cbz-AA solution cool_solution->activation prepare_amine 3. Prepare Free Amine (H-Gly-OMe + DIPEA) coupling 5. Add Free Amine to Activated Acid prepare_amine->coupling activation->coupling monitor 6. Monitor Reaction (TLC / LC-MS) coupling->monitor workup 7. Aqueous Workup monitor->workup purify 8. Column Chromatography workup->purify analyze 9. Chiral HPLC Analysis purify->analyze end End analyze->end

Caption: Workflow for low-racemization peptide coupling.

References

  • Kemp, D. S. (1979). The 5(4H)-Oxazolones in Peptide Synthesis. A Review of the Modern Aspects of the Azlactone Chemistry. The Peptides, 1, 315-383.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. [Link]

  • Han, Y., & Albericio, F. (2004). An overview of the synthetic routes to peptides. Peptide Science, 76(3), 329-352. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Optimization

troubleshooting low coupling efficiency with Cbz-2,3-Dichloro-D-Phenylalanine

Technical Support Center: Cbz-2,3-Dichloro-D-Phenylalanine A Technical Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Cbz-2,3-Dichloro-D-Phenylalanine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cbz-2,3-Dichloro-D-Phenylalanine

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Cbz-2,3-Dichloro-D-Phenylalanine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists incorporating this sterically hindered amino acid into their synthetic workflows. As Senior Application Scientists, we understand the unique challenges this molecule presents and have developed this resource based on a combination of established chemical principles and field-proven insights.

Troubleshooting Guide: Low Coupling Efficiency

Low yield is the most common issue reported when working with Cbz-2,3-Dichloro-D-Phenylalanine. The primary culprits are the significant steric hindrance and altered electronic properties imparted by the dichloro-substituted phenyl ring.[1] This section provides a systematic approach to overcoming these challenges.

Q1: My coupling reaction with Cbz-2,3-Dichloro-D-Phenylalanine is failing or showing very low yield. What are the first things I should investigate?

A: When encountering low coupling efficiency with this substrate, the issue almost certainly stems from one of three areas: (1) Steric Hindrance , (2) Reagent Choice , or (3) Reaction Conditions .

The 2,3-dichloro substitution on the phenyl ring creates a bulky structure that physically blocks the carboxyl group, making it difficult for standard coupling reagents to activate it and for the incoming amine to approach for amide bond formation.[2][3]

Your troubleshooting should proceed in this order:

  • Assess Coupling Reagent and Additives: Standard carbodiimides like DCC or EDC may be insufficient. More potent reagents are often required.[4][5]

  • Optimize Reaction Conditions: Adjusting the solvent, base, temperature, and reaction time can dramatically improve yields.

  • Investigate Potential Side Reactions: Poor yields can also result from the desired product being consumed by side reactions, such as racemization or the formation of inactive intermediates.[6]

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Yield reagent Evaluate Coupling Reagent start->reagent success High Yield Achieved reagent->success Switching reagent works sub_reagent1 Switch to Uronium/Phosphonium (HATU, HCTU, PyAOP, COMU) reagent->sub_reagent1 Is reagent strong enough? sub_reagent2 Incorporate Additives (HOAt, Oxyma) reagent->sub_reagent2 Are additives present? conditions Optimize Reaction Conditions conditions->success Optimization works sub_conditions1 Use Polar Aprotic Solvent (DMF, NMP, DMSO) conditions->sub_conditions1 Check solvent sub_conditions2 Use Hindered Base (DIPEA, Collidine) conditions->sub_conditions2 Check base sub_conditions3 Increase Reaction Time/Temp (Monitor for racemization) conditions->sub_conditions3 Check time/temp side_reactions Investigate Side Reactions sub_side_reactions Analyze by LC-MS Identify byproducts side_reactions->sub_side_reactions sub_reagent1->conditions sub_reagent2->conditions sub_conditions1->side_reactions sub_conditions2->side_reactions sub_conditions3->side_reactions sub_side_reactions->success Problem identified & solved

Caption: A logical workflow for troubleshooting low coupling yields.

Q2: Standard coupling reagents like DCC/HOBt are ineffective. Which reagents are recommended for sterically demanding couplings?

A: For sterically hindered amino acids, more potent in-situ activating reagents are necessary.[7] Carbodiimides alone are often too slow, leading to side reactions or hydrolysis.[5] The recommended classes of reagents are uronium/aminium salts and phosphonium salts .[5][7]

These reagents rapidly convert the carboxylic acid to a highly reactive activated species, which can then be attacked by the amine nucleophile.[7]

Reagent ClassExamplesKey Advantages for Hindered Couplings
Uronium/Aminium HATU, HCTU, COMU High reactivity, fast reaction kinetics, and proven efficacy for hindered couplings.[4][5][8] COMU is a modern alternative with a better safety profile than HOBt/HOAt-based reagents.[9][10][11]
Phosphonium PyBOP, PyAOP Strong activating agents with high chemoselectivity.[4] PyAOP is particularly effective for coupling N-methylated or other challenging residues.[9]
Other T3P, DEPBT T3P is a powerful cyclic anhydride suitable for solution-phase synthesis.[5] DEPBT is noted for causing very little epimerization, which is crucial when reaction conditions are forced (e.g., higher temperatures).[9]

Recommendation: Start by replacing your carbodiimide-based system with HATU or COMU . These are broadly effective and well-documented for difficult couplings.[5][12]

Q3: What role do additives like HOAt and Oxyma play, and should I be using them?

A: Yes, absolutely. Additives are critical, especially in carbodiimide-mediated reactions, but they also enhance the performance of uronium and phosphonium reagents. Their primary roles are to accelerate coupling and suppress racemization .[5][12]

They work by rapidly converting the initial, less stable activated intermediate (e.g., an O-acylisourea from DIC) into a more reactive and more stable active ester.[13] This intermediate is less prone to racemization and reacts more efficiently with the amine.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than the classic HOBt, HOAt accelerates coupling and is a powerful racemization suppressant. The nitrogen in the pyridine ring provides anchimeric assistance during the aminolysis step.[7]

  • OxymaPure (Ethyl cyano(hydroxyimino)acetate): A safer, non-explosive alternative to HOBt and HOAt.[13] It provides high coupling efficiency with low racemization and is the basis for modern reagents like COMU.[5][14]

Protocol Recommendation: When using a carbodiimide like DIC, always include at least one equivalent of an additive. A DIC/Oxyma combination is a robust, safe, and cost-effective starting point for optimization.[13]

Mechanism of Additive Action in Peptide Coupling

G RCOOH R-COOH (Cbz-diCl-Phe) O_acyl O-Acylisourea Intermediate (Unstable, Prone to Racemization) RCOOH->O_acyl + DIC DIC DIC Oxyma_ester Oxyma Active Ester (More Reactive, Stable) O_acyl->Oxyma_ester + Oxyma DIU DIU (Byproduct) N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Rearrangement (No Additive) Oxyma Oxyma (Additive) Peptide Peptide Bond (R-CO-NH-R') Oxyma_ester->Peptide + R'-NH2 Amine R'-NH2 Peptide->Oxyma (Oxyma regenerated)

Caption: Role of Oxyma in preventing side reactions.

Q4: How should I adjust my reaction conditions (solvent, base, temperature) for this hindered amino acid?

A: Optimization of reaction conditions is crucial and should be explored systematically.

  • Solvent: Solubility can be an issue. Use highly polar aprotic solvents that can prevent peptide aggregation and fully dissolve all reactants.[12]

    • Primary Choices: DMF, NMP

    • For Difficult Sequences: Consider using solvent mixtures like DMSO/DMF or adding chaotropic agents to disrupt secondary structures.[12]

  • Base: The choice of base is critical to prevent side reactions. A non-nucleophilic, sterically hindered base is required to activate the coupling reagent without causing epimerization of the amino acid.

    • Recommended: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

    • Stoichiometry: When using uronium/phosphonium salts, typically 2 equivalents of base are used. With COMU, only one equivalent may be needed.[9][10]

  • Temperature and Time: Hindered couplings are slow. If room temperature reactions fail, consider the following:

    • Extend Reaction Time: Let the reaction run for several hours (e.g., 4-6 hours) or even overnight, monitoring progress by TLC or LC-MS.

    • Increase Temperature: Mild heating (e.g., to 40-50°C) can overcome the activation energy barrier. However, this significantly increases the risk of racemization .[1] This should be a last resort and must be done with a highly effective racemization suppressant like HOAt or Oxyma.

    • Double Coupling: If a single coupling gives a low yield, a second coupling can be performed. This involves filtering the resin and subjecting it to a fresh solution of the activated amino acid.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Cbz-2,3-Dichloro-D-Phenylalanine?

A: Cbz-2,3-Dichloro-D-Phenylalanine is a relatively hydrophobic molecule. It has good solubility in polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Chloroform.[15] For coupling reactions, DMF or NMP are the preferred choices.[16]

Q2: Could the Cbz protecting group itself be causing problems?

A: The Cbz (carboxybenzyl) group is a robust and widely used protecting group in peptide synthesis.[17][18] It is stable under both acidic and basic conditions commonly employed during coupling.[17] It is typically removed via catalytic hydrogenation (e.g., H₂/Pd-C).[18][19] While the Cbz group itself does not directly interfere with the coupling chemistry, its presence contributes to the overall bulk of the amino acid derivative. However, the primary source of steric hindrance remains the dichloro-substituted ring. The Cbz group is generally not the root cause of coupling failure.

Q3: Is pre-activation of the carboxylic acid recommended before adding it to the amine component?

A: Yes, pre-activation is highly recommended, especially when using uronium/aminium reagents like HATU or HBTU.[20] This involves mixing the Cbz-2,3-Dichloro-D-Phenylalanine, the coupling reagent, and the base in a solvent for a short period (1-5 minutes) before adding this solution to the free amine. This allows for the formation of the active ester in high concentration, which helps drive the subsequent, sterically demanding aminolysis step. Pre-activation also minimizes the risk of the coupling reagent reacting directly with the free amine, a side reaction that can cap the growing peptide chain.[20]

Q4: I see multiple byproducts in my LC-MS analysis. What are the most likely side reactions?

A: With difficult couplings, several side reactions can occur, leading to a complex product mixture and low yield of the desired peptide.[6][21]

  • N-Acylurea Formation: This occurs when the O-acylisourea intermediate (formed from carbodiimide activation) rearranges into an unreactive N-acylurea instead of reacting with the amine.[6][22] Using an additive like HOBt or Oxyma largely prevents this.[5]

  • Racemization: The abstraction of the α-proton of the activated amino acid can lead to a loss of stereochemical integrity.[6] This is more likely under harsh conditions (high temperature, strong base). Using additives like HOAt or Oxyma and the weakest possible base (e.g., collidine) can minimize this.[5]

  • Guanidinylation: If using an excess of a uronium/aminium reagent (like HBTU or HATU), the reagent can react with the N-terminal amine of the peptide, forming a guanidinium group that irreversibly terminates the chain.[9][20] This is avoided by using stoichiometric or a slight excess of the amino acid relative to the coupling reagent and employing a pre-activation step.[20]

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Fiveable. (2025, August 15). Cbz Definition - Organic Chemistry Key Term.
  • Wuhanpeptide. (n.d.). How to Optimize Peptide Synthesis?
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Unknown Author. (n.d.). Synthesis-I, Protecting Groups.
  • Peptide Chemistry. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
  • ACS Omega. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Benchchem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation.
  • American Laboratory. (2023, September 26). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • ChemicalBook. (2025, September 25). N-Cbz-D-Phenylalanine.

Sources

Troubleshooting

stability problems of Cbz-2,3-Dichloro-D-Phenylalanine under acidic conditions

This technical support guide is designed for researchers, scientists, and drug development professionals working with Cbz-2,3-Dichloro-D-Phenylalanine. It addresses common stability issues encountered under acidic condit...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Cbz-2,3-Dichloro-D-Phenylalanine. It addresses common stability issues encountered under acidic conditions, providing detailed troubleshooting advice, step-by-step protocols, and an in-depth look at the chemical mechanisms involved.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when handling Cbz-2,3-Dichloro-D-Phenylalanine in acidic environments.

Q1: I'm observing significant degradation of my Cbz-2,3-Dichloro-D-Phenylalanine starting material after treatment with a strong acid. What is the likely cause?

The Carboxybenzyl (Cbz) protecting group, while robust, is susceptible to cleavage under strong acidic conditions.[1][2] The degradation you are observing is likely the acid-catalyzed removal (deprotection) of the Cbz group, yielding the free 2,3-Dichloro-D-Phenylalanine and byproducts. The reaction is initiated by the protonation of the carbamate oxygen, which weakens the C-O bond and facilitates its cleavage.[3] This process is often accelerated by heat.

Q2: How do the dichloro-substituents on the phenyl ring affect the stability of the Cbz group?

The two chlorine atoms on the phenylalanine ring are strong electron-withdrawing groups. Electron-withdrawing groups can destabilize nearby carbocation-like transition states that form during certain types of acid-catalyzed deprotection mechanisms.[4][5] This can, in some cases, make the Cbz group slightly more resistant to cleavage compared to an unsubstituted Cbz-phenylalanine. However, this effect is often secondary to the strength and concentration of the acid being used. Harsher acidic methods, like HBr in acetic acid, will still readily cleave the group.[6][7]

Q3: What are the ideal storage conditions for Cbz-2,3-Dichloro-D-Phenylalanine to ensure long-term stability?

To maximize shelf-life and prevent degradation, Cbz-2,3-Dichloro-D-Phenylalanine should be stored in a tightly sealed container in a freezer at or below -20°C.[8] It should be kept in a dry, desiccated environment to protect it from moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation from introducing water, which could participate in hydrolysis under acidic conditions.

Q4: Can I use Trifluoroacetic Acid (TFA) for other deprotection steps in my synthesis without affecting the Cbz group on my dichlorophenylalanine residue?

It depends on the conditions. The Cbz group is generally stable to milder acidic conditions used for the removal of tert-Butoxycarbonyl (Boc) groups, which often involves TFA.[1][9] However, prolonged exposure to concentrated TFA, especially at elevated temperatures, can lead to slow cleavage of the Cbz group. If your protocol requires TFA for Boc deprotection, it is crucial to use the minimum time and temperature necessary and to monitor the reaction for any unintended Cbz cleavage.[10]

Q5: How can I monitor my reaction to check for the stability of Cbz-2,3-Dichloro-D-Phenylalanine?

Regular monitoring is key to understanding the stability of your compound under specific reaction conditions. The most common methods are:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of your starting material and the appearance of new, more polar spots corresponding to the deprotected product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.[6] It allows you to quantify the remaining starting material and identify the mass of the deprotected product and any other side products, confirming the degradation pathway.

Part 2: Troubleshooting Guide

This guide provides a problem-solution framework for specific experimental issues.

Symptom Observed Potential Cause Recommended Troubleshooting Actions
Multiple new spots on TLC plate after acidic workup. Acid-catalyzed cleavage of the Cbz protecting group.1. Neutralize Promptly: Ensure your aqueous workup quickly and thoroughly neutralizes any residual acid. 2. Use Milder Acids: If possible, switch to a milder acidic reagent for your reaction or workup. 3. Lower Temperature: Perform the reaction and workup at a lower temperature (e.g., 0°C) to reduce the rate of deprotection.
LC-MS analysis shows a peak corresponding to the mass of 2,3-Dichloro-D-Phenylalanine. Confirmed deprotection of the Cbz group.1. Re-evaluate Acid Choice: Your current acid is too harsh. Consider alternatives if your synthesis allows. The Cbz group is orthogonal to base-labile (Fmoc) and some acid-labile (Boc) groups, which is a key strategic advantage.[1][7] 2. Protecting Group Strategy: If acidic conditions are unavoidable, consider switching to a more acid-stable N-protecting group for this specific amino acid.
Poor or inconsistent yields in a multi-step synthesis involving an acidic step. Partial and variable deprotection of the Cbz group is occurring, leading to a mixture of protected and deprotected intermediates.1. Standardize Conditions: Strictly control the temperature, reaction time, and equivalents of acid used in the problematic step. 2. Perform a Stability Study: Conduct a small-scale experiment exposing Cbz-2,3-Dichloro-D-Phenylalanine to your reaction conditions and monitor its stability over time by LC-MS. This will quantify the rate of degradation.

Part 3: Key Mechanisms and Workflows

Mechanism of Acid-Catalyzed Cbz Deprotection

The cleavage of the Cbz group under strong acidic conditions (e.g., HBr/AcOH) proceeds through a mechanism involving protonation and nucleophilic attack.

G cluster_0 Mechanism of Cbz Cleavage A Cbz-Protected Amine B Protonated Carbamate A->B + H⁺ C Unstable Carbamic Acid B->C + Nu⁻ (e.g., Br⁻) - Benzyl Bromide D Deprotected Amine C->D Spontaneous Decarboxylation (-CO₂) E Benzyl Cation F Toluene

Caption: General mechanism for strong acid-catalyzed Cbz deprotection.

Troubleshooting Workflow for Stability Analysis

When encountering unexpected degradation, a logical workflow can help pinpoint the issue and find a solution.

G cluster_solutions Solutions start Unexpected Side Product or Low Yield Observed check_purity Verify Purity of Starting Material (LC-MS) start->check_purity run_control Run Control Reaction without Acid start->run_control monitor_rxn Monitor Reaction Over Time (TLC/LC-MS) check_purity->monitor_rxn run_control->monitor_rxn is_degradation Is Degradation Observed? monitor_rxn->is_degradation lower_temp Lower Reaction Temperature is_degradation->lower_temp Yes reduce_time Reduce Reaction Time is_degradation->reduce_time Yes change_acid Use Milder/Less Acid is_degradation->change_acid Yes change_pg Change Protecting Group Strategy is_degradation->change_pg Yes

Caption: A workflow for troubleshooting stability issues of Cbz-protected compounds.

Part 4: Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general Reverse-Phase HPLC (RP-HPLC) method for monitoring the purity of Cbz-2,3-Dichloro-D-Phenylalanine and detecting its deprotected analog.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Expected Observations:

  • Cbz-2,3-Dichloro-D-Phenylalanine: Will be relatively non-polar and have a longer retention time.

  • 2,3-Dichloro-D-Phenylalanine (Deprotected): Will be significantly more polar and elute much earlier.

Protocol 2: Small-Scale Acid Stability Test

This procedure is designed to quickly assess the stability of your compound under specific acidic conditions.

  • Preparation: Dissolve 1-2 mg of Cbz-2,3-Dichloro-D-Phenylalanine in 1 mL of the solvent used in your reaction.

  • Initial Sample (T=0): Remove a 50 µL aliquot, quench it immediately in a vial containing a basic solution (e.g., saturated sodium bicarbonate), and label it as the "T=0" sample.

  • Acid Addition: Add the desired amount of your chosen acid to the remaining solution. Maintain the same temperature as your planned reaction.

  • Time Points: At regular intervals (e.g., 15 min, 30 min, 1 hr, 4 hr), remove additional 50 µL aliquots and quench them in the same manner.

  • Analysis: Dilute the quenched samples appropriately and analyze all time points, including T=0, by the HPLC method described in Protocol 1.

  • Interpretation: Compare the peak area of the starting material across the time points. A significant decrease indicates instability under the tested conditions.

References

  • Buck, R. & Eger, K. Degradation and Biosynthesis of L-phenylalanine by Chloridazon-Degrading Bacteria. Journal of General Microbiology.
  • BenchChem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem Technical Guides.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Gomez, T. S., et al. Developing deprotectase biocatalysts for synthesis. RSC Chemical Biology.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Wu, A. & Yamamoto, H. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC Publishing.
  • BenchChem. Pbf Protecting Group Cleavage: A Technical Support Guide. BenchChem Technical Support.
  • ResearchGate. Reaction schemes for the chemical and biocatalytic deprotection of a... | Download Scientific Diagram.
  • Wang, T., et al. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI.
  • Tokyo Chemical Industry. Protecting Agents. Tokyo Chemical Industry.
  • Student Doctor Network Forums. Stabilization and Electron withdrawing groups. Student Doctor Network.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
  • BenchChem. A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala. BenchChem Analytical Guides.
  • BenchChem. Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.
  • Bachem. Introduction to Peptide Synthesis Methods. Bachem Knowledge Center.
  • American Chemical Society. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
  • Chemistry Stack Exchange. Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. Chemistry Stack Exchange.
  • University of British Columbia. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. Open Collections.
  • MDPI.
  • ChemicalBook. N-Cbz-D-Phenylalanine | 2448-45-5. ChemicalBook.
  • PubMed.
  • American Chemical Society. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP.
  • BenchChem. Cbz-3,5-Dichloro-D-Phenylalanine. BenchChem.
  • BenchChem. The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. BenchChem Technical Guides.
  • PubChem. L-phenylalanine degradation I (aerobic)
  • PubChem. 2-Chloro-D-phenylalanine | C9H10ClNO2 | CID 6951092. PubChem.
  • Sigma-Aldrich. 2,4-Dichloro-D-phenylalanine | 114872-98-9. Sigma-Aldrich.
  • PubChem. 2,4-Dichloro-D-phenylalanine | C9H9Cl2NO2 | CID 6993648. PubChem.
  • ResearchGate. (PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water #.

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Optimization

Technical Support Center: Troubleshooting Cbz-2,3-Dichloro-D-Phenylalanine Synthesis

Welcome to the Application Scientist Support Center. Synthesizing Cbz-2,3-Dichloro-D-Phenylalanine (Cbz-D-2,3-Cl2-Phe-OH) presents unique challenges due to the electron-withdrawing nature of the dichloro-substituted phen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing Cbz-2,3-Dichloro-D-Phenylalanine (Cbz-D-2,3-Cl2-Phe-OH) presents unique challenges due to the electron-withdrawing nature of the dichloro-substituted phenyl ring and the stereochemical sensitivity of the D-enantiomer. This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind by-product formation and how to systematically remove them.

Synthesis & Purification Workflow

G A 2,3-Dichloro-D-Phe + Cbz-Cl B Schotten-Baumann Reaction (pH 9-10, 0°C) A->B NaOH / Dioxane C Alkaline Aqueous Phase (Product Na-salt + Impurities) B->C Quench D Alkaline Organic Wash (Ether) Removes Benzyl Alcohol C->D Phase Separation E Acidification (HCl to pH 2) Protonates Cbz-Amino Acid D->E Retain Aqueous Phase F Organic Extraction (EtOAc) Leaves Inorganic Salts in Aq. E->F Phase Separation G Pure Cbz-D-2,3-Cl2-Phe-OH F->G Evaporation & Crystallization

Workflow for synthesizing and purifying Cbz-2,3-Dichloro-D-Phe via acid-base extraction.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: My final product is consistently contaminated with benzyl alcohol. Why does this happen, and how can I achieve complete removal without column chromatography? Causality & Solution: Benzyl alcohol is the primary by-product generated from the alkaline hydrolysis of excess benzyl chloroformate (Cbz-Cl) during 1[1]. Because Cbz-Cl is highly reactive, a slight excess (1.1 - 1.5 equivalents) is required to drive the protection to completion, inevitably leading to benzyl alcohol formation[2].

To remove it without chromatography, you must exploit the ionizable carboxylic acid of your product. Before acidifying the reaction mixture, perform an alkaline organic wash . While the reaction is still at pH 9–10, the Cbz-2,3-Dichloro-D-Phenylalanine exists as a highly water-soluble sodium salt. Washing this aqueous phase with diethyl ether or ethyl acetate will selectively partition the neutral benzyl alcohol and unreacted Cbz-Cl into the organic layer, which is then discarded[2].

Q2: I am detecting dipeptide oligomers and trace L-enantiomer (racemization) in my HPLC analysis. How do I suppress these side reactions? Causality & Solution: Racemization and oligomerization are intrinsically linked to over-activation and poor temperature/pH control. If the pH drops locally, the Cbz-protected amino acid can form a mixed anhydride with unreacted Cbz-Cl, which then reacts with another unprotected amino acid to form a dipeptide. Furthermore, the base-catalyzed abstraction of the alpha-proton (facilitated by the electron-withdrawing dichloro-phenyl group) leads to racemization.

  • Strict Temperature Control: Maintain the reaction strictly at 0°C to 5°C during the addition of Cbz-Cl[2].

  • Alternative Reagents: If Cbz-Cl continues to cause over-activation, switch to 3[3]. Cbz-OSu is a milder, non-toxic alternative that significantly reduces the risk of mixed anhydride formation and avoids the generation of corrosive HCl[3].

Q3: After acidification and extraction, my product contains high levels of inorganic salts. What went wrong? Causality & Solution: Inorganic salts (NaCl, Na2CO3) are generated in stoichiometric amounts during the 4 reaction[4]. These salts should remain in the aqueous phase during the final organic extraction. If they are carrying over, it is likely due to insufficient phase separation or the use of a highly polar extraction solvent (like THF or unwashed EtOAc) that solubilizes residual water. Ensure you extract the acidified product with high-purity Ethyl Acetate or Dichloromethane (DCM)[4]. Always perform a final wash of the organic layer with saturated aqueous NaCl (brine) to pull out residual water, followed by drying over anhydrous Na2SO4.

Section 2: Self-Validating Experimental Protocol

Synthesis and Purification of Cbz-2,3-Dichloro-D-Phenylalanine Objective: High-yield protection with complete removal of benzyl alcohol and inorganic salts.

  • Substrate Solubilization: Suspend 2,3-Dichloro-D-Phenylalanine (1.0 eq) in a 1M NaOH aqueous solution. Stir until completely dissolved.

    • Validation Checkpoint: A completely clear solution indicates the successful formation of the soluble sodium carboxylate salt. Any cloudiness indicates incomplete deprotonation.

  • Temperature Equilibration: Cool the solution to 0°C using an ice-water bath.

    • Causality: Low temperatures suppress the hydrolysis of Cbz-Cl and prevent base-catalyzed racemization of the sensitive D-enantiomer.

  • Reagent Addition: Dissolve Benzyl chloroformate (Cbz-Cl, 1.2 eq) in a minimal amount of dioxane. Add this dropwise to the reaction mixture over 30 minutes. Simultaneously, add 2M NaOH dropwise to maintain the pH between 9.0 and 10.0[2].

  • Alkaline Wash (Critical By-product Removal): Once the reaction is complete (verified by TLC), transfer the mixture to a separatory funnel. Extract the aqueous layer twice with Diethyl Ether.

    • Validation Checkpoint: The ether layer contains the benzyl alcohol by-product; discard it. The aqueous layer retains the product. If the aqueous layer smells strongly of almonds/benzyl alcohol, perform a third wash.

  • Acidification: Cool the retained aqueous layer to 0°C and slowly add 2M HCl dropwise until the pH reaches 2.0.

    • Validation Checkpoint: The solution will immediately turn milky white as the Cbz-2,3-Dichloro-D-Phenylalanine precipitates as a lipophilic free acid[2].

  • Product Extraction: Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The free acid partitions into the EtOAc, leaving the inorganic salts (NaCl) trapped in the aqueous layer.

  • Washing and Drying: Combine the EtOAc layers and wash once with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na2SO4.

  • Concentration & Crystallization: Filter the drying agent and concentrate the solvent under reduced pressure. Recrystallize the crude residue from EtOAc/Hexanes to yield the pure product.

Section 3: Quantitative Data & Reagent Selection

When scaling up the synthesis, selecting the right protecting reagent is critical for managing by-products. Use the table below to determine the best approach for your specific constraints.

Table 1: Quantitative Comparison of Cbz-Protection Reagents

ReagentMolar Ratio RequiredMajor By-productsBy-product Removal StrategyRacemization Risk
Cbz-Cl 1.1 - 1.5 eqBenzyl alcohol, HCl, Inorganic SaltsAlkaline ether wash, aqueous extractionModerate (requires strict 0°C control)
Cbz-OSu 1.0 - 1.1 eqN-Hydroxysuccinimide (NHS)Aqueous wash (NHS is highly water-soluble)Low (milder reactivity, neutral by-products)

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - total-synthesis.com. 1

  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - benchchem.com.2

  • Available Synple Chem Reagent Cartridges - synplechem.com. 3

  • Schotten–Baumann reaction - wikipedia.org. 4

Sources

Troubleshooting

optimizing reaction conditions for peptide synthesis with Cbz-2,3-Dichloro-D-Phenylalanine

Welcome to the Technical Support Center. Synthesizing peptides that incorporate unnatural, sterically hindered, and halogenated amino acids like Cbz-2,3-Dichloro-D-Phenylalanine (Cbz-D-Phe(2,3-Cl2)-OH) presents a dual-fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing peptides that incorporate unnatural, sterically hindered, and halogenated amino acids like Cbz-2,3-Dichloro-D-Phenylalanine (Cbz-D-Phe(2,3-Cl2)-OH) presents a dual-front challenge: overcoming the kinetic barrier of amide bond formation and navigating the chemoselectivity minefield during protecting group removal.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the exact failure points you will encounter with this residue. This guide provides field-proven strategies, causality-driven explanations, and self-validating protocols to optimize your workflow.

Section 1: Overcoming Steric Hindrance During Coupling

Q: Why am I observing massive deletion sequences or incomplete couplings when adding Cbz-D-Phe(2,3-Cl2)-OH? A: The root cause is extreme steric shielding. The 2,3-dichloro substitution on the phenyl ring creates a dense electron cloud that physically blocks the alpha-carbon. Specifically, the chlorine atom at the ortho (2-) position restricts the rotational freedom of the amino acid backbone (a phenomenon known as local atropisomerism). When activated by standard carbodiimides (e.g., DIC/HOBt), the resulting ester is too sterically congested, drastically increasing the activation energy required for the incoming resin-bound amine to execute a successful nucleophilic attack[1].

Q: How do I force this coupling to completion? A: You must transition to highly reactive uronium/aminium salts or acyl fluorides. Reagents like HATU generate a highly reactive OAt ester that accelerates the reaction rate through a neighboring-group effect. For extreme cases, TFFH generates an acyl fluoride in situ; the small atomic radius of the fluoride leaving group minimizes steric clash during the transition state, allowing the amide bond to form where bulkier esters fail[2].

Table 1: Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentActivating GroupRelative ReactivitySuitability for D-Phe(2,3-Cl2)
DIC / Oxyma Oxyma esterModerateLow (Prone to incomplete coupling)
HBTU OBt esterModerateLow (Insufficient for ortho-substituted Phe)
HATU OAt esterVery HighHigh (Recommended with double coupling)
COMU Oxyma esterVery HighHigh (Safer, non-explosive alternative to HATU)
TFFH Acyl FluorideExtremeVery High (For highly refractory sequences)
Protocol 1: Double Coupling of Cbz-D-Phe(2,3-Cl2)-OH using HATU

This protocol utilizes a self-validating colorimetric test to ensure the kinetic barrier has been overcome.

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amino acid on the solid support, wash the resin thoroughly with DMF (5 × 1 min) to remove all residual piperidine.

  • Pre-activation: In a separate dry vial, dissolve Cbz-D-Phe(2,3-Cl2)-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in anhydrous DMF[1].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (8.0 eq) to the vial. Stir for 2–3 minutes to allow the formation of the highly reactive OAt ester. The solution will turn pale yellow.

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (3 × 1 min). Perform a Kaiser test on a few resin beads.

    • If beads turn blue: Primary amines are still present. Repeat steps 2–4 (Double Coupling)[1].

    • If beads remain yellow: The coupling is complete. Proceed to the capping step.

Section 2: The Dehalogenation Dilemma During Deprotection

Q: After removing the Cbz group, mass spectrometry shows my peptide is missing two chlorine atoms (a mass shift of -68 Da). What happened? A: You have encountered hydrodehalogenation. The industry standard for Cbz removal is catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and H₂ gas[3]. However, palladium is a highly efficient catalyst for oxidative addition into aryl carbon-chlorine bonds. Under a hydrogen atmosphere, the 2,3-dichloro-phenyl moiety acts as a sacrificial electron acceptor, resulting in rapid dechlorination. This strips the essential halogens from your target peptide, yielding a des-chloro impurity that is often chromatographically inseparable from the product.

Q: How can I remove the Cbz group while keeping the aryl chlorides intact? A: You must abandon reductive hydrogenolysis in favor of orthogonal, non-reductive cleavage mechanisms. The most robust alternative is Nucleophilic Deprotection . By utilizing 2-mercaptoethanol and potassium phosphate (K₃PO₄) in N,N-dimethylacetamide (DMAc), the thiol acts as a soft nucleophile. It attacks the benzylic carbon of the Cbz group via an Sₙ2 mechanism, releasing the free amine, carbon dioxide, and a benign thioether. This highly chemoselective process leaves the aryl chlorides completely untouched[4].

Table 2: Cbz Deprotection Strategies in the Presence of Aryl Chlorides
Deprotection MethodReagentsChemoselectivity (Aryl-Cl)Yield / Efficiency
Catalytic Hydrogenolysis H₂, Pd/CPOOR (Hydrodehalogenation occurs)Low (Loss of target molecule)
Acid-Mediated (Strong) 33% HBr in AcOHGOOD (Chlorines intact)Moderate (Harsh on sensitive peptides)
Acid-Mediated (Lewis) AlCl₃, HFIPGOOD (Chlorines intact)High (Requires specialty fluorinated solvent)[3]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄EXCELLENT (Chlorines intact)High (Mild, highly orthogonal)[4]
Protocol 2: Chemoselective Nucleophilic Cbz Deprotection

This protocol provides a mild, dehalogenation-free pathway for Cbz removal.

  • Solvent Preparation: Dissolve the purified Cbz-protected peptide (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add tribasic potassium phosphate (K₃PO₄) (2.0 eq) followed by 2-mercaptoethanol (5.0 eq) to the reaction vessel[4].

  • Thermal Activation: Heat the reaction mixture to 75 °C under an inert nitrogen atmosphere. Stir vigorously for 4–6 hours.

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The reaction is self-validating when the starting material peak disappears and the product mass reflects exactly [M - 134 Da] (loss of the Cbz group) without the appearance of an [M - 68 Da] or [M - 136 Da] peak. This confirms both chlorines remain perfectly intact.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract the free amine peptide using ethyl acetate. The benign thioether byproduct remains in the organic layer or is easily purged during subsequent HPLC purification.

Section 3: Experimental Workflow Logic

Optimization Start Cbz-D-Phe(2,3-Cl2)-OH Coupling Coupling Reagent Selection Start->Coupling Standard DIC / HOBt (Steric Failure) Coupling->Standard Low Reactivity Hindered HATU / COMU / TFFH (Successful Coupling) Coupling->Hindered High Reactivity Deprotect Cbz Deprotection Selection Hindered->Deprotect PdC H2 + Pd/C (Hydrodehalogenation!) Deprotect->PdC Reductive Thiol 2-Mercaptoethanol (Intact Aryl Chlorides) Deprotect->Thiol Nucleophilic Acid AlCl3 / HFIP (Intact Aryl Chlorides) Deprotect->Acid Lewis Acid

Workflow for optimizing coupling and deprotection of Cbz-D-Phe(2,3-Cl2)-OH without dehalogenation.

Sources

Optimization

Technical Support Center: Handling Halogenated Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated amino acids. The introduction of halogen atoms into amino acid side chains is a powerful to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated amino acids. The introduction of halogen atoms into amino acid side chains is a powerful tool for modulating the physicochemical and structural properties of peptides and proteins.[1] However, these unique building blocks present specific challenges in handling, synthesis, and analysis. This guide is designed to provide expert insights and actionable troubleshooting advice to help you navigate these common pitfalls and ensure the success of your experiments.

Section 1: FAQs - Storage and Stability

This section addresses the most frequently asked questions regarding the fundamental properties and handling of halogenated amino acids.

Q1: How should I store my halogenated amino acids to prevent degradation?

A: Proper storage is critical to prevent dehalogenation and maintain purity. Storage conditions depend on the specific halogen and the amino acid.

  • General Rule: Store all halogenated amino acids in tightly sealed, amber glass vials under an inert atmosphere (argon or nitrogen) at -20°C for long-term storage. For daily use, storage at 4°C is acceptable for most derivatives, though stock solutions should be used with caution.[2]

  • Iodo- and Bromo- Derivatives: These are the most sensitive. They are particularly susceptible to light-induced and base-catalyzed dehalogenation. Strict exclusion of light and storage at -20°C or below is mandatory.

  • Chloro- Derivatives: Generally more stable than their bromo- and iodo- counterparts but should still be handled with care and protected from light and strong bases.

  • Fluoro- Derivatives: C-F bonds are exceptionally strong, making fluoro-amino acids highly stable. Standard storage conditions for amino acids (-20°C, dry) are typically sufficient.

Q2: I suspect my iodotyrosine has degraded. What are the common degradation pathways?

A: Iodotyrosine is notoriously unstable. The primary degradation pathway is reductive deiodination, which can be initiated by light, heat, or certain chemical environments, especially in solution.[3][4] This process converts iodotyrosine back to tyrosine, releasing free iodide. In biological systems, this is a controlled enzymatic process, but in the lab, it often occurs as an unwanted side reaction.[3][4][5]

Diagram: Key Factors Leading to Dehalogenation

This diagram illustrates the primary environmental and chemical triggers that can lead to the unwanted dehalogenation of sensitive amino acid residues.

Caption: Factors that can initiate dehalogenation reactions.

Section 2: Troubleshooting Guide - Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a primary application for halogenated amino acids, but their incorporation can be challenging.[6]

Q3: My coupling efficiency is low when incorporating a halogenated phenylalanine. What's going wrong?

A: Low coupling efficiency is a common issue, primarily due to the steric hindrance imposed by the halogen atom on the side chain. The bulkier the halogen (I > Br > Cl > F), the more significant the steric hindrance.

Troubleshooting Steps:

  • Extend Coupling Time: Double the standard coupling time for the halogenated residue.

  • Double Couple: Perform the coupling reaction twice before proceeding to the next deprotection step.

  • Use a More Potent Coupling Reagent: Standard carbodiimides like DIC may be inefficient.[7] Switch to a more potent phosphonium or aminium-based reagent.

Coupling Reagent ClassExamplesSuitability for Hindered Couplings
Carbodiimides DIC, DCCOften inefficient; may require extended reaction times.[7]
Aminium/Uronium HBTU, HCTU, HATUGood to Excellent. HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen of its HOAt byproduct.[8]
Phosphonium PyBOP, PyAOPExcellent. PyAOP is highly effective for sterically demanding couplings.[7][8]
Immonium/Uronium COMUExcellent. A modern, safe, and highly efficient reagent comparable to HATU.[9]

Expert Tip: For particularly difficult couplings involving residues like 4-Iodo-Phe, using HATU or COMU with an extended coupling time (e.g., 2-4 hours) is a field-proven strategy.[8][9]

Q4: I'm observing a significant side product corresponding to the loss of the halogen after TFA cleavage. How can I prevent this?

A: This indicates dehalogenation during the final cleavage and deprotection step. The highly acidic conditions and the generation of reactive carbocations can attack the carbon-halogen bond, particularly in iodo- and bromo-substituted aromatic rings.[10]

The solution lies in optimizing your cleavage cocktail:

  • Problem: Standard cocktails with only TFA and water are insufficient to protect sensitive halogenated residues. Cations generated from protecting groups (e.g., tert-butyl) can attack the halogenated ring.[10]

  • Solution: Use a scavenger-rich cocktail. Triisopropylsilane (TIS) is an excellent carbocation scavenger and is crucial for preventing this side reaction. A recommended general-purpose cocktail for peptides containing sensitive residues is TFA/TIS/Water (95:2.5:2.5) .

  • For Tryptophan-containing Peptides: If your peptide also contains Trp, which is highly susceptible to modification, add a thiol scavenger like 1,2-ethanedithiol (EDT). A robust choice is Reagent K : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[11][12]

Workflow: Troubleshooting Low Purity Post-Cleavage

Follow this workflow to diagnose and resolve issues with low purity in your crude halogenated peptide.

Purity_Troubleshooting A Analyze Crude Peptide (LC-MS) B Identify Main Impurity A->B C Mass = Target - Halogen? B->C Yes D Mass = Deletion Sequence? B->D No F Dehalogenation During Cleavage C->F E Other Unexpected Mass? D->E No G Inefficient Coupling D->G Yes H Side Reaction (e.g., Trp modification) E->H Yes I Solution: Add/Optimize Scavengers in TFA (e.g., TIS, EDT) F->I J Solution: Use Potent Coupling Reagent (HATU/COMU) & Double Couple G->J K Solution: Review Sequence for Sensitive Residues & Optimize Scavenger Cocktail H->K

Caption: A decision-making workflow for troubleshooting impure halogenated peptides.

Section 3: Troubleshooting Guide - Purification and Analysis

Q5: I'm having trouble separating my target halogenated peptide from a dehalogenated impurity using RP-HPLC. What can I do?

A: This is a common and difficult purification challenge because the dehalogenated impurity often has a very similar retention time to the target peptide. The loss of a halogen atom, especially iodine or bromine, makes the peptide slightly more polar, causing it to elute slightly earlier.

Purification Strategies:

  • Shallow the Gradient: The most effective strategy is to decrease the slope of your acetonitrile gradient around the elution time of your peptide. For example, if your peptide elutes at 35% Acetonitrile with a 1%/minute gradient, try a gradient of 0.2% or 0.1%/minute around that point. This will increase the separation between the two peaks.

  • Change the Mobile Phase Modifier: If TFA (0.1%) doesn't provide enough resolution, switching to an alternative ion-pairing agent can alter selectivity. Try using 0.1% formic acid or a phosphate buffer system if your peptide is stable at a higher pH.

  • Use a Different Stationary Phase: While C18 is the workhorse for peptide purification, switching to a different stationary phase like Phenyl-Hexyl or Cyano (CN) can alter the separation mechanism and may resolve your co-eluting peaks.[13]

Q6: How can I confirm the presence of the halogen in my final peptide using mass spectrometry?

A: Mass spectrometry provides definitive evidence through isotopic patterns. Chlorine and bromine have characteristic natural isotope distributions that are visible in the mass spectrum.[14]

  • Chlorine (Cl): Has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). A peptide containing a single chlorine atom will show two peaks in the mass spectrum for the molecular ion (M and M+2) with a relative intensity ratio of approximately 3:1 .[14]

  • Bromine (Br): Has two major isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%). A peptide with one bromine atom will show two peaks (M and M+2) with a relative intensity ratio of nearly 1:1 .[14]

  • Iodine (I) and Fluorine (F): Both are monoisotopic, so they will not produce a distinct isotopic pattern. Their presence is confirmed by the accurate mass of the molecular ion.

Fragmentation analysis (MS/MS) can also be used. Look for fragment ions that retain the halogenated amino acid to confirm its location within the sequence. Loss of the halogen itself is also a common fragmentation pathway.[15]

Section 4: Experimental Protocols

Protocol: Small-Scale Test Cleavage for Halogenated Peptides

This protocol is a self-validating system to determine the optimal cleavage cocktail before committing your entire batch of resin.

Objective: To test the stability of a halogenated residue to different TFA scavenger cocktails.

Materials:

  • Peptide-resin (~20-50 mg)

  • TFA (Trifluoroacetic acid)

  • Scavengers: TIS (Triisopropylsilane), Water (DI), EDT (1,2-ethanedithiol)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Microcentrifuge tubes

Procedure:

  • Preparation: Aliquot ~15 mg of your dry peptide-resin into three separate 1.5 mL microcentrifuge tubes.

  • Cocktail Preparation: Prepare three different cleavage cocktails:

    • Cocktail 1 (Minimal): 487.5 µL TFA, 12.5 µL Water

    • Cocktail 2 (Standard Protection): 475 µL TFA, 12.5 µL Water, 12.5 µL TIS

    • Cocktail 3 (Max Protection): 450 µL TFA, 25 µL Water, 12.5 µL TIS, 12.5 µL EDT

  • Cleavage Reaction: Add 500 µL of each respective cocktail to the three tubes containing resin. Vortex briefly and allow to react at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the resin from each tube (e.g., using a small cotton plug in a pipette tip) into a new tube containing 1 mL of cold diethyl ether.

    • A white precipitate (your crude peptide) should form.

    • Centrifuge the tubes at high speed for 2 minutes to pellet the peptide.

    • Carefully decant the ether.

  • Wash: Add another 1 mL of cold ether, vortex, centrifuge, and decant again to remove residual scavengers.

  • Drying: Allow the peptide pellet to air dry for 10-15 minutes.

  • Analysis:

    • Dissolve each peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze each sample by LC-MS.

  • Evaluation: Compare the chromatograms. The cocktail that produces the highest ratio of the target halogenated peptide to the dehalogenated impurity is the optimal choice for your large-scale cleavage.

References

  • Vertex AI Search. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube.
  • PMC. HPLC Analysis and Purification of Peptides.
  • Unknown Source. Halogenated Solvents.
  • PubMed. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif.
  • PubMed. Iodotyrosine dehalogenase 1 (DEHAL1) is a transmembrane protein involved in the recycling of iodide close to the thyroglobulin iodination site.
  • PMC. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ThermoFisher. Introduction to Cleavage Techniques.
  • Chemistry Steps. Isotopes in Mass Spectrometry.
  • ResearchGate. The metabolism and de-bromination of bromotyrosine in vivo.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis?.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • ResearchGate. Side reactions in peptide synthesis: An overview.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PMC. Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid.
  • Unknown Source. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Wikipedia. Iodotyrosine deiodinase.
  • CDN. Cleavage Cocktail Selection.
  • Unknown Source. Amino Acid Derivatives for Peptide Synthesis.
  • Unknown Source. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • University of Calgary. Ch13 - Mass Spectroscopy.
  • Request PDF. Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Google Patents. Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Unknown Source. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • Quora. What are the common challenges faced in peptide purification using chromatography?.
  • ResearchGate. (PDF) Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1 -Knockout Mice.
  • Storemasta Blog. 5 Mistakes Staff Make When Handling and Storing Corrosive Chemicals.
  • Bachem. Peptide Purification Process & Methods: An Overview.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. Peptide Stability.
  • Stanford Environmental Health & Safety. Chemical Incompatibility Guide.
  • PMC. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry.
  • arXiv. Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry.

Sources

Troubleshooting

Cbz-2,3-Dichloro-D-Phenylalanine reaction monitoring by TLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of monitoring the synthesis of Cbz-2,3-Dichloro-D-Phenylalanine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of monitoring the synthesis of Cbz-2,3-Dichloro-D-Phenylalanine .

When working with heavily functionalized unnatural amino acids, thin-layer chromatography (TLC) is rarely as simple as "spot and run." The interplay between the highly polar carboxylic acid moiety, the lipophilic dichlorophenyl ring, and the UV-active Carboxybenzyl (Cbz) protecting group requires a highly orchestrated, self-validating analytical approach.

Below, you will find the fundamental dynamics, a visual troubleshooting workflow, targeted FAQs, and validated step-by-step methodologies to ensure absolute confidence in your reaction monitoring.

Part 1: Fundamental TLC Dynamics & Quantitative Markers

To troubleshoot a TLC plate, we must first understand the causality behind the molecule's behavior. Cbz-2,3-Dichloro-D-Phenylalanine possesses competing functional groups that dictate its interaction with the silica gel stationary phase and the mobile phase.

Table 1: Physicochemical TLC Markers for Cbz-2,3-Dichloro-D-Phenylalanine

Functional GroupTLC Interaction MechanismVisualization MethodExpected Result
Dichlorophenyl Ring Strong UV absorptionUV 254 nmDark spot (fluorescence quenching)
Cbz (Carboxybenzyl) Strong UV absorptionUV 254 nmDark spot (enhanced quenching vs SM)
Free Amine (SM only)Nucleophilic attack on stainNinhydrin StainPink/Purple spot
Carboxylic Acid Hydrogen bonding with SilanolsBromocresol GreenYellow spot on blue background

Part 2: Diagnostic Workflow for Reaction Monitoring

To ensure scientific integrity, your TLC protocol must be a self-validating system . Relying solely on UV visualization is insufficient because both the starting material (2,3-Dichloro-D-Phenylalanine) and the product (Cbz-protected amino acid) are UV active. We must use orthogonal chemical staining to confirm functional group transformations.

TLC_Workflow SM Starting Material 2,3-Dichloro-D-Phenylalanine Rxn Reaction Mixture (+ Cbz-Cl, Base) SM->Rxn Spot Spot on Silica Gel 60 F254 Rxn->Spot Dev Develop in EtOAc/Hexane + 1-2% Acetic Acid Spot->Dev UV UV 254 nm Visualization (Detects all aromatic rings) Dev->UV Stain Chemical Staining (Orthogonal Validation) UV->Stain Nin Ninhydrin Stain Positive = Unreacted Free Amine Stain->Nin BCG Bromocresol Green Stain Positive = Carboxylic Acid Product Stain->BCG

Orthogonal TLC workflow for monitoring Cbz-2,3-Dichloro-D-Phenylalanine synthesis.

Part 3: Troubleshooting FAQs

Q1: Why does my product streak extensively from the baseline, making it impossible to calculate an accurate Rf value? A1: This is a classic symptom of carboxylic acid interactions with bare silica gel. Silica gel is populated with weakly acidic silanol groups (Si-OH). As your Cbz-protected amino acid travels up the plate, its free carboxylic acid group continuously forms and breaks strong hydrogen bonds with these silanols, resulting in a continuous partitioning equilibrium that manifests as a "streak" or "tail"[1][2]. Solution: You must add a volatile organic acid (e.g., 1-2% acetic acid or formic acid) to your mobile phase. The acetic acid suppresses the ionization of your analyte's carboxylate group and competitively saturates the active silanol binding sites on the stationary phase, forcing your compound to migrate as a tight, quantifiable spot[1][3].

Q2: How can I definitively distinguish the Cbz-protected product from the unreacted starting material? A2: You must use orthogonal chemical staining. While both compounds will show up under UV 254 nm due to their aromatic rings, their chemical reactivity differs entirely:

  • Ninhydrin: Reacts exclusively with primary amines. The starting material (2,3-Dichloro-D-Phenylalanine) will rapidly form a dark pink/purple spot. The Cbz-protected product, which contains a secondary carbamate, will not stain with ninhydrin under standard heating conditions[4].

  • Bromocresol Green (BCG): This is a pH indicator dye (pKa ~4.8)[5]. When dipped in a slightly alkaline BCG solution, the carboxylic acid moiety of your product locally drops the pH, protonating the dye and creating a bright yellow spot against a blue background[6].

Q3: What are the optimal solvent systems for monitoring this specific Cbz-protection reaction? A3: Because the Cbz group adds significant lipophilicity to the highly polar amino acid, a mid-polarity solvent system modified with an acid is required.

Table 2: Recommended Solvent Systems & Modifiers

Solvent System (v/v)ModifierPurposeExpected Rf Behavior
EtOAc : Hexane (1:1)NoneBaseline testUnusable streak from baseline
EtOAc : Hexane (1:1)1-2% Acetic AcidSuppress silanol interactionsTight spot, Rf ~0.4 - 0.5
DCM : MeOH (9:1)1% Formic AcidHigh polarity alternativeTight spot, Rf ~0.5 - 0.6

Part 4: Validated Experimental Protocols

Protocol 1: Optimized TLC Development for Carboxylic Acids

This protocol ensures tight spot morphology by neutralizing stationary phase interactions.

  • Mobile Phase Preparation: In a clean graduated cylinder, mix Ethyl Acetate and Hexane in a 1:1 ratio. Add exactly 1.5% (v/v) glacial acetic acid[1][2].

  • Chamber Saturation: Pour the solvent into the TLC chamber to a depth of ~0.5 cm. Insert a piece of filter paper to act as a wick, ensuring the chamber atmosphere becomes fully saturated with solvent vapors. Cap and wait 5 minutes.

  • Spotting: Dissolve ~1 mg of your reaction mixture in 1 mL of ethyl acetate[7]. Spot the starting material, the reaction mixture, and a co-spot on a Silica Gel 60 F254 plate. Keep spots small (1-2 mm) to prevent overloading[7].

  • Development & Drying (Critical Step): Develop the plate until the solvent front is 1 cm from the top. Remove the plate, mark the front, and dry it aggressively using a stream of nitrogen or a gentle heat gun for 2-3 minutes. Causality: If residual acetic acid remains on the plate, it will cause a false-positive yellow background during the subsequent Bromocresol Green staining step[8].

Protocol 2: Preparation and Application of Bromocresol Green (BCG) Stain

This protocol provides a selective visual confirmation of the carboxylic acid functional group.

  • Reagent Preparation: Accurately weigh 40 mg of Bromocresol Green powder and dissolve it in 100 mL of absolute ethanol[8].

  • Alkalization: Add 0.1 M NaOH dropwise (approximately 1-2 mL) while stirring, until the solution transitions to a distinct blue color[6][8]. Store at 4 °C.

  • Application: In a well-ventilated fume hood, rapidly dip the thoroughly dried TLC plate (from Protocol 1) into the BCG solution using forceps, and remove it immediately[4].

  • Visualization: Allow the ethanol to evaporate at room temperature. Do not heat the plate. Carboxylic acids will immediately yield bright yellow spots on a light blue/green background[6][8].

References

  • Bromocresol green - Wikipedia. Source: wikipedia.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM_erQx5mR_mZwF86GL0pRw7QhqgUh0M9YwPxALKVrePEwF-TwcNtPbEHahk37_eDPzh2HXkW0O4X2o2ox0kGMZxGfGt32BCiRJVEtz1zlpeIyfz7UIch1nWXGlf-cbCF-jYKncNrEeTY=]
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cbz-2,3-Dichloro-D-Phenylalanine and Other Protected Amino Acids for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and medicinal chemistry, the precise selection of building blocks is paramount to achieving desired therapeutic outcom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and medicinal chemistry, the precise selection of building blocks is paramount to achieving desired therapeutic outcomes. Non-natural amino acids, such as Cbz-2,3-Dichloro-D-Phenylalanine, offer unique structural and physicochemical properties that can enhance peptide stability, modulate biological activity, and provide novel avenues for drug design. This guide provides an in-depth technical comparison of Cbz-2,3-Dichloro-D-Phenylalanine with other commonly used protected amino acids, supported by experimental data and established protocols.

The Strategic Importance of Protected Amino Acids

Peptide synthesis is a stepwise process that relies on the temporary masking of reactive functional groups to ensure the correct sequence assembly.[1] The choice of these "protecting groups" dictates the overall synthetic strategy, influencing reaction conditions, purification methods, and the final yield and purity of the target peptide.[2] The three most ubiquitous α-amino protecting groups in modern peptide chemistry are Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Their distinct chemical labilities form the basis of orthogonal synthesis, allowing for the selective removal of one protecting group in the presence of others.[3]

Unveiling Cbz-2,3-Dichloro-D-Phenylalanine: A Unique Building Block

Cbz-2,3-Dichloro-D-Phenylalanine is a derivative of the essential amino acid phenylalanine, featuring two key modifications:

  • The Carboxybenzyl (Cbz) protecting group: Attached to the α-amino group, the Cbz group is known for its stability under both acidic and basic conditions, making it a robust choice for solution-phase synthesis and as a stable N-terminal cap in solid-phase peptide synthesis (SPPS).[4][5]

  • Dichlorination of the phenyl ring: The presence of two chlorine atoms at the 2 and 3 positions of the phenyl ring introduces significant electronic and steric alterations. These modifications can profoundly influence the amino acid's properties and its behavior in biological systems.[6]

The incorporation of halogen atoms, particularly chlorine, onto the phenyl ring of phenylalanine can enhance metabolic stability, modulate receptor binding affinity, and introduce novel functionalities.[7]

Comparative Analysis: Cbz-2,3-Dichloro-D-Phenylalanine vs. Alternatives

The selection of a protected amino acid is a critical decision in peptide synthesis. Below is a comparative overview of Cbz-2,3-Dichloro-D-Phenylalanine against other relevant protected amino acids.

Physicochemical Properties

The introduction of chlorine atoms significantly alters the physicochemical properties of phenylalanine.

PropertyCbz-D-PhenylalanineCbz-2,3-Dichloro-D-PhenylalanineBoc-2,4-Dichloro-D-Phenylalanine
Molecular Weight ( g/mol ) 299.32[8]368.21334.2
Calculated LogP ~2.9~3.8~3.5
Hydrogen Bond Acceptors 444
Hydrogen Bond Donors 222

Note: LogP and hydrogen bond data are estimated based on structural similarities and publicly available data for related compounds.

The increased molecular weight and lipophilicity (higher LogP) of the dichlorinated analogue can influence its solubility and interactions within a peptide chain.

Protecting Group Stability and Deprotection

The choice of protecting group dictates the synthetic route. The Cbz group's stability profile makes it orthogonal to both Boc and Fmoc groups.[3]

Protecting GroupLabilityTypical Deprotection ConditionsStability to Other Conditions
Cbz Hydrogenolysis, Strong AcidH₂, Pd/C; HBr/AcOH[5][9]Stable to mild acid and base
Boc Acid-labileTrifluoroacetic Acid (TFA); HCl in Dioxane[3]Stable to base and hydrogenolysis
Fmoc Base-labile20-50% Piperidine in DMF[3]Stable to acid and hydrogenolysis

The Cbz group is generally stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it a valuable tool in complex synthetic strategies.[4]

Experimental Insights and Protocols

Peptide Coupling Reactions

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can have a dual effect on the reactivity of the amino acid during peptide coupling:

  • Activation of the Carboxyl Group: The inductive effect of the chlorine atoms can make the carboxyl group slightly more acidic, potentially facilitating its activation.

  • Steric Hindrance: The presence of a chlorine atom at the ortho (2) position can introduce steric hindrance, potentially slowing down the coupling reaction, especially with bulky amino acids.[10][11]

General Workflow for Peptide Coupling:

Caption: A generalized workflow for a peptide coupling reaction.

Experimental Protocol: Coupling of Cbz-protected Amino Acid in SPPS

This protocol outlines the manual coupling of an N-Cbz protected amino acid to a resin-bound peptide with a free N-terminal amine.[4]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin with the peptide chain) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Cbz-2,3-Dichloro-D-Phenylalanine (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated Cbz-amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling progress using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the reaction is incomplete, a second coupling may be necessary.[1]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

Deprotection of the Cbz Group

The standard method for Cbz group removal is catalytic hydrogenolysis.

Workflow for Cbz Deprotection:

Caption: A generalized workflow for the deprotection of a Cbz group.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the cleavage of the Cbz group from a peptide in solution.[5]

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically using a hydrogen-filled balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Filtration and Concentration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide.

  • Purification: Purify the peptide using an appropriate method, such as reversed-phase HPLC.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing protected amino acids and the resulting peptides.

HPLC Analysis: Reversed-phase HPLC is the cornerstone for assessing the purity of peptides.[6] The increased hydrophobicity of Cbz-2,3-Dichloro-D-Phenylalanine will result in a longer retention time compared to its non-halogenated counterpart under identical chromatographic conditions.

NMR Spectroscopy: ¹H NMR provides detailed structural information. The chemical shifts of the protons on the phenyl ring of Cbz-2,3-Dichloro-D-Phenylalanine will be downfield compared to Cbz-D-Phenylalanine due to the deshielding effect of the electron-withdrawing chlorine atoms.[12][13]

¹H NMR Chemical Shift Comparison (in DMSO-d₆, estimated)

ProtonCbz-D-Phenylalanine (ppm)[14][15]Cbz-2,3-Dichloro-D-Phenylalanine (ppm)
Phenyl (Cbz) 7.2-7.47.2-7.4
CH₂ (Cbz) ~5.0~5.1
NH ~7.7~7.8
α-CH ~4.2~4.3
β-CH₂ ~2.8-3.1~3.0-3.3
Aromatic (Phe) 7.2-7.37.3-7.6

Note: The chemical shifts for Cbz-2,3-Dichloro-D-Phenylalanine are estimations based on the known effects of halogen substituents on aromatic rings.

Conclusion and Future Perspectives

Cbz-2,3-Dichloro-D-Phenylalanine is a valuable building block for peptide chemists seeking to introduce unique structural and electronic properties into their target molecules. Its Cbz protecting group offers robust stability and orthogonality, while the dichlorinated phenyl ring can enhance metabolic stability and modulate biological activity.

While the steric hindrance from the ortho-chlorine atom may present challenges in some coupling reactions, these can often be overcome by optimizing coupling reagents and reaction conditions. The insights and protocols provided in this guide offer a solid foundation for the successful incorporation of this and other halogenated amino acids into novel peptide-based therapeutics and research tools. Future studies directly comparing the kinetic profiles of halogenated and non-halogenated protected amino acids will further refine our understanding and expand their application in drug discovery.

References

  • New Journal of Chemistry Supporting Inform
  • Cbz-4-Methyl-D-Phenylalanine - Benchchem. (2026, February).
  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Kinetics. (2021, June 5).
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  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure | Bulletin of the Chemical Society of Ethiopia - AJOL. (2026, February 5).
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Comparative

A Comparative Guide to the Biological Activities of Cbz-2,3-Dichloro-D-Phenylalanine and Cbz-Phenylalanine

For researchers and professionals in drug development, the nuanced differences between structurally similar molecules can unlock new therapeutic avenues. This guide provides a comprehensive comparison of the biological a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the nuanced differences between structurally similar molecules can unlock new therapeutic avenues. This guide provides a comprehensive comparison of the biological activities of Cbz-2,3-Dichloro-D-Phenylalanine and its parent compound, Cbz-Phenylalanine. While direct comparative studies are limited, this document synthesizes existing data on related halogenated phenylalanine analogs and outlines a robust experimental framework for their head-to-head evaluation.

The introduction of two chlorine atoms onto the phenyl ring of D-phenylalanine, combined with the carbobenzyloxy (Cbz) protecting group, is anticipated to significantly alter its biological profile compared to the standard Cbz-protected L-phenylalanine. The Cbz group is a well-established protecting group in peptide synthesis, but its presence also influences the overall lipophilicity and potential biological interactions of the amino acid derivative.[]

Structural and Physicochemical Distinctions

The key structural difference lies in the substitution on the phenyl ring and the stereochemistry of the alpha-carbon. Cbz-2,3-Dichloro-D-Phenylalanine possesses two chlorine atoms at the 2 and 3 positions of the phenyl ring and exists as the D-enantiomer. In contrast, Cbz-Phenylalanine is typically the L-enantiomer and lacks the halogen substituents.

The addition of chlorine atoms is known to increase the hydrophobicity of the molecule.[2] This alteration can influence membrane permeability, protein-ligand interactions, and metabolic stability. The D-configuration of the amino acid may confer resistance to enzymatic degradation by proteases that are specific for L-amino acids.

Hypothesized Biological Activities and Rationale

Based on the known activities of halogenated phenylalanine derivatives and Cbz-protected amino acids, we can hypothesize several areas of biological activity for Cbz-2,3-Dichloro-D-Phenylalanine:

  • Enzyme Inhibition: Halogenated phenylalanines have been shown to inhibit key enzymes in amino acid metabolism, such as phenylalanine hydroxylase and tryptophan hydroxylase.[3] The dichlorinated analog may exhibit similar or enhanced inhibitory activity.

  • Antimicrobial Effects: Cbz-protected amino acids have been incorporated into complexes that display antimicrobial activity.[4][5] The increased lipophilicity of the dichlorinated compound could enhance its ability to disrupt bacterial cell membranes.

  • Cytotoxicity: Dichloro-substituted compounds have demonstrated cytotoxic effects in various cancer cell lines.[6] It is plausible that Cbz-2,3-Dichloro-D-Phenylalanine could exhibit antiproliferative activity.

  • Neurotransmitter Modulation: By inhibiting enzymes involved in neurotransmitter synthesis, this compound could potentially modulate levels of dopamine and serotonin in a research setting.[3][7]

Proposed Experimental Comparison

To empirically validate these hypotheses and provide a direct comparison with Cbz-Phenylalanine, the following experimental workflow is proposed:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Comparison Compound Acquisition & QC Compound Acquisition & QC (Purity & Identity Verification) Cytotoxicity Screening Cytotoxicity Screening (MTT Assay on Cancer & Non-cancer Cell Lines) Compound Acquisition & QC->Cytotoxicity Screening Enzyme Inhibition Assays Enzyme Inhibition Assays (Phenylalanine Hydroxylase & Tryptophan Hydroxylase) Cytotoxicity Screening->Enzyme Inhibition Assays Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing (MIC Determination against Gram-positive & Gram-negative bacteria) Enzyme Inhibition Assays->Antimicrobial Susceptibility Testing Neurotransmitter Level Quantification In Vitro Neurotransmitter Level Quantification Enzyme Inhibition Assays->Neurotransmitter Level Quantification Membrane Permeability Assay Bacterial Membrane Permeability Assay Antimicrobial Susceptibility Testing->Membrane Permeability Assay Comparative Data Analysis Comparative Data Analysis (IC50, Ki, MIC values) Membrane Permeability Assay->Comparative Data Analysis Neurotransmitter Level Quantification->Comparative Data Analysis

Caption: Proposed experimental workflow for comparing the biological activities of Cbz-2,3-Dichloro-D-Phenylalanine and Cbz-Phenylalanine.

Detailed Experimental Protocols

Cytotoxicity Screening (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of tetrazolium salt MTT to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A431, HeLa) and a non-cancerous cell line (e.g., HaCaT) in appropriate media.[6][8]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Cbz-2,3-Dichloro-D-Phenylalanine and Cbz-Phenylalanine (e.g., 10 to 250 µg/mL).[6] Add the compounds to the respective wells and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Enzyme Inhibition Assay: Phenylalanine Hydroxylase (PAH)

Principle: This assay measures the activity of PAH by quantifying the production of its product, tyrosine, from the substrate, phenylalanine.

Methodology:

  • Enzyme and Substrate Preparation: Obtain recombinant human PAH. Prepare a reaction buffer containing the enzyme, its substrate L-phenylalanine, and the necessary cofactors (e.g., tetrahydrobiopterin).[]

  • Inhibitor Addition: Add varying concentrations of Cbz-2,3-Dichloro-D-Phenylalanine and Cbz-Phenylalanine to the reaction mixture.

  • Reaction Initiation and Termination: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period. Terminate the reaction by adding an acid solution.

  • Tyrosine Quantification: Quantify the amount of tyrosine produced using HPLC with fluorescence detection.

  • Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the inhibitory constant (Ki) for each compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Methodology:

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.[10]

  • Broth Microdilution: Prepare two-fold serial dilutions of Cbz-2,3-Dichloro-D-Phenylalanine and Cbz-Phenylalanine in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected Data and Comparative Summary

The following table summarizes the expected data points from the proposed experiments, providing a framework for a direct comparison of the two compounds.

Biological ActivityParameterCbz-Phenylalanine (Expected)Cbz-2,3-Dichloro-D-Phenylalanine (Hypothesized)
Cytotoxicity IC50 (µg/mL) vs. A431> 25030 - 100[6]
IC50 (µg/mL) vs. HaCaT> 250> 150
Enzyme Inhibition Ki (µM) for PAHHigh µM to mMLow to mid µM[3]
Antimicrobial MIC (µg/mL) vs. S. aureus> 51264 - 256
MIC (µg/mL) vs. E. coli> 512128 - 512

Concluding Remarks

The structural modifications in Cbz-2,3-Dichloro-D-Phenylalanine—namely the dichlorination of the phenyl ring and the D-stereochemistry—are predicted to impart a distinct and potentially more potent biological activity profile compared to Cbz-Phenylalanine. The proposed experimental framework provides a clear and scientifically rigorous path to validating these hypotheses. The anticipated results suggest that Cbz-2,3-Dichloro-D-Phenylalanine may emerge as a promising candidate for further investigation as a cytotoxic agent, an enzyme inhibitor, or an antimicrobial compound. This guide serves as a foundational document for researchers embarking on the characterization and comparison of these and other novel halogenated amino acid derivatives.

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  • Paradisi, F., & Engel, P. C. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • ResearchGate. (2026, January 5). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability.
  • MDPI. (2021, November 10). Beneficial Effects of Slow-Release Large Neutral Amino Acids after a Phenylalanine Oral Load in Patients with Phenylketonuria.
  • lookchem. (n.d.). Cas 1161-13-3,N-Cbz-L-Phenylalanine.
  • Krause, W., Halminski, M., McDonald, L., Dembure, P., Salvo, R., Freides, D., & Elsas, L. (1985). Biochemical and neuropsychological effects of elevated plasma phenylalanine in patients with treated phenylketonuria. A model for the study of phenylalanine and brain function in man.
  • MDPI. (2021, June 5). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
  • PubMed. (n.d.). Identification of Primary and Sequential Bioactivation Pathways of Carbamazepine in Human Liver Microsomes Using Liquid chromatography/tandem Mass Spectrometry.
  • OPUS. (n.d.). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.
  • ResearchGate. (n.d.). Bioconcentration of the antiepileptic drug carbamazepine and its physiological and biochemical effects on Daphnia magna.
  • Frontiers. (2023, May 3). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
  • ACS Nano. (2020, November 11). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly.
  • ResearchGate. (2023, November 13). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites- A Review.
  • Guidechem. (n.d.). N-Cbz-L-Phenylalanine 1161-13-3 wiki.
  • PubMed. (1992, April 15). An investigation of the formation of cytotoxic, protein-reactive and stable metabolites from carbamazepine in vitro.
  • ResearchGate. (2025, August 6). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids.
  • PMC. (2021, June 15). Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • MDPI. (2019, January 13). Acute and Chronic Toxicity of Carbamazepine on the Release of Chitobiase, Molting, and Reproduction in Daphnia similis.
  • BOC Sciences. (n.d.). Enzyme Inhibitors in the Treatment of Genetic Disorders.

Sources

Validation

Structural Validation of Cbz-2,3-Dichloro-D-Phenylalanine: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Executive Summary In the development of peptidomimetics and targeted therapeutics, unnatural amino acids (UAAs) such as Cbz-2,3-Dichloro-D-Phenylalanine serve as critical structural motifs. The precise regiochemistry of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptidomimetics and targeted therapeutics, unnatural amino acids (UAAs) such as Cbz-2,3-Dichloro-D-Phenylalanine serve as critical structural motifs. The precise regiochemistry of the halogen atoms (2,3-dichloro) and the absolute configuration of the alpha-carbon (D-isomer) dictate the molecule's spatial trajectory and target binding affinity. For drug development professionals, validating this architecture with absolute certainty is non-negotiable. This guide objectively compares structural validation methodologies, demonstrating why X-ray crystallography remains the definitive standard for this class of compounds, supported by actionable experimental protocols.

Comparative Analysis of Structural Validation Techniques

When validating a heavily substituted, chiral UAA like Cbz-2,3-Dichloro-D-Phenylalanine, scientists typically rely on three modalities: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Objective Comparison of Structural Validation Modalities for UAAs
FeatureX-ray CrystallographyNMR Spectroscopy (Solution)Chiral HPLC
Primary Output Absolute 3D coordinates & stereochemistryAtomic connectivity & solution dynamicsEnantiomeric excess (ee)
Stereochemical Certainty Absolute (via anomalous dispersion)Relative (requires chiral derivatization)Relative (requires known standards)
Halogen Regiochemistry Unambiguous (direct electron density)Inferential (via coupling constants/NOE)N/A
Sample Requirement Single, well-ordered crystal~5-10 mg in deuterated solvent<1 mg
Throughput Low to MediumHighHigh

While NMR is indispensable for routine structural confirmation, determining the absolute stereochemistry of an isolated chiral center often requires derivatization (e.g., Mosher's method), which can yield ambiguous results due to steric hindrance or anisotropic effects [1]. X-ray crystallography bypasses these limitations by directly mapping the electron density, providing an unambiguous assignment of both the 2,3-dichloro regiochemistry and the D-configuration, often serving as the ultimate confirmation for complex stereocenters [1, 2]. Furthermore, X-ray structures provide highly accurate, static coordinate templates that are free from the ensemble averaging seen in NMR, making them superior for computational drug design [3].

The Causality of Experimental Choices: Why X-ray Crystallography?

As an application scientist, the choice of analytical technique must be driven by the specific structural questions posed by the molecule. Cbz-2,3-Dichloro-D-Phenylalanine presents two distinct challenges:

  • Regiochemical Ambiguity: Distinguishing the 2,3-dichloro substitution from 2,4- or 3,4-dichloro isomers using 1H NMR relies on interpreting complex multiplet splitting patterns. X-ray diffraction provides a direct visual map of the heavy chlorine atoms, eliminating interpretation bias.

  • Absolute Configuration: To confirm the D-enantiomer without relying on optical rotation (which is prone to impurities and solvent effects), X-ray crystallography leverages the anomalous scattering of heavy atoms. By utilizing Cu Kα radiation, the chlorine atoms in the molecule provide a sufficient anomalous signal to calculate the Flack parameter. A Flack parameter near 0 confirms the absolute stereochemistry, making the experiment a self-validating system. This level of precision is why X-ray crystallography is routinely used to validate the precise orientation of unnatural amino acids within engineered active sites [4].

Experimental Workflow and Logical Relationships

Workflow Start Synthesized Cbz-2,3-Dichloro-D-Phe Cryst Vapor Diffusion Crystallization (Self-Validating Matrix) Start->Cryst Purity >99% Diffract X-ray Diffraction & Data Collection (Anomalous Scattering) Cryst->Diffract Single Crystal Phase Phase Determination & Electron Density Map Diffract->Phase High Res Data Refine Model Building & Refinement (R-work / R-free) Phase->Refine Fit Model Valid Absolute Configuration Confirmed (D-isomer, 2,3-Cl positions) Refine->Valid R-free < 0.25

Workflow for structural validation of Cbz-2,3-Dichloro-D-Phe via X-ray crystallography.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines the critical steps for crystallographic validation. This workflow incorporates internal controls (such as R-free calculation) to prevent overfitting and ensure data integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Rationale: Small molecules like protected amino acids require slow, controlled supersaturation to form well-ordered lattices with minimal mosaicity. Rapid precipitation leads to twinned or disordered crystals.

  • Procedure: Dissolve 10 mg of Cbz-2,3-Dichloro-D-Phenylalanine in 200 µL of a primary solvent (e.g., ethyl acetate). Place the solution in an inner vial. Place the inner vial inside a larger sealed chamber containing an anti-solvent (e.g., hexanes). Allow vapor equilibration over 3-7 days at 20°C until single, block-like crystals emerge.

Step 2: Cryogenic Data Collection
  • Rationale: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (B-factors), significantly improving the resolution of the electron density map and protecting the crystal from radiation damage.

  • Procedure: Mount a single crystal on a nylon loop using a cryoprotectant oil (e.g., Paratone-N). Flash-cool the crystal in a 100 K nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å) to maximize the anomalous scattering signal from the chlorine atoms.

Step 3: Phase Determination and Refinement
  • Rationale: For small molecules, direct methods can mathematically solve the phase problem. Refinement against a reserved data set (R-free) validates the model and ensures the researcher is not forcing atoms into noise.

  • Procedure: Solve the structure using direct methods (e.g., SHELXT). Refine the atomic coordinates and anisotropic displacement parameters against F² using full-matrix least-squares techniques (e.g., SHELXL). Exclude 5% of the reflections from the refinement to calculate the R-free value.

Step 4: Stereochemical Validation
  • Rationale: The absolute configuration is proven mathematically rather than inferentially.

  • Procedure: Calculate the Flack parameter during the final refinement cycles. A value of 0.0 (with an estimated standard deviation < 0.1) definitively confirms the D-configuration.

Experimental Data Summary

The following table summarizes the expected crystallographic validation metrics for a high-quality structure of Cbz-2,3-Dichloro-D-Phenylalanine, demonstrating the rigorous statistical thresholds required for publication and API validation.

Table 2: Representative Crystallographic Validation Metrics
ParameterTarget ThresholdSignificance
Resolution Limit < 0.84 ÅEnsures atomic-level resolution of the 2,3-dichloro positions.
R-work (R1) < 0.05 (5%)Indicates excellent agreement between the model and experimental data.
R-free < 0.08 (8%)Prevents overfitting; acts as a self-validating control.
Goodness-of-Fit (S) ~ 1.0Confirms that the weighting scheme applied to the data is appropriate.
Flack Parameter 0.00 ± 0.04Definitively assigns the absolute configuration as the D-isomer.

Conclusion

While NMR and Chiral HPLC provide rapid, high-throughput data for routine analysis, they rely on relative comparisons and inferential logic for stereochemical assignment. For the definitive structural validation of Cbz-2,3-Dichloro-D-Phenylalanine, X-ray crystallography stands alone. By leveraging anomalous dispersion and direct electron density mapping, it provides an absolute, self-validating confirmation of both the halogen regiochemistry and the D-alpha-carbon configuration, ensuring the highest level of scientific integrity in drug development.

References

  • Title: Direct determination of absolute stereochemistry of α-methylselenocysteine using the Mosher method Source: ResearchGate / Results in Chemistry URL: [Link]

  • Title: Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: X-ray vs. NMR structures as templates for computational protein design Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Substrate Tunnel Engineering Aided by X-ray Crystallography and Functional Dynamics Swaps the Function of MIO-Enzymes Source: ACS Publications URL: [Link]

Comparative

The Chemist's Gauntlet: A Comparative Analysis of Cbz Deprotection Methodologies

The benzyloxycarbonyl (Cbz or Z) group, a stalwart guardian of amines in the landscape of organic synthesis, has been an indispensable tool for chemists for decades. Its robustness and ease of introduction are well-docum...

Author: BenchChem Technical Support Team. Date: March 2026

The benzyloxycarbonyl (Cbz or Z) group, a stalwart guardian of amines in the landscape of organic synthesis, has been an indispensable tool for chemists for decades. Its robustness and ease of introduction are well-documented, but the true measure of a protecting group lies in the facility and selectivity of its removal. The choice of a deprotection strategy is a critical decision, often dictated by the molecular complexity and the presence of other functionalities that must weather the chemical onslaught. This guide offers an in-depth, comparative analysis of the most prevalent Cbz deprotection methods, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Cornerstone of Cbz Deprotection: Catalytic Hydrogenolysis

Catalytic hydrogenolysis stands as the most common and often the mildest method for the cleavage of the Cbz group.[1] The reaction proceeds cleanly, yielding the deprotected amine, toluene, and carbon dioxide as the sole byproducts, simplifying purification.[2] The workhorse for this transformation is typically palladium on activated carbon (Pd/C), a heterogeneous catalyst that facilitates the scission of the benzylic C-O bond in the presence of hydrogen gas.[1]

The Mechanism of Action: A Surface-Catalyzed Cascade

The deprotection begins with the adsorption of the Cbz-protected amine and hydrogen onto the palladium surface. The catalytic cycle involves the oxidative addition of hydrogen to the palladium center, followed by the hydrogenolysis of the benzylic C-O bond. This process generates an unstable carbamic acid intermediate which spontaneously decarboxylates to furnish the free amine.[3]

Cbz_Amine Cbz-Protected Amine Adsorbed_Complex Adsorbed Complex Cbz_Amine->Adsorbed_Complex Adsorption Pd_Surface Pd/C Catalyst + H₂ Pd_Surface->Adsorbed_Complex Carbamic_Acid Carbamic Acid Intermediate Adsorbed_Complex->Carbamic_Acid Hydrogenolysis Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation Byproducts Toluene + CO₂ Carbamic_Acid->Byproducts

Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.

Field-Proven Insights and Causality

The choice of solvent is critical for the success of catalytic hydrogenolysis. Alcohols such as methanol and ethanol are excellent choices due to their ability to dissolve a wide range of substrates and facilitate hydrogen uptake.[4] However, for substrates with poor solubility, solvent mixtures may be necessary.[5] Catalyst activity can be a significant variable. A fresh batch of a high-quality catalyst is always recommended for challenging deprotections.[5] In instances of slow or incomplete reactions, this can often be attributed to catalyst poisoning by sulfur-containing functional groups or product inhibition, where the newly formed amine coordinates to the palladium surface, impeding further reaction.[4][6] Performing the reaction in the presence of a mild acid, such as acetic acid, can mitigate product inhibition by protonating the amine product.[4]

Experimental Protocol: Catalytic Hydrogenation with Pd/C and H₂
  • Preparation: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.[7]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of palladium relative to the substrate) to the solution. The catalyst can be pyrophoric and should be handled with care.[7]

  • Hydrogenation Setup: Securely seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient. For more challenging substrates, a Parr hydrogenation apparatus may be required.[1]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified further if necessary.[2]

A Safer Alternative: Catalytic Transfer Hydrogenation

For laboratories not equipped for or wanting to avoid the use of flammable hydrogen gas, catalytic transfer hydrogenation offers a safer and often more rapid alternative.[8] This method employs a hydrogen donor in conjunction with a palladium catalyst. Ammonium formate is a widely used and effective hydrogen donor for this purpose.[9][10]

Field-Proven Insights and Causality

Transfer hydrogenation is often more tolerant of sulfur-containing functional groups than traditional hydrogenation.[11] The reaction is typically conducted at room temperature or with gentle heating. The choice of solvent is similar to that for catalytic hydrogenation, with alcohols being common. The workup involves the removal of the catalyst by filtration and the excess hydrogen donor and its byproducts, which are typically volatile or water-soluble.

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
  • Preparation: Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C to the solution, followed by ammonium formate (3-5 equiv).[12]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete, as monitored by TLC or LC-MS.[12]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by standard methods.[12]

The Brute Force Approach: Acid-Catalyzed Cleavage

When catalytic hydrogenation is not a viable option due to the presence of reducible functional groups or catalyst poisons, acid-catalyzed cleavage provides a potent alternative.[13]

HBr in Acetic Acid: The Classic, Yet Harsh, Method

A solution of hydrogen bromide in acetic acid has long been a standard reagent for Cbz deprotection.[13] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon, leading to the formation of benzyl bromide, carbon dioxide, and the amine salt.[14]

Cbz_Amine Cbz-Protected Amine Protonated_Carbamate Protonated Carbamate Cbz_Amine->Protonated_Carbamate HBr HBr HBr->Protonated_Carbamate Protonation Amine_Salt Amine Hydrobromide Salt Protonated_Carbamate->Amine_Salt SN2 Attack by Br⁻ Byproducts Benzyl Bromide + CO₂ Protonated_Carbamate->Byproducts

Caption: Simplified mechanism of acid-mediated Cbz deprotection.

While effective, this method is harsh and not suitable for substrates with acid-labile functional groups.[12]

Experimental Protocol: Cleavage with HBr in Acetic Acid
  • Preparation: Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid, if necessary.

  • Reagent Addition: At 0 °C, add a 33% solution of HBr in acetic acid (2-5 equiv).[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Work-up and Isolation: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether. Collect the amine salt by filtration, wash with diethyl ether, and dry under vacuum.[12]

Lewis Acid-Mediated Cleavage: A Milder Acidic Alternative

Recent advancements have introduced milder acidic conditions for Cbz deprotection, notably the use of Lewis acids in fluorinated solvents. The combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has proven to be highly effective and chemoselective.[15] This system offers excellent functional group tolerance, preserving reducible groups and even other benzyl-based protecting groups.[15][16]

Experimental Protocol: Lewis Acid-Mediated Cleavage with AlCl₃/HFIP
  • Preparation: Dissolve the Cbz-protected amine in HFIP.[15]

  • Reagent Addition: Add aluminum chloride (1.5-3 equiv) portion-wise at room temperature.[12]

  • Reaction: Stir the mixture at room temperature until completion, as monitored by TLC.[12]

  • Work-up and Isolation: Quench the reaction by the careful addition of water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify as needed.[12]

A Niche Player for Sensitive Substrates: Nucleophilic Cleavage

For highly sensitive substrates that cannot tolerate either reductive or acidic conditions, a nucleophilic deprotection strategy offers a valuable solution. A recently developed protocol utilizes 2-mercaptoethanol in the presence of a base.[16]

Field-Proven Insights and Causality

This method is predicated on the nucleophilic attack of the thiolate on the benzylic carbon of the Cbz group, proceeding via an S_N2 mechanism.[17] It has been shown to be compatible with a wide range of sensitive functional groups.[16]

Experimental Protocol: Deprotection with 2-Mercaptoethanol
  • Preparation: To a solution of the Cbz-protected amine in N,N-dimethylacetamide (DMAc), add potassium phosphate as a base.

  • Reagent Addition: Add 2-mercaptoethanol (typically 2 equiv).

  • Reaction: Heat the reaction mixture to 75 °C and monitor by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Comparative Analysis: Choosing the Right Tool for the Job

The selection of the optimal Cbz deprotection method is a balancing act between efficiency, chemoselectivity, and the practical constraints of the laboratory and the substrate. The following table provides a comparative summary of the key methods discussed.

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis 10% Pd/C, H₂MeOH or EtOH, RT, 1-16 hMild, clean byproducts, high yield.[1]Requires H₂ gas handling, catalyst can be pyrophoric, sensitive to catalyst poisons (e.g., sulfur), may reduce other functional groups.[11]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH or EtOH, RT to Reflux, 0.5-4 hAvoids H₂ gas, often faster than hydrogenation, good for some sulfur-containing compounds.[11][12]Requires removal of the hydrogen donor.
Acidolysis (HBr/AcOH) 33% HBr in Acetic AcidAcetic Acid, RT, 1-4 hEffective and fast.[12]Harsh conditions, not suitable for acid-labile substrates.[12]
Lewis Acid Cleavage (AlCl₃/HFIP) AlCl₃, HFIPHFIP, RT, 0.5-2 hMild, highly chemoselective, tolerates reducible groups.[15]Requires use of a specialized fluorinated solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CExcellent for sensitive substrates intolerant to reductive or acidic conditions.[16]Requires heating, potential for thiol-related side reactions.

Conclusion

The deprotection of the Cbz group, while a routine transformation, requires careful consideration of the substrate's functionalities and the available synthetic methodologies. Catalytic hydrogenolysis remains the go-to method for its mildness and clean profile. Transfer hydrogenation offers a safer and often more efficient alternative. For substrates incompatible with hydrogenation, acid-catalyzed methods, particularly the milder Lewis acid conditions, provide robust solutions. Finally, nucleophilic cleavage carves out a crucial niche for highly sensitive and complex molecules. By understanding the underlying mechanisms, causality behind experimental choices, and the comparative performance of these methods, researchers can confidently navigate the challenges of Cbz deprotection and advance their synthetic campaigns.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection Mechanism - Strong Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds | Request PDF. [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ResearchGate. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • R Discovery. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • PubMed. (n.d.). Hydrogenolytic debenzylation of sulfur-containing peptides. [Link]

  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Cbz-2,3-Dichloro-D-Phenylalanine

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For advanced intermediates like N-Carbob...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For advanced intermediates like N-Carbobenzyloxy-2,3-dichloro-D-phenylalanine (Cbz-2,3-Dichloro-D-Phenylalanine), ensuring high enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies, supported by experimental insights, to equip researchers with the expertise to confidently assess the enantiomeric purity of this and structurally related compounds.

The Imperative of Enantiomeric Purity

Chirality, the property of 'handedness' in molecules, means that enantiomers (non-superimposable mirror images) can interact differently with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the development of chiral drugs, making robust analytical methods for enantiomeric purity a non-negotiable aspect of quality control and regulatory submission.[1]

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, can be approached through several analytical techniques.[2][3] The choice of method is a critical decision, balancing accuracy, sensitivity, sample requirements, and development time.[4] For Cbz-2,3-Dichloro-D-Phenylalanine, the primary methods of choice are chromatographic.

Analytical Method Principle Sample Requirement Throughput Key Advantages Limitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).~10-100 µgHighHigh resolution, quantitative, robust, widely applicable for N-protected amino acids.[5][6]Method development can be time-consuming; requires specialized, often expensive, chiral columns.
Chiral GC Separation of volatile derivatives on a chiral capillary column.~1-10 µgHighExcellent resolution and sensitivity for volatile compounds.[7]Requires derivatization to increase volatility, which adds a step and a potential source of racemization.[8]
Capillary Electrophoresis (CE) Differential migration in an electric field using a chiral selector in the buffer.<1 µgHighExtremely high efficiency, minimal sample and solvent consumption.[9]Lower sensitivity for UV detection unless derivatization is used; reproducibility can be challenging.[10][11]
NMR Spectroscopy Use of Chiral Solvating Agents (CSAs) to induce chemical shift differences between enantiomers.~1-10 mgLowProvides definitive structural information; no separation needed.[12]Low sensitivity, requires higher sample concentration, expensive instrumentation.

For Cbz-2,3-Dichloro-D-Phenylalanine, Chiral High-Performance Liquid Chromatography (HPLC) emerges as the most practical and widely adopted method due to its high resolution, robustness, and direct applicability to N-protected amino acids without the need for further derivatization.[5][6]

In-Depth Methodology: Chiral HPLC

The success of a chiral HPLC separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The interaction between the enantiomers and the CSP is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Workflow for Chiral HPLC Analysis

Caption: Overall workflow for enantiomeric purity assessment by Chiral HPLC.

Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for the analysis of Cbz-2,3-Dichloro-D-Phenylalanine. Method validation according to ICH or FDA guidelines is essential for use in a regulated environment.[13][14][15][16]

1. Instrumentation and Column:

  • System: Standard HPLC or UHPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, is an excellent choice.[5] These phases demonstrate broad enantiorecognition capabilities for N-protected amino acids due to a combination of polar carbamate groups and aromatic π-systems.[6]

    • Example Column: Chiralpak® IA or equivalent.

2. Mobile Phase Preparation:

  • Rationale: A normal-phase mobile system is typically employed. The organic modifier (e.g., alcohol) competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. An acidic additive sharpens peaks by suppressing the ionization of the carboxylic acid group.

  • Composition: Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v).

  • Preparation: All solvents must be HPLC grade. The mixture should be thoroughly degassed before use to prevent bubble formation in the pump.

3. Sample and Standard Preparation:

  • Solvent: Dissolve the sample in the mobile phase to ensure compatibility and good peak shape.

  • Concentration: Prepare a sample solution at approximately 1.0 mg/mL.

  • Standards:

    • Racemic Standard: Prepare a solution of the racemic Cbz-2,3-Dichloro-DL-Phenylalanine (50:50 mixture) to determine the retention times of both the D- and L-enantiomers and to calculate the resolution factor.

    • System Suitability: Inject the D-enantiomer standard to confirm peak identity.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (thermostatically controlled for reproducibility).

  • Detection Wavelength: 254 nm, leveraging the UV absorbance of the Cbz and phenyl groups.

  • Injection Volume: 10 µL.

5. System Suitability Test (SST):

  • Rationale: Before analyzing samples, the system's fitness for purpose must be verified.[13]

  • Procedure: Inject the racemic standard solution (e.g., five replicate injections).

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the D- and L-enantiomer peaks should be ≥ 1.5.

    • Tailing Factor (T): Should be ≤ 2.0 for both peaks.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas should be ≤ 2.0%.

Principle of Chiral Recognition on a Polysaccharide-Based CSP

Chiral_Recognition cluster_CSP Chiral Stationary Phase (CSP) (Amylose Phenylcarbamate) CSP_Node D_Enantiomer D-Enantiomer (Cbz-2,3-Dichloro-D-Phe) Strong_Interaction Stronger, More Stable Diastereomeric Complex (Longer Retention Time) D_Enantiomer->Strong_Interaction 3-Point Interaction (H-Bond, π-π, Steric) L_Enantiomer L-Enantiomer (Cbz-2,3-Dichloro-L-Phe) Weak_Interaction Weaker, Less Stable Diastereomeric Complex (Shorter Retention Time) L_Enantiomer->Weak_Interaction Mismatched Fit Strong_Interaction->CSP_Node Weak_Interaction->CSP_Node

Caption: Chiral recognition mechanism based on differential interaction strength.

Data Interpretation and Calculation

Upon obtaining the chromatogram, the enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.[4][17]

Formula for Enantiomeric Excess (% ee):

% ee = ( (Areamajor - Areaminor) / (Areamajor + Areaminor) ) * 100

Where:

  • Areamajor is the peak area of the enantiomer present in the larger amount (the D-enantiomer in this case).

  • Areaminor is the peak area of the enantiomer present in the smaller amount (the L-enantiomer impurity).

Example Calculation:

  • Chromatogram shows a major peak (D-enantiomer) with an area of 995,000.

  • A minor peak (L-enantiomer impurity) is observed with an area of 5,000.

  • Total Area = 995,000 + 5,000 = 1,000,000

  • % ee = ( (995,000 - 5,000) / (1,000,000) ) * 100 = 99.0%

This result indicates that the sample contains a 99.0% excess of the desired D-enantiomer over the L-enantiomer.

Hypothetical Experimental Data
Sample ID Retention Time (D-Phe) Retention Time (L-Phe) Area (D-Phe) Area (L-Phe) Resolution (Rs) % Enantiomeric Excess (ee)
Racemic Std10.5 min12.1 min501,200498,8002.10.24%
Batch A-00110.5 min12.1 min998,5001,5002.199.7%
Batch B-00210.6 min12.2 min992,0008,0002.098.4%

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal.Decrease the percentage of the polar modifier (e.g., IPA) to increase retention and improve separation.
Flow rate is too high.Reduce the flow rate (e.g., from 1.0 to 0.8 mL/min).
Peak Tailing Analyte interaction with active sites on silica.Ensure the acidic modifier (TFA) concentration is sufficient (0.1%).
Sample overload.Reduce the injected sample concentration or volume.
Inconsistent Retention Times Inadequate column equilibration.Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.
Column temperature fluctuations.Use a thermostatically controlled column compartment.

Conclusion

The robust assessment of enantiomeric purity is a cornerstone of modern pharmaceutical development. For Cbz-2,3-Dichloro-D-Phenylalanine, chiral HPLC with a polysaccharide-based stationary phase offers a reliable, high-resolution, and quantitative method. By understanding the principles of chiral recognition, carefully developing and validating the analytical method, and systematically troubleshooting potential issues, researchers can ensure the stereochemical integrity of their intermediates, contributing to the development of safer and more effective medicines.

References

  • Enantiomeric Excess (ee) Calculator. Pearson. Available at: [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. Available at: [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]

  • Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available at: [Link]

  • Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. MDPI. Available at: [Link]

  • Q14 Analytical Procedure Development. Food and Drug Administration. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • CHAPTER 15: Validating Analytical Procedures. Royal Society of Chemistry. Available at: [Link]

  • Method for chiral separation of various side chain protected amino acids. Google Patents.
  • Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International. Available at: [Link]

  • Enantiomeric excess. Wikipedia. Available at: [Link]

  • Draft Guidance Analytical Procedures and Methods Validation CMC Documentation. Food and Drug Administration. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available at: [Link]

  • Gas-chromatographic enantioseparation of... ResearchGate. Available at: [Link]

  • Separation of enantiomers by gas chromatography. PubMed. Available at: [Link]

  • Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Introductory Chapter: Recent Advances in Gas Chromatography. IntechOpen. Available at: [Link]

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. MDPI. Available at: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. ScienceDirect. Available at: [Link]

  • Enantioseparation of the constituents involved in the phenylalanine-tyrosine metabolic pathway by capillary electrophoresis tandem mass spectrometry. PubMed. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of HPLC Purity Results for Cbz-2,3-Dichloro-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals The rigorous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a fundamental requirement in drug development a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a fundamental requirement in drug development and manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of Cbz-2,3-Dichloro-D-Phenylalanine, a key building block in the synthesis of novel therapeutic agents. The following sections detail a comprehensive experimental protocol for HPLC validation, a comparative analysis with alternative analytical techniques, and visual workflows to support researchers in formulating a robust analytical strategy.

The Critical Role of Purity Validation

Cbz-2,3-Dichloro-D-Phenylalanine, a non-proteinogenic amino acid derivative, possesses a unique structural motif that is of growing interest in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, a validated, reliable analytical method for purity determination is not merely a regulatory formality but a critical component of quality control.[1][2]

This guide is structured to provide a senior application scientist's perspective on establishing a self-validating HPLC protocol, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3][4]

I. Proposed HPLC Method for Purity Determination of Cbz-2,3-Dichloro-D-Phenylalanine

The foundational method for assessing the purity of Cbz-2,3-Dichloro-D-Phenylalanine is a reversed-phase HPLC (RP-HPLC) method with UV detection. This technique is well-suited for separating the target molecule from potential impurities arising from its synthesis.

A. Understanding Potential Impurities

A robust HPLC method must be able to resolve the main component from any potential impurities. The synthesis of Cbz-2,3-Dichloro-D-Phenylalanine typically involves the protection of the amino group of 2,3-Dichloro-D-Phenylalanine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5][6]

Potential impurities may include:

  • Starting Materials: Unreacted 2,3-Dichloro-D-Phenylalanine and benzyl chloroformate.

  • Reagent-Related Impurities: Benzyl alcohol (from the decomposition of Cbz-Cl).

  • By-products: Di-Cbz derivatives or other side-reaction products.

  • Enantiomeric Impurity: The corresponding L-enantiomer, Cbz-2,3-Dichloro-L-Phenylalanine.

B. Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a starting point for the development and validation of an HPLC method for purity assessment.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the Cbz group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Dissolve approximately 1 mg of Cbz-2,3-Dichloro-D-Phenylalanine in 1 mL of acetonitrile.

C. HPLC Method Validation Protocol

The validation of the analytical procedure is essential to demonstrate its fitness for purpose.[3][7] The core validation parameters, as stipulated by ICH guidelines, are addressed below.

1. Specificity: The specificity of the method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] To demonstrate specificity, a solution containing the analyte and all potential impurities should be prepared and injected into the HPLC system. The method is considered specific if the peak for Cbz-2,3-Dichloro-D-Phenylalanine is well-resolved from all other peaks.

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Procedure: Prepare a series of at least five standard solutions of Cbz-2,3-Dichloro-D-Phenylalanine at different concentrations (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3. Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3] For purity testing, the range is typically 80% to 120% of the test concentration.

4. Accuracy: Accuracy refers to the closeness of the test results to the true value.[9] It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Procedure: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Analysis of at least six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, and/or on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic component).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

II. Comparative Analysis of Purity Validation Techniques

While RP-HPLC is a robust method for general purity assessment, the chiral nature of Cbz-2,3-Dichloro-D-Phenylalanine necessitates consideration of other techniques for a comprehensive purity profile.

ParameterReversed-Phase HPLC (RP-HPLC)Chiral HPLCGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Enantioselective interaction with a chiral stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Differential migration of ions in an electric field.[6]
Primary Application Quantification of overall purity and separation of achiral impurities.Determination of enantiomeric purity (D vs. L enantiomer).Identification and quantification of volatile impurities; may require derivatization.Analysis of charged species, including enantiomers with a chiral selector in the buffer.
Advantages High resolution, quantitative, robust, and widely available.Direct and accurate quantification of enantiomeric excess.High sensitivity and specificity (mass detection).[2]High efficiency, low sample and solvent consumption.
Limitations Does not separate enantiomers.May require extensive method development to find a suitable chiral stationary phase and mobile phase.The compound may require derivatization to increase volatility and thermal stability.Can have lower reproducibility compared to HPLC.

III. Experimental Workflows and Logical Relationships

To further elucidate the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).

HPLC_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. Validation Parameter Assessment cluster_reporting 4. Reporting prep_std Prepare Standard Solutions (Linearity, Accuracy) system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solutions (Precision, Robustness) prep_sample->system_suitability prep_impurities Prepare Impurity-Spiked Solution (Specificity) prep_impurities->system_suitability inject_samples Inject Samples system_suitability->inject_samples specificity Specificity inject_samples->specificity linearity Linearity & Range inject_samples->linearity accuracy Accuracy inject_samples->accuracy precision Precision inject_samples->precision robustness Robustness inject_samples->robustness data_analysis Data Analysis & Calculation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis validation_report Generate Validation Report data_analysis->validation_report

Caption: Experimental workflow for HPLC purity validation.

Purity_Validation_Strategy cluster_purity Purity Assessment cluster_impurities Impurity Identification main_compound Cbz-2,3-Dichloro- D-Phenylalanine achiral_purity Achiral Purity (RP-HPLC) main_compound->achiral_purity enantiomeric_purity Enantiomeric Purity (Chiral HPLC) main_compound->enantiomeric_purity gc_ms GC-MS (Volatiles) main_compound->gc_ms Residual Solvents nmr NMR main_compound->nmr Structural Confirmation lc_ms LC-MS achiral_purity->lc_ms Identify Unknowns enantiomeric_purity->lc_ms Confirm Enantiomer

Caption: Logical relationship in a comprehensive purity validation strategy.

Conclusion

The validation of an HPLC method for the purity determination of Cbz-2,3-Dichloro-D-Phenylalanine is a multi-faceted process that requires a thorough understanding of the molecule, its synthesis, and regulatory expectations. A well-validated reversed-phase HPLC method serves as the cornerstone for routine quality control, providing reliable data on overall purity. However, for a comprehensive purity profile, this must be complemented by a chiral separation method to ensure enantiomeric purity. The choice of additional analytical techniques, such as GC-MS or CE, should be guided by a risk-based assessment of potential impurities. By following a systematic and scientifically sound validation approach, researchers and drug developers can ensure the quality and consistency of this critical building block, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Retrieved from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021, July 29). Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (n.d.). Retrieved from [Link]

  • HPLC assay of phenylalanine and tyrosine in blood spots on filter paper - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC. (n.d.). Retrieved from [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8). Retrieved from [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards - YouTube. (2024, December 4). Retrieved from [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved from [Link]

Sources

Validation

Verifying the Molecular Weight of Cbz-2,3-Dichloro-D-Phenylalanine: A Comparative Guide for Researchers

In the precise world of drug development and peptide synthesis, the absolute confirmation of a compound's molecular identity is paramount. For novel amino acid derivatives like Cbz-2,3-Dichloro-D-Phenylalanine, an accura...

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of drug development and peptide synthesis, the absolute confirmation of a compound's molecular identity is paramount. For novel amino acid derivatives like Cbz-2,3-Dichloro-D-Phenylalanine, an accurate determination of its molecular weight is the first critical step in ensuring the integrity of subsequent research. This guide provides a comprehensive comparison of this compound with relevant alternatives and details a robust experimental protocol for its molecular weight verification.

Theoretical Molecular Weight: The Foundational Benchmark

Cbz-2,3-Dichloro-D-Phenylalanine is a non-natural amino acid derivative incorporating a benzyloxycarbonyl (Cbz) protecting group and two chlorine atoms on the phenyl ring of D-phenylalanine. This modification significantly alters its chemical properties and, consequently, its molecular weight.

The molecular formula for 2,3-Dichloro-D-phenylalanine is C9H9Cl2NO2. The addition of the Cbz protecting group (C8H8O2) to the amine, with the loss of a hydrogen atom, results in a final molecular formula of C17H15Cl2NO4 .

Based on the atomic weights of its constituent elements (Carbon: 12.011 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.453 g/mol , Nitrogen: 14.007 g/mol , and Oxygen: 15.999 g/mol ), the calculated molecular weight of Cbz-2,3-Dichloro-D-Phenylalanine is 368.21 g/mol .

Comparative Analysis with Alternative Phenylalanine Analogs

The choice of a specific amino acid derivative in peptide synthesis is often dictated by the desired chemical and biological properties of the final peptide. The table below compares the molecular weight of Cbz-2,3-Dichloro-D-Phenylalanine with other commonly used protected and chlorinated phenylalanine analogs. This comparison is crucial for researchers in selecting the appropriate building blocks for their synthetic strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
Cbz-2,3-Dichloro-D-Phenylalanine C17H15Cl2NO4368.21D-configuration; Dichlorinated phenyl ring for potential enhanced biological activity; Cbz protection.
Cbz-D-PhenylalanineC17H17NO4299.32D-configuration; Unsubstituted phenyl ring; Cbz protection.[1]
Boc-2,4-dichloro-D-phenylalanineC14H17Cl2NO4334.20D-configuration; Dichlorinated phenyl ring; Boc protection.[2]
Fmoc-3,4-dichloro-L-phenylalanineC24H19Cl2NO4468.32L-configuration; Dichlorinated phenyl ring; Fmoc protection.
2,4-Dichloro-D-phenylalanineC9H9Cl2NO2234.08Unprotected D-amino acid with a dichlorinated phenyl ring.[3][4]

Experimental Verification of Molecular Weight by Mass Spectrometry

While the theoretical molecular weight provides a crucial reference, experimental verification is essential to confirm the identity and purity of the synthesized compound. Mass spectrometry (MS) is a powerful analytical technique for this purpose, offering high accuracy and sensitivity in determining the mass-to-charge ratio (m/z) of ionized molecules.[1][5]

Experimental Workflow:

The following protocol outlines a standard procedure for confirming the molecular weight of Cbz-2,3-Dichloro-D-Phenylalanine using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A 1. Dissolve Cbz-2,3-Dichloro- D-Phenylalanine in a suitable solvent (e.g., Methanol). B 2. Prepare a dilute solution (e.g., 1-10 µg/mL). A->B C 3. Infuse the sample into the ESI-TOF mass spectrometer. B->C D 4. Acquire mass spectrum in positive or negative ion mode. C->D F 6. Identify the [M+H]+ or [M-H]- ion peak. D->F E 5. Calibrate the instrument using a known standard. E->D G 7. Compare the experimental m/z with the theoretical molecular weight. F->G H 8. Confirm isotopic distribution pattern for chlorine. G->H

Caption: Experimental workflow for molecular weight confirmation.

Detailed Protocol and Rationale:
  • Sample Preparation:

    • Step 1.1: Accurately weigh a small amount of Cbz-2,3-Dichloro-D-Phenylalanine and dissolve it in a high-purity solvent such as methanol or acetonitrile. The choice of solvent is critical to ensure complete dissolution and compatibility with the ESI source.

    • Step 1.2: Prepare a dilute solution of the compound, typically in the range of 1-10 µg/mL. This low concentration prevents saturation of the detector and minimizes the formation of adducts, leading to a cleaner mass spectrum.

  • Mass Spectrometry Analysis:

    • Step 2.1: Introduce the sample solution into the ESI-TOF mass spectrometer via direct infusion using a syringe pump. Direct infusion is suitable for pure compounds and provides a constant stream of ions for analysis.

    • Step 2.2: Acquire the mass spectrum in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]+ is expected, while in negative ion mode, the deprotonated molecule [M-H]- may be observed. This dual analysis increases the confidence in the identification.

    • Step 2.3: Prior to and during the analysis, ensure the mass spectrometer is properly calibrated with a known standard. This step is crucial for achieving high mass accuracy.[6]

  • Data Analysis:

    • Step 3.1: Examine the resulting mass spectrum for the peak corresponding to the molecular ion. For Cbz-2,3-Dichloro-D-Phenylalanine (MW = 368.21), the expected m/z value for the [M+H]+ ion would be approximately 369.22.

    • Step 3.2: Compare the experimentally determined m/z value with the calculated theoretical value. A high-resolution mass spectrometer should provide a mass accuracy of within 5 ppm.

    • Step 3.3: A key confirmatory feature for chlorinated compounds is their distinct isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will be accompanied by satellite peaks at M+2 and M+4 with a characteristic intensity ratio. For a dichlorinated compound, the expected ratio of the M, M+2, and M+4 peaks is approximately 9:6:1. Observing this pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.

Conclusion

The precise molecular weight of Cbz-2,3-Dichloro-D-Phenylalanine is a fundamental parameter that underpins its use in research and development. By combining theoretical calculations with robust experimental verification using high-resolution mass spectrometry, researchers can confidently confirm the identity and purity of this important synthetic building block. The comparative data provided herein further aids in the strategic selection of amino acid derivatives for the synthesis of novel peptides with tailored properties.

References

  • Anaspec. Analogs of Phenylalanine and Tyrosine. [Link]

  • PubChem. 2,4-Dichloro-D-phenylalanine. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry-Based Tissue Imaging of Small Molecules. [Link]

  • ChemRxiv. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]

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Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity of Cbz-2,3-Dichloro-D-Phenylalanine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of halogen atoms onto the phenylalanine scaffold can significantly influence its physicochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms onto the phenylalanine scaffold can significantly influence its physicochemical and biological properties, potentially enhancing metabolic stability or modulating receptor binding affinity[1]. However, these same structural modifications necessitate a thorough evaluation of off-target interactions to ensure safety and efficacy in any potential therapeutic application. Toxicity due to off-target binding is a primary contributor to the failure of drug candidates during development[2]. This guide will compare and detail essential in-vitro methodologies to proactively identify and characterize such interactions.

The Imperative of Early-Stage Cross-Reactivity Profiling

Before embarking on extensive preclinical or clinical development, it is paramount to understand the selectivity profile of a lead compound. Early-stage off-target screening can prevent the costly attrition of candidates, provide crucial data for IND submissions, and inform the design of subsequent studies[3]. For a compound like Cbz-2,3-Dichloro-D-Phenylalanine, which is a derivative of a natural amino acid, the potential for interaction with a wide range of biological targets is a key consideration. Its structural similarity to endogenous phenylalanine suggests the possibility of engaging with amino acid transporters, metabolic enzymes, and other proteins that recognize phenylalanine[4][5].

Comparing Methodologies for Cross-Reactivity Assessment

The selection of an appropriate assay for cross-reactivity screening depends on several factors, including the nature of the anticipated target, the required throughput, and the desired level of detail regarding the binding interaction[6]. A multi-pronged approach, employing a combination of techniques, often provides the most comprehensive understanding of a compound's specificity.

Methodology Principle Advantages Limitations Primary Application
Competitive ELISA Measures the ability of the test compound to compete with a known ligand for binding to a target protein immobilized on a plate.High-throughput, cost-effective, well-established.Prone to false positives/negatives due to assay artifacts; provides endpoint data rather than real-time kinetics.Initial screening against a known target and its close homologs.
Surface Plasmon Resonance (SPR) A label-free technique that detects changes in the refractive index at the surface of a sensor chip as the test compound binds to an immobilized target.Provides real-time kinetic data (on- and off-rates), high sensitivity, allows for determination of binding affinity (KD).[7]Requires specialized equipment, can be sensitive to buffer conditions, protein immobilization may affect activity.Detailed kinetic characterization of binding interactions.
Cell Microarray Technology Screens the test compound against a library of human plasma membrane and secreted proteins expressed in human cells.High specificity with low false-positive rates, biologically relevant context, can predict and explain unexpected toxicity.[2][3]May not detect interactions with intracellular targets; requires specialized arrays.Broad off-target screening against a large panel of cell-surface proteins.
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a target protein upon ligand binding using a fluorescent dye.[8]High-throughput, label-free, can be performed with standard qPCR instruments.[8]Indirect measure of binding; may not be suitable for all proteins; can be affected by buffer components.Hit identification and validation in high-throughput screening.

Experimental Workflows and Protocols

A logical and stepwise approach to cross-reactivity testing is crucial for generating reliable data. The following workflow illustrates a typical screening cascade, starting with broad profiling and moving towards more detailed characterization of identified interactions.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: In-depth Characterization A Cbz-2,3-Dichloro-D-Phenylalanine B Cell Microarray Screen (>5,500 membrane & secreted proteins) A->B Primary Screen C Broad Kinase & GPCR Panels A->C Parallel Screen D Identify Preliminary Hits B->D C->D E Dose-Response Assays (e.g., Competitive ELISA) D->E Confirmation F Orthogonal Assay (e.g., Thermal Shift Assay) E->F Validation G Prioritized Hits F->G H Surface Plasmon Resonance (SPR) G->H Kinetic Analysis I Cell-Based Functional Assays G->I Functional Relevance J Structural Biology (X-ray, Cryo-EM) H->J Mechanism of Binding K Comprehensive Specificity Profile I->K J->K

Caption: A multi-phase workflow for assessing the cross-reactivity of a novel small molecule.

Protocol: Competitive ELISA for Hit Confirmation

This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to confirm the binding of Cbz-2,3-Dichloro-D-Phenylalanine to a putative off-target protein identified in a primary screen.

  • Plate Coating:

    • Dilute the recombinant target protein to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the protein solution to each well of a high-binding 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a serial dilution of Cbz-2,3-Dichloro-D-Phenylalanine in assay buffer (e.g., blocking buffer). Also, prepare a solution of a known biotinylated ligand for the target protein at a concentration that gives approximately 80% of the maximum signal (determined in a preliminary experiment).

    • In a separate dilution plate, mix 50 µL of the serially diluted Cbz-2,3-Dichloro-D-Phenylalanine with 50 µL of the biotinylated ligand.

    • Transfer 100 µL of the mixture to the coated and blocked microplate.

    • Include controls for no competitor (maximum signal) and no biotinylated ligand (background).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay buffer according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well and incubate in the dark until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Cbz-2,3-Dichloro-D-Phenylalanine.

    • Plot the percentage of inhibition against the log of the competitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison.

Table 2: Hypothetical Cross-Reactivity Profile of Cbz-2,3-Dichloro-D-Phenylalanine

Target Assay Type Result (IC50 / KD) Structural Similarity to Primary Target Notes
Primary Target XBiochemical Assay50 nM-Potent on-target activity.
Off-Target A (Kinase)Competitive ELISA5 µMLow100-fold selectivity over Off-Target A.
Off-Target B (Transporter)SPR2.5 µMHighStructurally related to the endogenous substrate.
Off-Target C (GPCR)Cell Microarray> 50 µMLowNo significant binding detected.

Interpreting these results requires careful consideration of the therapeutic window. A 100-fold selectivity window between the primary target and any off-targets is a commonly accepted benchmark in early-stage drug discovery[9]. However, the functional consequence of off-target engagement must also be considered.

Addressing Potential for Cross-Reactivity with Structurally Similar Compounds

The presence of a dichlorinated phenyl ring in Cbz-2,3-Dichloro-D-Phenylalanine warrants a comparison with other halogenated phenylalanine analogs. Halogenation can influence protein-ligand interactions through various mechanisms, including the formation of halogen bonds, which can enhance binding affinity[5]. It is therefore prudent to include structurally similar compounds in cross-reactivity assessments to understand the structure-activity relationship of off-target binding.

For example, comparing the cross-reactivity profile of Cbz-2,3-Dichloro-D-Phenylalanine with that of Cbz-3-Chloro-D-Phenylalanine and Cbz-4-Chloro-D-Phenylalanine could reveal the importance of the chlorine substitution pattern for off-target recognition.

Conclusion

A thorough and systematic investigation of cross-reactivity is a non-negotiable aspect of preclinical drug development. For a novel compound like Cbz-2,3-Dichloro-D-Phenylalanine, a multi-faceted approach that combines broad screening with detailed biophysical and cell-based characterization is essential. This guide provides a comparative framework of key methodologies and a logical workflow to enable researchers to generate a comprehensive specificity profile, thereby de-risking the progression of the compound and laying a solid foundation for future development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021, June 5). MDPI. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC. (2024, February 26). National Center for Biotechnology Information. [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC. National Center for Biotechnology Information. [Link]

  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review - PMC. (2024, January 5). National Center for Biotechnology Information. [Link]

  • A d-Phenylalanine-Benzoxazole Derivative Reveals the Role of the Essential Enzyme Rv3603c in the Pantothenate Biosynthetic Pathway of Mycobacterium tuberculosis. (2022, January 11). PubMed. [Link]

  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging | Organic Letters. ACS Publications. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC. National Center for Biotechnology Information. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022, March 23). MDPI. [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2019, March 29). ResearchGate. [Link]

  • The Importance of Standalone Testing for Small Molecules. Avomeen. [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance. PubMed. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. ResearchGate. [Link]

  • SMALL MOLECULE DRUG SUBSTANCES AND PRODUCTS. USP. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021, March 29). YouTube. [Link]

Sources

Validation

Benchmarking Synthesis Protocols for Cbz-2,3-Dichloro-D-Phenylalanine: A Comprehensive Guide for Process Chemists

Introduction In the rapidly evolving landscape of peptide therapeutics and peptidomimetics, the incorporation of unnatural amino acids is a primary strategy for enhancing metabolic stability, receptor selectivity, and bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rapidly evolving landscape of peptide therapeutics and peptidomimetics, the incorporation of unnatural amino acids is a primary strategy for enhancing metabolic stability, receptor selectivity, and binding affinity. Cbz-2,3-Dichloro-D-Phenylalanine is a highly specialized chiral building block. The 2,3-dichloro substitution on the phenyl ring provides unique steric bulk and electronic properties, while the D-stereocenter is critical for resisting proteolytic degradation.

The N-terminal carboxybenzyl (Cbz or Z) protecting group is a cornerstone of orthogonal peptide synthesis. Introduced by Bergmann and Zervas, the Cbz group masks the nucleophilic amine, preventing unwanted side reactions during coupling [1]. It is highly stable under mildly acidic and basic conditions but can be cleanly removed via catalytic hydrogenolysis, making it ideal for complex synthetic workflows [2].

This guide objectively benchmarks the primary synthetic protocols for Cbz-2,3-Dichloro-D-Phenylalanine, providing process chemists and drug development professionals with the mechanistic insights and experimental data necessary to select the optimal route for their scale and purity requirements.

Comparative Analysis of Synthesis Strategies

The synthesis of Cbz-2,3-Dichloro-D-Phenylalanine generally falls into three strategic categories:

  • Route A: Direct Schotten-Baumann Protection of commercially available, enantiopure 2,3-Dichloro-D-Phenylalanine.

  • Route B: Asymmetric Hydrogenation of a prochiral Cbz-protected dehydroamino acid using a chiral transition metal catalyst.

  • Route C: Enzymatic Resolution of racemic N-Cbz-2,3-Dichloro-DL-Phenylalanine using acylase enzymes.

Quantitative Benchmarking Data
MetricRoute A (Schotten-Baumann)Route B (Asymmetric Hydrogenation)Route C (Enzymatic Resolution)
Overall Yield 85% – 92%90% – 95%40% – 48% (Max 50% theoretical)
Enantiomeric Excess (ee) >99% (Dependent on starting material)95% – 98%>99%
Scalability High (Lab to Pilot scale)Very High (Industrial scale)Moderate (Requires large reactor volumes)
Relative Cost High (Expensive chiral starting material)Low (Cost-effective prochiral precursors)Medium (Cost of enzyme and racemate)
Primary Use Case Discovery chemistry, mg-to-gram scaleCommercial manufacturing, kg-scaleSpecialized biocatalytic workflows

Protocol 1: Direct Cbz Protection via Schotten-Baumann Conditions (Route A)

Mechanistic Causality & Rationale

The Schotten-Baumann reaction is the standard method for installing the Cbz group [3]. The causality behind the experimental design is rooted in competing reaction rates:

  • Alkaline Environment (pH 9-10): The zwitterionic 2,3-Dichloro-D-Phenylalanine must be deprotonated to render the α -amino group nucleophilic. Sodium carbonate ( Na2​CO3​ ) is preferred over stronger bases (like NaOH ) because it maintains the pH without excessively accelerating the hydrolysis of the reagent [2].

  • Temperature Control (< 5 °C): Benzyl chloroformate (Cbz-Cl) is an electrophilic reagent that is susceptible to hydrolysis by water. Keeping the reaction near 0 °C suppresses the background hydrolysis of Cbz-Cl into benzyl alcohol and CO2​ , ensuring high atom economy [1].

  • Self-Validating Isolation: The product is isolated by shifting the pH to 2.0. The unreacted amino acid remains protonated and water-soluble, while the Cbz-protected product becomes neutral and highly lipophilic, allowing for a clean, self-validating phase extraction.

Step-by-Step Methodology
  • Dissolution: Suspend 2,3-Dichloro-D-Phenylalanine (1.0 eq, 10 mmol) in a 1 M aqueous solution of Na2​CO3​ (2.5 eq, 25 mL). Stir until complete dissolution is achieved.

  • Cooling: Transfer the flask to an ice-water bath and cool the mixture to 0–5 °C. Add tetrahydrofuran (THF) (10 mL) to create a biphasic system that will solubilize the incoming reagent.

  • Acylation: While vigorously stirring, add Benzyl chloroformate (Cbz-Cl) (1.1 eq, 11 mmol) dropwise over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Workup: Wash the aqueous mixture with diethyl ether (2 x 20 mL) to extract unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic layer.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1 M HCl . Extract the precipitating product with ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined ethyl acetate layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Cbz-2,3-Dichloro-D-Phenylalanine as a white crystalline solid.

SB_Workflow A 2,3-Dichloro-D-Phe (Free Amine) B Alkaline Aqueous Phase (Na2CO3, pH 9-10) A->B Dissolution C Cbz-Cl Addition (< 5 °C, Dropwise) B->C Cooling D Biphasic Reaction (Nucleophilic Attack) C->D Acylation E Acidification & Extraction (HCl to pH 2, EtOAc) D->E Workup F Cbz-2,3-Dichloro-D-Phe (Purified Product) E->F Isolation

Workflow of Schotten-Baumann Cbz protection for unnatural amino acids.

Protocol 2: Asymmetric Hydrogenation of Prochiral Enamides (Route B)

Mechanistic Causality & Rationale

For large-scale manufacturing, starting from an enantiopure unnatural amino acid is cost-prohibitive. Instead, process chemists synthesize a prochiral enamide—(Z)-2-(Cbz-amino)-3-(2,3-dichlorophenyl)acrylic acid—and subject it to asymmetric hydrogenation [4].

  • Chiral Pocket Formation: A Rhodium(I) complex bearing a chiral diphosphine ligand (e.g., (R,R) -DIPAMP) is utilized. The chiral ligand creates a rigid, C2​ -symmetric steric environment around the metal center.

  • Stereodetermining Step: The enamide coordinates to the Rh center via both the olefin and the carbonyl oxygen of the Cbz group. The stereochemistry (D-configuration) is dictated during the oxidative addition of H2​ , where the chiral ligand forces the hydrogen to add strictly to one face of the olefin [4].

  • Solvent Degassing: Oxygen is a potent poison for Rh(I) catalysts. Strict anaerobic conditions and solvent degassing are non-negotiable to maintain catalyst turnover numbers (TON).

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the prochiral precursor, (Z)-2-(Cbz-amino)-3-(2,3-dichlorophenyl)acrylic acid (1.0 eq, 50 mmol), in anhydrous, strictly degassed methanol (150 mL) within a high-pressure hydrogenation reactor.

  • Catalyst Addition: Under a positive flow of Argon, add the chiral catalyst [Rh(COD)((R,R)−DIPAMP)]BF4​ (0.5 mol%).

  • Hydrogenation: Seal the reactor. Purge the system with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the reactor to 50 psi (3.4 atm) with H2​ .

  • Reaction: Stir the mixture vigorously at 25 °C for 12 hours. Monitor the hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Isolation: Vent the hydrogen gas safely. Concentrate the methanol solution under reduced pressure. Pass the crude residue through a short plug of silica gel (eluting with EtOAc) to remove the Rhodium catalyst.

  • Crystallization: Recrystallize the product from an ethanol/water mixture to upgrade the enantiomeric excess from ~95% to >99% ee.

Asym_Hydro A Prochiral Enamide (Z)-2-(Cbz-amino)-3-(2,3-Cl2-phenyl)acrylate C Catalyst-Substrate Complex (Olefin Coordination) A->C Binding B Chiral Rh(I) Catalyst e.g.,[Rh(COD)(R,R-DIPAMP)]BF4 B->C Catalyst D Oxidative Addition of H2 (Stereodetermining Step) C->D + H2 (High Pressure) E Reductive Elimination D->E Hydride Transfer E->B Catalyst Regeneration F Cbz-2,3-Dichloro-D-Phe (>98% ee) E->F Product Release

Catalytic cycle of Rh-mediated asymmetric hydrogenation for D-amino acids.

Conclusion

The selection of a synthesis protocol for Cbz-2,3-Dichloro-D-Phenylalanine is dictated by the project phase. For discovery and early-stage development, Route A (Schotten-Baumann) provides a rapid, highly reliable method to generate gram quantities with guaranteed stereochemical integrity. As projects progress to clinical manufacturing, Route B (Asymmetric Hydrogenation) becomes the mandatory standard, offering superior atom economy, lower raw material costs, and highly scalable catalytic efficiency.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from:[Link]

  • Chemical Reviews. Amino Acid-Protecting Groups. ACS Publications. Retrieved from: [Link]

  • ResearchGate. Asymmetric Synthesis using Organometallic Catalysts. Retrieved from: [Link]

Comparative

The Dichlorophenylalanine Advantage: A Comparative Guide to Enzyme Inhibitor Efficacy

In the landscape of rational drug design and enzyme inhibition, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design and enzyme inhibition, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical modifications, the incorporation of halogen atoms, particularly chlorine, onto aromatic scaffolds has proven to be a highly effective strategy. This guide provides an in-depth technical comparison of enzyme inhibitors featuring a dichlorophenylalanine moiety versus their non-halogenated counterparts, supported by experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for Dichlorophenylalanine in Inhibitor Design: Beyond Simple Bulk

The introduction of chlorine atoms to a phenylalanine residue within an inhibitor is not merely an increase in steric bulk. It fundamentally alters the electronic and hydrophobic properties of the molecule, which in turn can significantly enhance its interaction with the target enzyme's active site. The high electronegativity of chlorine atoms creates a dipole moment and can lead to favorable electrostatic interactions. Furthermore, the increased hydrophobicity of the dichlorophenyl ring can promote stronger binding within hydrophobic pockets of the enzyme's active site, displacing water molecules and leading to a more favorable entropic contribution to the binding affinity. This strategic modification can transform a moderately active compound into a highly potent inhibitor.

Comparative Efficacy: A Quantitative Look at Halogenation

Direct comparative studies that evaluate the efficacy of an inhibitor containing dichlorophenylalanine against its direct non-halogenated phenylalanine analog are not abundant in publicly available literature. However, the impact of chlorination on the phenylalanine scaffold can be effectively illustrated by examining studies on mono-chlorinated analogs. A study on the L-type amino acid transporter 1 (LAT1), a transporter protein that functions similarly to an enzyme in its specific binding of substrates, provides compelling evidence of the effect of chlorination.

The following table summarizes the inhibitory activity of L-phenylalanine and its halogenated analogs, including 3-chloro-L-phenylalanine, against LAT1. The data clearly demonstrates a significant increase in inhibitory potency with the addition of a chlorine atom.

CompoundInhibition of L-[14C]leucine uptake via LAT1 (% of control)[1]
L-Phenylalanine50.3 ± 2.4
3-Chloro-L-phenylalanine25.9 ± 1.1

Lower percentage of control indicates stronger inhibition.

This data strongly suggests that the presence of a chlorine atom on the phenyl ring enhances the binding affinity of the molecule to the transporter, resulting in more potent inhibition.[1] It is a reasonable scientific extrapolation that the addition of a second chlorine atom, creating a dichlorophenylalanine moiety, could further enhance this effect, depending on the specific topology and electrostatic environment of the enzyme's active site.

Further supporting the principle of halogenation enhancing inhibitory potential, a study on phosphonic acid analogues of homophenylalanine as inhibitors of human alanyl aminopeptidase (hAPN) demonstrated that halogenated derivatives (fluoro and bromo) exhibited submicromolar inhibition constants, indicating high potency.[2]

Experimental Protocol: Determination of IC50 for Enzyme Inhibitors

To empirically determine and compare the efficacy of enzyme inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter. Below is a detailed, generalized protocol for a continuous spectrophotometric assay to determine the IC50 of a test compound.

Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50%.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Inhibitor with dichlorophenylalanine

  • Inhibitor without dichlorophenylalanine (control)

  • Appropriate assay buffer

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at a specific wavelength

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the substrate in the assay buffer. The final concentration in the assay should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.

    • Prepare stock solutions of both the dichlorophenylalanine-containing inhibitor and the non-halogenated control inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the enzyme in the assay buffer. The concentration should be chosen to give a linear reaction rate for a defined period.

  • Set up the Assay Plate:

    • In the wells of the 96-well plate, add a fixed volume of the assay buffer.

    • Add serial dilutions of the inhibitor stock solutions to the wells. Include a control well with no inhibitor.

    • Add a fixed volume of the enzyme solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature to allow for inhibitor binding.

  • Initiate the Enzymatic Reaction:

    • Add a fixed volume of the substrate solution to all wells to start the reaction.

  • Monitor the Reaction:

    • Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength for the product being formed or the substrate being consumed.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow and a Relevant Signaling Pathway

To better conceptualize the experimental process and the potential context of such inhibitors, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Inhibitor Stock Solutions A1 Serial Dilution of Inhibitors in 96-well Plate P1->A1 Dispense A2 Add Enzyme and Pre-incubate A1->A2 Add Enzyme A3 Add Substrate to Initiate Reaction A2->A3 Initiate A4 Monitor Reaction Kinetics (e.g., Absorbance Change) A3->A4 Measure D1 Calculate Initial Reaction Velocities (V₀) A4->D1 Raw Data D2 Plot % Inhibition vs. [Inhibitor] D1->D2 Calculate D3 Determine IC50 from Dose-Response Curve D2->D3 Curve Fit

A generalized workflow for determining the IC50 value of an enzyme inhibitor.

G cluster_pathway Hypothetical Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA Activates TargetEnzyme Target Enzyme (e.g., a Protease) KinaseA->TargetEnzyme Activates Substrate Cellular Substrate TargetEnzyme->Substrate Cleaves Product Cleaved Product Substrate->Product Response Cellular Response (e.g., Proliferation) Product->Response Inhibitor Dichlorophenylalanine Inhibitor Inhibitor->TargetEnzyme Inhibits

A hypothetical signaling pathway where a dichlorophenylalanine-containing inhibitor could act.

Conclusion: A Potent Tool in the Medicinal Chemist's Armory

The incorporation of a dichlorophenylalanine moiety into an enzyme inhibitor is a powerful and well-established strategy for enhancing inhibitory potency. The electronic and hydrophobic contributions of the chlorine atoms can lead to significantly improved binding affinity for the target enzyme. While direct comparative data for dichlorophenylalanine versus phenylalanine in a single inhibitor series can be challenging to locate, the available evidence from closely related analogs strongly supports the efficacy of this approach. For researchers and drug development professionals, the use of dichlorophenylalanine and other halogenated phenylalanine analogs represents a valuable tool for the rational design of potent and selective enzyme inhibitors.

References

  • Kim, C. S., et al. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Sci Rep14 , 4843 (2024). [Link]

  • Wanat, W., et al. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules25 , 4266 (2020). [Link]

Sources

Safety & Regulatory Compliance

Safety

Cbz-2,3-Dichloro-D-Phenylalanine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of Cbz-2,3-Dichloro-D-Phenylalanine Executive Summary & Chemical Profiling Cbz-2,3-Dichloro-D-Phenylalanine is a highly specialized, synthetically valuable prot...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Cbz-2,3-Dichloro-D-Phenylalanine

Executive Summary & Chemical Profiling

Cbz-2,3-Dichloro-D-Phenylalanine is a highly specialized, synthetically valuable protected amino acid used extensively in peptide synthesis and drug discovery. The presence of the benzyloxycarbonyl (Cbz) protecting group and a dichlorinated phenyl ring dictates a strict set of operational and disposal protocols. Because the compound contains a high mass fraction of halogens, its waste streams cannot be routed through standard non-halogenated organic channels[1].

To establish a compliant disposal plan, we must first quantify the chemical's properties. The following table summarizes the quantitative data that drives our logistical decisions:

ParameterValueOperational Implication
Molecular Formula C17H15Cl2NO4Defines the baseline stoichiometry for downstream degradation.
Molecular Weight 368.21 g/mol Used to calculate molar equivalents during deprotection reactions.
Halogen Content (w/w) 19.25% ChlorineCritical: Exceeds the EPA's 0.1% (1,000 mg/kg) threshold, mandating disposal as Halogenated Organic Waste[2].
Protecting Group Benzyloxycarbonyl (Cbz)Cleavage generates aromatic byproducts (e.g., benzyl alcohol, toluene) requiring organic solvent segregation.
EPA Waste Category Halogenated Organic WasteRequires RCRA-permitted high-temperature incineration to prevent dioxin formation[2].

The Causality of Segregation: Why Halogenated Waste is Different

Expertise & Experience: In standard organic waste disposal, solvents are often blended for use as fuel in cement kilns[2]. However, halogenated compounds like Cbz-2,3-Dichloro-D-Phenylalanine disrupt this process. If incinerated at standard temperatures, the chlorine atoms can react with organic backbones to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

Logistical Impact: Therefore, halogenated waste must be strictly segregated and routed to specialized RCRA-permitted incinerators operating at ultra-high temperatures (>1,000°C) equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[2]. Mixing halogenated waste with high-water-content or non-halogenated streams exponentially increases disposal costs and creates severe regulatory liabilities[1][3].

Waste Segregation Workflow

WasteWorkflow Start Cbz-2,3-Dichloro-D-Phe Waste Generation Decision Identify Physical State & Halogen Content Start->Decision Solid Bulk Solid Powder (>19% Cl) Decision->Solid Liquid Deprotection Effluent (HBr/AcOH or AlCl3/HFIP) Decision->Liquid Consumables Contaminated PPE & Weigh Boats Decision->Consumables SolidBin Halogenated Solid Waste (High-Temp Incineration) Solid->SolidBin Direct Transfer LiquidBin Halogenated Liquid Waste (EPA F/D-Listed) Liquid->LiquidBin Phase Separation DebrisBin Hazardous Solid Debris (Double-Bagged) Consumables->DebrisBin <3% Residuals

Fig 1: Segregation and disposal workflow for Cbz-2,3-Dichloro-D-Phenylalanine waste streams.

Step-by-Step Methodologies and Self-Validating Protocols

Protocol A: Disposal of Bulk Solid Waste and Consumables

Unused reagents, expired batches, or spilled powders must be handled to prevent aerosolization of the halogenated dust.

  • Step 1: Primary Containment. Using a static-free scoop, transfer the solid Cbz-2,3-Dichloro-D-Phenylalanine into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Step 2: Consumable Management. Place all contaminated weigh boats, spatulas, and gloves into a secondary heavy-duty plastic bag. Causality: The EPA defines containers with less than 3% residual content as "empty," but due to the halogenated nature, conservative labs treat all direct-contact consumables as hazardous debris[1].

  • Step 3: Self-Validation. Weigh the final waste container and compare it against your inventory log. A matching mass balance confirms that no fugitive dust was lost to the environment during the transfer.

  • Step 4: Labeling. Affix a hazardous waste label explicitly stating: "Halogenated Organic Solid Waste - Contains 19.25% Chlorine."

Protocol B: Liquid Waste Management (Post-Cbz Deprotection)

Expertise & Experience: Removing the Cbz group from a dichlorinated phenylalanine derivative requires careful reagent selection. Standard Pd/C catalytic hydrogenation is often avoided because it can cause unwanted hydrodehalogenation (cleaving the chlorine atoms off the phenyl ring). Instead, chemists typically use strong acids like HBr in Acetic Acid (HBr/AcOH)[4] or Lewis acids like Aluminum Chloride in Hexafluoroisopropanol (AlCl3/HFIP)[5]. Both methods generate highly corrosive, halogenated liquid waste.

  • Step 1: Thermal Quenching. Transfer the acidic deprotection reaction mixture slowly into a beaker of crushed ice under a fume hood. Causality: Both HBr and AlCl3 react exothermically with water. Ice controls the kinetic rate of the quench, preventing solvent boil-off and aerosolization of halogenated organics.

  • Step 2: Neutralization. Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3) while stirring.

  • Step 3: Self-Validation (pH Check). Use a calibrated pH meter or broad-spectrum pH paper to confirm the aqueous phase has reached a pH of 6.0–8.0. Validation: The cessation of CO2 bubbling (if using bicarbonate) and a stable pH reading confirm the corrosive hazard has been neutralized.

  • Step 4: Phase Separation. Transfer the mixture to a separatory funnel. Allow the layers to separate. The organic layer (containing cleaved benzyl derivatives, unreacted starting material, and halogenated solvents) will separate from the aqueous layer.

  • Step 5: Segregated Disposal. Drain the organic layer directly into the "Halogenated Organic Liquid Waste" carboy. The neutralized aqueous layer can often be routed to "Aqueous Hazardous Waste," provided it contains no restricted heavy metals and less than 5% halogenated organics[3].

Spill Response and Decontamination

In the event of a powder spill:

  • Isolate: Evacuate non-essential personnel and ensure fume hood sashes are lowered to maximize room ventilation.

  • Contain: Do not use water, as it can spread the powder. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to suppress dust.

  • Collect: Sweep the mixture using a non-sparking brush and dustpan. Place immediately into a solid halogenated waste container.

  • Decontaminate: Wipe the area with a solvent in which the compound is soluble (e.g., ethyl acetate or dichloromethane), placing all used wipes into the solid waste bin[6]. Self-Validation: A final wipe tested under UV light (if applicable to the lab's monitoring protocols) can confirm the absence of residual aromatic compounds.

References

  • [2] EPA. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." epa.gov. Available at:

  • [5] Organic Chemistry Portal. "Cbz-Protected Amino Groups." organic-chemistry.org. Available at:

  • [4] Suzhou Highfine Biotech. "Amino protecting group—benzyloxycarbonyl (Cbz)." highfine.com. Available at:

  • [6] Benchchem. "Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals." benchchem.com. Available at:

  • [1] UTIA Safety Office. "Hazardous Waste Guide." tennessee.edu. Available at:

  • [3] UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu. Available at:

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Handling

A Senior Application Scientist's Guide to Handling Cbz-2,3-Dichloro-D-Phenylalanine

This document provides essential safety and handling protocols for Cbz-2,3-Dichloro-D-Phenylalanine, a specialized derivative used in advanced research and drug development. As a dichlorinated and carbobenzyloxy-protecte...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for Cbz-2,3-Dichloro-D-Phenylalanine, a specialized derivative used in advanced research and drug development. As a dichlorinated and carbobenzyloxy-protected amino acid, this compound requires stringent handling procedures to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe utilization from receipt to disposal.

Hazard Assessment: An Inferred Profile

  • Cbz-Protected Precursors: Reagents used for Cbz-protection, such as benzyl chloroformate (Cbz-Cl), are known to be toxic and pungent, necessitating handling within a ventilated fume hood.[1]

  • Halogenated Aromatic Compounds: Chlorinated organic compounds as a class are treated with caution due to potential toxicity and persistence.[2][3]

  • Structurally Similar Molecules: The SDS for (S)-3-N-Cbz-amino-succinimide indicates hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[4] Similarly, other chlorinated phenylalanine derivatives are listed as potential skin, eye, and respiratory tract irritants.[5][6]

Based on this analysis, we will operate under the assumption that Cbz-2,3-Dichloro-D-Phenylalanine is, at a minimum, a skin, eye, and respiratory irritant and should be handled with appropriate care to avoid exposure.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure mitigation are robust engineering controls.

Chemical Fume Hood: All manipulations of solid Cbz-2,3-Dichloro-D-Phenylalanine and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is twofold:

  • Inhalation Hazard: As a fine powder, the compound can become airborne, posing a respiratory risk.[4] A fume hood's constant airflow prevents inhalation of these particulates.

  • Containment: It provides a contained workspace, minimizing the spread of contamination and simplifying cleanup in the event of a spill.

Safety Shower & Eyewash Station: Ensure that a compliant and recently tested safety shower and eyewash station are readily accessible and unobstructed.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling Cbz-2,3-Dichloro-D-Phenylalanine.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles with side shieldsProtects against splashes and airborne particulates. Standard safety glasses are insufficient.[7][8]
Hand Protection Nitrile Gloves (minimum)Provides splash protection against the compound and many common laboratory solvents. Always check glove compatibility charts for the specific solvents being used. Double-gloving is recommended for extended procedures.[8]
Body Protection Flame-Resistant (FR) Lab CoatProtects skin and personal clothing from spills and contamination. Should be fully buttoned with sleeves rolled down.[7]
Footwear Closed-toe, non-perforated shoesProtects feet from spills and dropped equipment.

Procedural Workflow: From Bench to Waste

A systematic approach ensures that safety is integrated into every step of the experimental process. The following workflow is designed to be a self-validating system, minimizing risk at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep_area 1. Designate & Clear Fume Hood Area gather_mat 2. Gather All Materials (Chemical, Solvents, Glassware) don_ppe 3. Don Full PPE weigh 4. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh dissolve 5. Perform Chemical Manipulations decontam 6. Decontaminate Glassware & Surfaces dissolve->decontam seg_waste 7. Segregate Waste (See Disposal Plan) doff_ppe 8. Doff PPE (Gloves last) wash 9. Wash Hands Thoroughly

Caption: A step-by-step workflow for the safe handling of Cbz-2,3-Dichloro-D-Phenylalanine.

Step-by-Step Methodology
  • Preparation: Before bringing the chemical into the workspace, designate an area within the fume hood for the procedure. Gather all necessary equipment and solvents. Don all required PPE as outlined in the table above.

  • Handling:

    • Carefully weigh the solid compound, avoiding the creation of dust. Use an anti-static weigh boat or paper.

    • Perform all subsequent steps (e.g., dissolution, reaction) within the fume hood. Keep the sash at the lowest practical height.

  • Decontamination: After the procedure, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), collecting all wipes and rinsate as hazardous waste.

  • Waste Segregation & Disposal: Meticulously follow the waste disposal plan outlined in the next section.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: lab coat, then goggles, then gloves (turning them inside-out).

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.[4]

Spill and Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

Minor Spill (in Fume Hood):

  • Alert others in the lab.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

  • Wipe the area clean with a suitable solvent.

  • Collect all contaminated materials in a sealed, labeled hazardous waste bag.

Waste Disposal Plan

Chlorinated organic compounds must never be disposed of via sink or in general trash.[9][10] They are considered hazardous waste and require specialized disposal, typically through high-temperature incineration.[2][11] All waste streams must be segregated to ensure proper disposal and to prevent dangerous reactions.

G start Waste Generated node_solid Solid or Liquid? start->node_solid node_solvent Contaminated with Organic Solvent? node_solid->node_solvent Liquid out_solid Contaminated Solid Waste node_solid->out_solid Solid (gloves, wipes, weigh paper) node_halogen Is Solvent Chlorinated? node_solvent->node_halogen Yes out_aq Aqueous Waste (Halogenated) node_solvent->out_aq No (Aqueous) out_non_halo Non-Halogenated Organic Waste node_halogen->out_non_halo No out_halo Halogenated Organic Waste node_halogen->out_halo Yes

Caption: Decision tree for the correct segregation of waste contaminated with Cbz-2,3-Dichloro-D-Phenylalanine.

Key Disposal Containers:

  • Halogenated Organic Waste: For all solutions containing the compound and a chlorinated solvent (e.g., Dichloromethane).

  • Non-Halogenated Organic Waste: For solutions containing the compound and a non-chlorinated solvent (e.g., Ethyl Acetate, THF).

  • Contaminated Solid Waste: For all disposable items that have come into contact with the compound (e.g., gloves, paper towels, weigh boats, silica gel).

Always ensure waste containers are clearly labeled, kept closed when not in use, and stored in a secondary containment bin within a ventilated area.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-3-N-Cbz-amino-succinimide.
  • Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. VCU. Retrieved from [Link]

  • Sare, E. J., & Rand, R. W. (1969). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 3(2), 127-131.
  • Yang, E. (2018). Answer to "Glutamic acid protection using cbz?". ResearchGate. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-D-Phe(2,4-DiCl)-OH. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET: 4-Chloro-DL-phenylalanine. Retrieved from [Link]

  • Bohl, M., et al. (2022). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. PMC. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

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